molecular formula C3H5O3- B1198184 Methoxyacetate CAS No. 20758-58-1

Methoxyacetate

Cat. No.: B1198184
CAS No.: 20758-58-1
M. Wt: 89.07 g/mol
InChI Key: RMIODHQZRUFFFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxyacetate is a monocarboxylic acid anion that is the conjugate base of methoxyacetic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a methoxyacetic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20758-58-1

Molecular Formula

C3H5O3-

Molecular Weight

89.07 g/mol

IUPAC Name

2-methoxyacetate

InChI

InChI=1S/C3H6O3/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)/p-1

InChI Key

RMIODHQZRUFFFF-UHFFFAOYSA-M

SMILES

COCC(=O)[O-]

Canonical SMILES

COCC(=O)[O-]

Other CAS No.

20758-58-1

Synonyms

2-methoxyacetic acid
methoxyacetate
methoxyacetic acid
methoxyacetic acid, calcium salt
methoxyacetic acid, sodium salt

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methoxyacetate Synthesis: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and underlying mechanisms for the production of methoxyacetate, a key intermediate in the pharmaceutical and fine chemical industries. This document details various synthetic routes, presents quantitative data for comparative analysis, outlines experimental protocols, and visualizes complex chemical transformations.

Introduction

This compound esters, particularly methyl this compound, are valuable chemical intermediates used in the synthesis of a range of important molecules, including vitamins and sulfa drugs. The efficiency, selectivity, and environmental impact of their synthesis are critical considerations for industrial-scale production. This guide explores the core synthetic strategies employed, offering insights into reaction conditions, catalytic systems, and mechanistic details.

Major Synthesis Pathways

Several distinct pathways have been developed for the synthesis of methoxyacetates. The primary routes include the carbonylation of dimethoxymethane (B151124), the esterification of methoxyacetic acid, the reaction of methylal with formic acid, and the oxycarbonylation of methanol (B129727). Each pathway offers unique advantages and challenges in terms of feedstock availability, reaction conditions, and catalyst requirements.

Carbonylation of Dimethoxymethane (DMM)

The carbonylation of dimethoxymethane represents a promising and modern approach for the industrial production of methyl this compound.[1] This method involves the direct reaction of DMM with carbon monoxide in the presence of a suitable catalyst.

Mechanism: The reaction is typically catalyzed by solid acid catalysts, such as sulfonic acid resins or molecular sieves. The proposed mechanism involves the protonation of DMM by the acid catalyst, followed by the insertion of carbon monoxide and subsequent rearrangement to form the methyl this compound product.

Catalysts: A variety of catalysts have been investigated for this process, including:

  • Sulfonic acid resins[1]

  • Molecular sieves (e.g., FAU, MFI, BEA, MOR, MWW)[2]

  • Heteropolyacids[3]

  • Catalysts on supports like activated carbon, SBA-15, and MCM-41[4]

G cluster_reactants Reactants DMM Dimethoxymethane (DMM) MMA Methyl this compound DMM->MMA + CO CO Carbon Monoxide (CO) Catalyst Acid Catalyst (e.g., Sulfonic Resin, Zeolite) Catalyst->MMA

Esterification of Methoxyacetic Acid

A traditional and widely used method for synthesizing this compound esters is the Fischer esterification of methoxyacetic acid with an alcohol, typically methanol, in the presence of an acid catalyst.

Mechanism: The reaction follows the well-established Fischer esterification mechanism. The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

G cluster_reactants Reactants cluster_products Products MAA Methoxyacetic Acid MMA Methyl this compound MAA->MMA + Methanol MeOH Methanol Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->MMA H2O Water

The precursor, methoxyacetic acid, can be synthesized via two primary routes:

  • Williamson Ether Synthesis-like Reaction: This involves the reaction of sodium methoxide (B1231860) with monochloroacetic acid.[5][6][7][8] This classic ether synthesis is an SN2 reaction where the methoxide ion acts as a nucleophile, displacing the chloride from chloroacetic acid.[9][10]

G cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Acidification NaOCH3 Sodium Methoxide Intermediate Sodium this compound NaOCH3->Intermediate ClCH2COOH Monochloroacetic Acid ClCH2COOH->Intermediate MAA Methoxyacetic Acid Intermediate->MAA + Dry HCl HCl Dry HCl NaCl Sodium Chloride

  • Oxidation of 2-Methoxyethanol (B45455): This industrial route utilizes air or oxygen to oxidize 2-methoxyethanol in the presence of a platinum catalyst.[5]

Reaction of Methylal and Formic Acid

A patented method describes the synthesis of methyl this compound from methylal (dimethoxymethane) and formic acid.[11] This process is conducted under moderate temperature and pressure with a suitable catalyst.

Catalysts: Catalysts such as p-toluenesulfonic acid, molecular sieves, and aluminum chloride have been reported for this reaction.[11]

Oxycarbonylation of Methanol

This process involves the reaction of methanol with carbon monoxide in the presence of a hydrogen fluoride (B91410) catalyst and an oxidizing agent.[12] This method allows for the direct synthesis of methyl this compound from methanol.

Reaction of Formaldehyde (B43269) or its Derivatives with Carbon Monoxide

Methyl this compound can also be produced by reacting formaldehyde or its derivatives (like trioxane (B8601419) or paraformaldehyde) with carbon monoxide.[13] The reaction is carried out in a boron trifluoride-methanol solution in the presence of a copper (I) or silver carbonyl catalyst.[13]

Quantitative Data Summary

The following tables summarize the quantitative data for various this compound synthesis pathways, providing a basis for comparison of their efficiencies.

Table 1: Carbonylation of Dimethoxymethane

CatalystTemperature (°C)Pressure (MPa)DMM Conversion (%)MMAc Selectivity (%)Reference
Sulfonic acid resin1206.099.9850.66[1]
Sulfonic acid resin (water extracted)1206.0-68.83[1]
FAU-type molecular sieve1000.3-~80[2]

Table 2: Reaction of Methylal and Formic Acid

CatalystTemperature (°C)Pressure (MPa)Reaction Time (h)MMAc Yield (%)Reference
p-toluenesulfonic acid1173286[11]
p-toluenesulfonic acid1402581[11]
Molecular sieve1352783[11]
Aluminum chloride1202480[11]

Table 3: Oxycarbonylation of Methanol

Catalyst SystemTemperature (°C)CO Pressure (psi)Reaction Time (h)MMAc Yield (%) (based on CoF₃)Reference
HF/BF₃, CoF₃201000253[12]

Experimental Protocols

This section provides detailed experimental methodologies for key synthesis pathways, based on published literature.

Protocol for Methyl this compound Synthesis via DMM Carbonylation

Source: Adapted from a study on sulfonic acid resin catalysts.[1]

G Charge Charge Reactor: - DMM - Sulfonic acid resin catalyst Pressurize Pressurize with CO Charge->Pressurize Heat Heat to Reaction Temperature (e.g., 120°C) Pressurize->Heat React Maintain Reaction (e.g., specific duration) Heat->React Cool Cool Reactor React->Cool Separate Separate Products (e.g., Distillation) Cool->Separate Analyze Analyze Products (e.g., GC) Separate->Analyze

Materials:

  • Dimethoxymethane (DMM)

  • Sulfonic acid resin catalyst

  • Carbon monoxide (CO)

  • High-pressure reactor

Procedure:

  • The high-pressure reactor is charged with dimethoxymethane and the sulfonic acid resin catalyst.

  • The reactor is sealed and purged with carbon monoxide to remove air.

  • The reactor is pressurized with carbon monoxide to the desired reaction pressure (e.g., 6.0 MPa).

  • The reactor is heated to the reaction temperature (e.g., 120°C) while stirring.

  • The reaction is allowed to proceed for a specified duration.

  • After the reaction is complete, the reactor is cooled to room temperature and depressurized.

  • The solid catalyst is separated from the liquid product mixture by filtration.

  • The liquid product is analyzed by gas chromatography to determine the conversion of DMM and the selectivity to methyl this compound.

  • The methyl this compound can be purified from the product mixture by distillation.[1]

Protocol for Methoxyacetic Acid Synthesis via Williamson Ether Synthesis

Source: Adapted from patent literature.[7][8]

Materials:

  • Monochloroacetic acid

  • Sodium methoxide

  • Methanol

  • Methyl this compound (as solvent)

  • Dry hydrogen chloride gas

Procedure:

  • Monochloroacetic acid is reacted with a molar excess of sodium methoxide in a methanol solvent containing methyl this compound at an elevated temperature, preferably at the boiling point of the reaction mixture.

  • After the reaction is complete, the methanol is distilled off.

  • Methyl this compound is added to the residue to create a stirrable mixture.

  • Dry hydrogen chloride gas is bubbled through the mixture at 20-80°C to acidify the sodium this compound, causing sodium chloride to precipitate.

  • The precipitated sodium chloride is removed by filtration and washed with methanol.

  • The methyl this compound solvent is distilled off and can be recycled.

  • The remaining crude methoxyacetic acid can be purified by vacuum distillation to yield a product with 95-98% purity.

Protocol for Methyl this compound Synthesis from Methylal and Formic Acid

Source: Adapted from a patent.[11]

Materials:

  • Methylal

  • Formic acid

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Stainless steel autoclave

Procedure:

  • A stainless steel autoclave is charged with methylal, formic acid, and the catalyst (e.g., 17.5g methylal, 23.0g formic acid, 0.25g p-toluenesulfonic acid).

  • The autoclave is sealed and heated to the desired reaction temperature (e.g., 117°C), leading to a pressure increase (e.g., 3 MPa).

  • The reaction is held at this temperature for a specified time (e.g., 2 hours).

  • After the reaction period, the autoclave is cooled to room temperature.

  • The liquid product is removed and analyzed by gas chromatography to determine the yield of methyl this compound.

Conclusion

The synthesis of this compound can be achieved through several viable pathways, each with its own set of advantages and disadvantages. The carbonylation of dimethoxymethane is emerging as a highly efficient and industrially applicable method, benefiting from high conversion rates and the use of reusable solid acid catalysts. The traditional esterification of methoxyacetic acid remains a robust method, with well-established procedures for the synthesis of the acid precursor. The choice of the optimal synthesis route will depend on factors such as feedstock availability and cost, desired scale of production, and environmental considerations. The data and protocols presented in this guide provide a solid foundation for researchers and professionals in the field to make informed decisions and to further optimize the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl methoxyacetate (CAS No. 6290-49-9) is an organic ester that is gaining significant interest in various scientific fields, including pharmaceutical synthesis and materials science.[1][2] Its unique combination of an ether and an ester functional group imparts a range of desirable properties, such as its utility as a solvent and as a versatile intermediate in the synthesis of more complex molecules.[1][3][4] Notably, it serves as a precursor in the synthesis of Vitamin B6 and other pharmaceutical compounds.[1][4] This guide provides a comprehensive overview of the physical and chemical properties of methyl this compound, complete with experimental protocols and visual diagrams to support research and development activities.

Physical Properties

The physical characteristics of methyl this compound are well-documented, making it a predictable and reliable compound for various applications. It exists as a clear, colorless to slightly brown liquid at room temperature.[2][5] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Methyl this compound

PropertyValueReferences
Molecular Formula C4H8O3[6]
Molecular Weight 104.10 g/mol [6]
Boiling Point 129-130 °C (at 760 mmHg)
Density 1.051 g/mL (at 25 °C)
Refractive Index (n20/D) 1.396
Flash Point 35 °C (95 °F) - closed cup
Solubility Soluble in water, chloroform, and methanol.[5]
Appearance Clear, colorless to slightly brown liquid[2][5]

Chemical Properties and Reactivity

Methyl this compound's chemical behavior is dictated by the presence of both an ester and an ether linkage. It is a flammable liquid and should be handled with appropriate safety precautions. It is stable under normal conditions but is incompatible with strong oxidizing agents, acids, and bases.[7] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[7]

Hydrolysis

Like other esters, methyl this compound can undergo hydrolysis to yield methoxyacetic acid and methanol. This reaction can be catalyzed by either an acid or a base. The general mechanism for acid-catalyzed ester hydrolysis is depicted below.

EsterHydrolysis Ester Methyl this compound ProtonatedEster Protonated Ester Ester->ProtonatedEster + H⁺ TetrahedralIntermediate1 Tetrahedral Intermediate 1 ProtonatedEster->TetrahedralIntermediate1 + H₂O TetrahedralIntermediate2 Tetrahedral Intermediate 2 TetrahedralIntermediate1->TetrahedralIntermediate2 Proton Transfer CarboxylicAcid Methoxyacetic Acid TetrahedralIntermediate2->CarboxylicAcid - Methanol H_plus2 H⁺ CarboxylicAcid->H_plus2 - H⁺ Alcohol Methanol H2O H₂O H3O H₃O⁺ H_plus H⁺ VitaminB6_Synthesis MMA Methyl this compound Intermediate Cyclization & Condensation MMA->Intermediate Reagent Thiourea Reagent->Intermediate Base Sodium Ethoxide Base->Intermediate Catalyst Product 4-hydroxy-2-mercapto-5-methoxypyrimidine Intermediate->Product

References

Methoxyacetic acid pKa and acidity compared to acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Acidity of Methoxyacetic Acid Compared to Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the acidity of methoxyacetic acid in comparison to acetic acid, focusing on the underlying chemical principles and the experimental methods used for pKa determination. The significant difference in acidity between these two molecules is of great interest in fields ranging from medicinal chemistry to materials science, where precise control of acidic properties is crucial.

Comparative Acidity and pKa Values

The acidity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. Methoxyacetic acid is a considerably stronger acid than acetic acid, as evidenced by their respective pKa values.

Data Summary: pKa Values

CompoundChemical FormulapKa (at 25°C)Reference
Methoxyacetic AcidCH₃OCH₂COOH3.57[1][2]
Acetic AcidCH₃COOH4.76[3][4][5]

The Inductive Effect: The Source of Enhanced Acidity

The key to understanding the greater acidity of methoxyacetic acid lies in the concept of the inductive effect . This effect describes the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.

In acetic acid, the methyl group (-CH₃) is weakly electron-donating, which slightly destabilizes the negative charge on the acetate (B1210297) conjugate base.

In contrast, methoxyacetic acid has a methoxy (B1213986) group (-OCH₃) in place of a methyl hydrogen. The oxygen atom in the methoxy group is highly electronegative. This causes it to withdraw electron density from the adjacent methylene (B1212753) group (-CH₂-), which in turn withdraws electron density from the carboxyl group (-COOH).[6][7][8] This electron-withdrawing inductive effect has a profound impact on the stability of the conjugate base formed upon deprotonation.

The withdrawal of electron density disperses the negative charge of the resulting methoxyacetate anion, stabilizing it more effectively than the acetate anion. A more stable conjugate base corresponds to a stronger acid, hence the lower pKa of methoxyacetic acid.[6][7]

Figure 1: Inductive effect in methoxyacetic vs. acetic acid.

Experimental Protocols for pKa Determination

Several robust methods are available for the experimental determination of pKa values. Potentiometric titration is the most common, but spectroscopic methods offer alternatives, especially for complex systems.

Potentiometric Titration

This is a classical and widely used method for determining pKa. It involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added.

Methodology:

  • Preparation: A precise amount of the carboxylic acid is dissolved in deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Calibration: A pH meter is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration: The acid solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Analysis: The collected data (pH vs. volume of titrant added) is plotted to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This point corresponds to the inflection point of the sigmoid curve.

Potentiometric_Titration_Workflow Figure 2: Potentiometric Titration Workflow prep 1. Prepare Acid Solution (Known Concentration) calib 2. Calibrate pH Meter (Standard Buffers) prep->calib titrate 3. Titrate with Strong Base (e.g., NaOH) calib->titrate record 4. Record pH vs. Volume of Added Base titrate->record plot 5. Plot Titration Curve (pH vs. Volume) record->plot analyze 6. Determine pKa (pH at Half-Equivalence Point) plot->analyze

Figure 2: Workflow for pKa determination via titration.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine pKa values.[9][10] This method relies on the principle that the chemical shift of certain nuclei in a molecule is sensitive to the protonation state of the molecule.

Methodology:

  • Sample Preparation: A series of samples of the acid are prepared in buffers of varying, precisely known pH values.

  • Data Acquisition: ¹H or ¹³C NMR spectra are acquired for each sample.

  • Analysis: The chemical shift (δ) of a nucleus close to the carboxylic acid group is measured for each spectrum. A plot of the chemical shift versus pH will yield a sigmoidal curve.

  • pKa Determination: The pKa corresponds to the pH at the inflection point of this sigmoidal curve, which can be determined by fitting the data to the appropriate equation.[10]

Conclusion for Drug Development and Research

The significant increase in acidity from acetic acid (pKa 4.76) to methoxyacetic acid (pKa 3.57) due to the inductive effect of the methoxy group is a clear illustration of how subtle structural modifications can dramatically alter the physicochemical properties of a molecule. For researchers in drug development, understanding these electronic effects is paramount. The acidity of a functional group influences a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. By strategically placing electron-withdrawing or -donating groups, medicinal chemists can fine-tune the pKa of a lead compound to optimize its pharmacokinetic and pharmacodynamic profile. The experimental protocols detailed herein provide the fundamental tools for accurately characterizing these crucial molecular properties.

References

A Technical Guide to the Solvatochromic Parameters of Methoxyacetate Esters and Their Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the characterization of solvent properties of methoxyacetate esters through the lens of solvatochromism. Due to a lack of directly published solvatochromic parameters for this specific class of esters, this document provides a comprehensive framework for their experimental determination. It outlines the theoretical underpinnings of solvatochromism, details the requisite experimental protocols using common solvatochromic probes, and presents comparative data for structurally analogous acetate (B1210297) esters to offer a predictive context. This guide is intended to equip researchers with the necessary knowledge to measure and apply solvatochromic parameters for this compound esters in their own work, particularly in fields such as drug development and reaction optimization where solvent-solute interactions are critical.

Introduction to Solvatochromism

Solvatochromism refers to the phenomenon where the color of a solution changes as the solvent is altered. This change in color is a manifestation of shifts in the absorption or emission spectra of a solute, known as a solvatochromic probe, in response to the polarity of the surrounding solvent molecules. The effect arises from differential solvation of the ground and excited electronic states of the probe molecule. By quantifying these spectral shifts, we can derive empirical solvent polarity scales, which are invaluable for understanding and predicting solvent effects on chemical reactions, equilibria, and absorption/fluorescence processes.

The most widely used solvatochromic parameters are the Kamlet-Taft parameters and the Catalan parameters.

  • Kamlet-Taft Parameters : This set of parameters provides a linear solvation energy relationship to separately quantify different aspects of solvent polarity:

    • α (Hydrogen Bond Acidity) : A measure of the solvent's ability to donate a hydrogen bond.

    • β (Hydrogen Bond Basicity) : A measure of the solvent's ability to accept a hydrogen bond.

    • π* (Dipolarity/Polarizability) : A measure of the solvent's ability to stabilize a charge or a dipole through dielectric effects.

  • Catalan Parameters : This is another multi-parameter scale that aims to provide a more refined description of solvent properties:

    • SA (Solvent Acidity) : Analogous to the Kamlet-Taft α parameter.

    • SB (Solvent Basicity) : Analogous to the Kamlet-Taft β parameter.

    • SP (Solvent Polarity) : Related to the solvent's ability to stabilize a dipole.

    • SdP (Solvent Dipolarity/Polarizability) : A measure of the solvent's dipolarity and polarizability.

Solvatochromic Parameters of Structurally Similar Esters

Solventα (Hydrogen Bond Acidity)β (Hydrogen Bond Basicity)π* (Dipolarity/Polarizability)
Methyl Acetate 0.000.420.60
Ethyl Acetate 0.000.450.55
Butyl Acetate 0.000.450.46

Data sourced from available literature. It is important to note that these values can vary slightly depending on the experimental conditions and the specific probes used for their determination.

Experimental Determination of Solvatochromic Parameters

The determination of solvatochromic parameters is primarily conducted using UV-Vis spectroscopy. The general procedure involves dissolving a specific solvatochromic dye in the solvent of interest and measuring its absorption spectrum to find the wavelength of maximum absorbance (λmax). This value is then used in specific equations to calculate the parameters.

Solvatochromic Probes

A variety of solvatochromic dyes are used as probes. The choice of probe depends on the specific parameter being measured.

  • For π* (Dipolarity/Polarizability) : Probes such as N,N-dimethyl-4-nitroaniline and 4-nitroanisole (B1192098) are commonly used. These molecules exhibit a significant change in their dipole moment upon electronic excitation, making their absorption spectra sensitive to the solvent's ability to stabilize dipoles.

  • For β (Hydrogen Bond Basicity) : 4-nitroaniline (B120555) and 4-nitrophenol (B140041) are often employed. The hydrogen bond donating ability of these probes makes their spectra sensitive to the hydrogen bond accepting capability of the solvent.

  • For α (Hydrogen Bond Acidity) : Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate) is the most sensitive and widely used probe for determining the ET(30) scale, which is strongly correlated with the Kamlet-Taft α parameter. Nile Red is another versatile probe whose absorption and fluorescence spectra are highly sensitive to solvent polarity.

Experimental Workflow

The following diagram illustrates the typical workflow for the experimental determination of solvatochromic parameters.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_calculation Parameter Calculation cluster_analysis Data Analysis and Application Solvent This compound Ester (Solvent) Solution Prepare Dilute Solution (~10^-4 M) Solvent->Solution Probe Solvatochromic Probe (e.g., Reichardt's Dye) Probe->Solution Spectrometer UV-Vis Spectrophotometer Solution->Spectrometer Place in cuvette Spectrum Record Absorption Spectrum Spectrometer->Spectrum LambdaMax Determine λ_max Spectrum->LambdaMax Equations Apply Kamlet-Taft or Catalan Equations LambdaMax->Equations Parameters Calculate α, β, π* or SA, SB, SP, SdP Equations->Parameters Comparison Compare with Structurally Similar Solvents Parameters->Comparison Application Utilize Parameters in LSERs for Reaction Modeling, etc. Comparison->Application

Experimental workflow for determining solvatochromic parameters.
Detailed Experimental Protocol (Example using Reichardt's Dye for ET(30) and α)

  • Materials :

    • This compound ester (high purity, dried over molecular sieves).

    • Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate).

    • UV-Vis Spectrophotometer.

    • Quartz cuvettes (1 cm path length).

    • Volumetric flasks and pipettes.

  • Procedure :

    • Solution Preparation : Prepare a stock solution of Reichardt's dye in a suitable volatile solvent (e.g., acetone). To a series of volumetric flasks, add a small, precise volume of the stock solution and evaporate the solvent under a gentle stream of nitrogen. This leaves a thin film of the dye. Add the this compound ester to each flask to dissolve the dye and prepare solutions of known, low concentration (typically 10-5 to 10-4 M). The absorbance should ideally be between 0.6 and 1.0 at the λmax.

    • Spectroscopic Measurement : Record the UV-Vis absorption spectrum of the dye solution in the this compound ester from approximately 400 nm to 800 nm. Use the pure this compound ester as the blank.

    • Determination of λmax : Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.

    • Calculation of ET(30) : Calculate the transition energy, ET(30), in kcal/mol using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)

    • Calculation of Normalized ETN : The normalized ETN parameter can be calculated using the following formula, which scales the polarity relative to tetramethylsilane (B1202638) (TMS) and water: ETN = (ET(solvent) - ET(TMS)) / (ET(water) - ET(TMS)) = (ET(solvent) - 30.7) / 32.4

    • Correlation to α : The Kamlet-Taft α parameter can be estimated from ET(30) values, although a direct determination using multiple probes is more accurate. For a more direct calculation of α, β, and π*, a set of specific probe molecules and corresponding equations must be used as detailed in the seminal works by Kamlet, Abboud, and Taft.

Logical Relationships in Solvatochromic Parameter Determination

The determination of a comprehensive set of solvatochromic parameters relies on the use of multiple probe molecules, each chosen for its specific sensitivity to a particular type of solvent-solute interaction. The following diagram illustrates the logical relationship between the experimental measurements and the derived parameters.

G cluster_probes Solvatochromic Probes cluster_measurements Experimental Measurements (λ_max) cluster_parameters Calculated Solvatochromic Parameters Probe_pi N,N-dimethyl-4-nitroaniline Lambda_pi λ_max for π* probe Probe_pi->Lambda_pi Probe_beta 4-nitroaniline Lambda_beta λ_max for β probe Probe_beta->Lambda_beta Probe_alpha Reichardt's Dye Lambda_alpha λ_max for α probe Probe_alpha->Lambda_alpha pi_star π* (Dipolarity/Polarizability) Lambda_pi->pi_star Equation for π* beta β (H-Bond Basicity) Lambda_beta->beta Equation for β alpha α (H-Bond Acidity) Lambda_alpha->alpha Equation for E_T(30) -> α

Logical flow from probe selection to parameter calculation.

Conclusion

While a dedicated repository for the solvatochromic parameters of this compound esters is currently absent from scientific literature, this guide provides the foundational knowledge and detailed experimental procedures necessary for their determination. By leveraging the established methodologies of solvatochromism with probes like Reichardt's dye and others, researchers can quantitatively characterize the solvent properties of this compound esters. The comparative data for analogous acetate esters serve as a valuable point of reference. The ability to determine these parameters is crucial for professionals in drug development and other scientific fields where understanding and controlling solvent-solute interactions is paramount for success.

An In-depth Technical Guide on the Environmental Fate and Degradation of Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyacetate, a compound of interest in various industrial and pharmaceutical applications, is subject to several environmental fate and degradation processes. This technical guide provides a comprehensive overview of the current understanding of its journey through the environment, including its physical and chemical properties, and its susceptibility to both biological and non-biological degradation. Quantitative data from available studies are summarized, and detailed experimental protocols for assessing its environmental fate are provided. Furthermore, a proposed biodegradation pathway is visualized to aid in the understanding of its metabolic breakdown.

Physicochemical Properties

A thorough understanding of the environmental fate of a chemical begins with its fundamental physical and chemical properties. These properties govern its distribution and transport in different environmental compartments such as water, soil, and air. The key physicochemical properties of methoxyacetic acid and its common derivative, methyl this compound, are summarized in Table 1. Methoxyacetic acid's high water solubility and low octanol-water partition coefficient (LogP) suggest a high potential for mobility in aqueous environments.

PropertyMethoxyacetic AcidMethyl this compoundSource(s)
Molecular Formula C₃H₆O₃C₄H₈O₃[1][2]
Molecular Weight 90.08 g/mol 104.10 g/mol [1][2]
Appearance Colorless liquidClear, colorless liquid[1][3]
Boiling Point 202-204 °C131 °C[1][3]
Melting Point 7-9 °CNot available[1]
Water Solubility Freely solubleSoluble[1][3]
Vapor Pressure 1 mmHg @ 52.5 °C9.47 mmHg @ 25 °C[1]
pKa 3.57Not applicable[4]
LogP (octanol-water partition coefficient) -0.706-0.035 (estimated)[3][5]

Environmental Fate

The environmental fate of this compound is determined by a combination of transport and degradation processes. Its high water solubility indicates that it will predominantly reside in the aqueous phase of soil and water systems, with limited partitioning to sediment or organic matter.

Soil Sorption

The mobility of a chemical in the subsurface environment is largely governed by its sorption to soil particles. The soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are key parameters used to predict this behavior. While specific experimental data for this compound is limited, its low LogP value suggests that it will have a low affinity for soil organic matter and will be highly mobile in most soil types.[6] This high mobility increases the potential for groundwater contamination. The sorption of similar acidic herbicides has been shown to be influenced by soil pH and organic matter content, with lower sorption at higher pH values due to the anionic nature of the dissociated acid.

Volatilization

With a relatively low vapor pressure, significant volatilization of methoxyacetic acid from water or moist soil surfaces is not expected to be a major environmental transport pathway.

Degradation Pathways

This compound is susceptible to both biotic and abiotic degradation processes, which ultimately determine its persistence in the environment.

Biodegradation

Available data indicates that methoxyacetic acid is readily biodegradable.[7] A study following OECD Test Guideline 301A showed 94% degradation in activated sludge over a 10-day period.[7] This suggests that microbial degradation is a significant pathway for its removal from the environment.

While the complete microbial degradation pathway for this compound has not been fully elucidated in the available literature, based on the metabolism of similar ether-containing compounds by microorganisms such as Rhodococcus and Pseudomonas, a plausible pathway can be proposed. The initial step is likely the cleavage of the ether bond, a process known as O-dealkylation, which can be catalyzed by monooxygenase enzymes. This would result in the formation of glycolic acid and formaldehyde. Both of these intermediates are common metabolic products that can be readily mineralized to carbon dioxide and water through central metabolic pathways like the citric acid cycle.

Biodegradation_Pathway This compound This compound (CH₃OCH₂COOH) Enzyme Ether Monooxygenase (O-dealkylation) This compound->Enzyme Glycolate Glycolate (HOCH₂COOH) Enzyme->Glycolate Formaldehyde Formaldehyde (HCHO) Enzyme->Formaldehyde CentralMetabolism Central Metabolic Pathways (e.g., Citric Acid Cycle) Glycolate->CentralMetabolism Formaldehyde->CentralMetabolism CO2_H2O CO₂ + H₂O CentralMetabolism->CO2_H2O

Figure 1: Proposed microbial degradation pathway of this compound.
Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can also contribute to the transformation of this compound in the environment.

Photolysis, or degradation by sunlight, can be a significant removal mechanism for some chemicals in surface waters and the atmosphere. The susceptibility of a chemical to photolysis depends on its ability to absorb light at environmentally relevant wavelengths (>290 nm). While specific data on the photolysis quantum yield for this compound is not available, aliphatic carboxylic acids generally exhibit low absorption in the solar spectrum, suggesting that direct photolysis in water is likely to be a slow process. Indirect photolysis, mediated by reactive species such as hydroxyl radicals present in sunlit waters, may play a more significant role.

Experimental Protocols

A variety of standardized experimental protocols, primarily from the Organisation for Economic Co-operation and Development (OECD), are available to assess the environmental fate and degradation of chemicals like this compound.

Biodegradability Testing (OECD 301A)

The "DOC Die-Away" test is a screening test for ready biodegradability in an aerobic aqueous medium.[7][9]

  • Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark. The degradation is followed by measuring the Dissolved Organic Carbon (DOC) at specific time intervals over a 28-day period.

  • Methodology:

    • Prepare a mineral salt medium and a stock solution of the test substance.

    • Inoculate the medium with a small volume of activated sludge, sewage effluent, or surface water.

    • Add the test substance to the inoculated medium to achieve a final concentration that gives a DOC of 10-40 mg/L.

    • Prepare control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).

    • Incubate the flasks at 22 ± 2 °C in the dark with shaking.

    • At regular intervals, withdraw samples, filter them, and analyze the DOC concentration.

    • Calculate the percentage of biodegradation based on the reduction of DOC in the test flasks compared to the controls.

OECD_301A_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis cluster_results Results Media Mineral Salt Medium TestFlask Test Flask: Medium + Inoculum + this compound Media->TestFlask ControlFlask Control Flask: Medium + Inoculum Media->ControlFlask ReferenceFlask Reference Flask: Medium + Inoculum + Reference Substance Media->ReferenceFlask Inoculum Microbial Inoculum Inoculum->TestFlask Inoculum->ControlFlask Inoculum->ReferenceFlask TestSubstance This compound Stock Solution TestSubstance->TestFlask Sampling Periodic Sampling TestFlask->Sampling ControlFlask->Sampling ReferenceFlask->Sampling DOC_Analysis DOC Measurement Sampling->DOC_Analysis Biodegradation Calculate % Biodegradation DOC_Analysis->Biodegradation

Figure 2: Experimental workflow for OECD 301A biodegradability test.
Soil Sorption/Desorption (OECD 106)

This batch equilibrium method is used to determine the adsorption and desorption of a chemical on different soil types.[10][11]

  • Principle: A solution of the test substance is equilibrated with a soil sample of known properties. The concentration of the test substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.

  • Methodology:

    • Select and characterize different soil types (e.g., varying in organic carbon content, pH, and texture).

    • Prepare a stock solution of the test substance, preferably radiolabeled for ease of analysis.

    • Add a known volume of the test solution to a known mass of soil in a centrifuge tube.

    • Equilibrate the soil-solution mixture by shaking for a predetermined time at a constant temperature.

    • Separate the soil and solution by centrifugation.

    • Analyze the concentration of the test substance in the supernatant.

    • Calculate the amount of substance adsorbed to the soil.

    • The experiment is typically performed at several concentrations to generate a sorption isotherm, from which the Kd and Koc values can be derived.

Hydrolysis as a Function of pH (OECD 111)

This guideline describes a procedure for determining the rate of abiotic hydrolysis of chemicals in aqueous solutions at different pH values.[8][12]

  • Principle: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) containing the test substance are incubated in the dark at a constant temperature. The concentration of the test substance is measured over time to determine the rate of hydrolysis.

  • Methodology:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Add the test substance to each buffer solution at a known concentration.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C for accelerated studies).

    • At various time intervals, take samples and analyze the concentration of the parent compound.

    • Determine the hydrolysis rate constant (k) and the half-life (t½) at each pH.

Analytical Methods

Accurate quantification of this compound and its potential degradation products in environmental matrices is crucial for fate and transport studies.

  • Sample Preparation: For water samples, direct injection may be possible for high-performance liquid chromatography (HPLC) analysis. For soil and sediment samples, an extraction step is necessary. This typically involves solvent extraction (e.g., with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[13]

  • Quantification: High-performance liquid chromatography (HPLC) coupled with a suitable detector is a common technique for the analysis of organic acids like this compound.[5] A reverse-phase C18 column with an acidic mobile phase is often used. Detection can be achieved using a UV detector, but for higher sensitivity and selectivity, mass spectrometry (MS) is preferred. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and specificity for trace-level analysis in complex environmental matrices.[13] Gas chromatography-mass spectrometry (GC-MS) can also be used after a derivatization step to make the analyte more volatile.[14]

Conclusion

This compound is expected to be a mobile and non-persistent chemical in the environment. Its high water solubility and low potential for soil sorption suggest that it will primarily be found in the aqueous phase. The available evidence strongly indicates that this compound is readily biodegradable, with microbial degradation being the primary mechanism for its removal from soil and water. While a definitive microbial degradation pathway has yet to be fully elucidated, it is likely to involve O-dealkylation to form readily metabolizable intermediates. Abiotic degradation processes such as hydrolysis (for its esters) and photolysis may also contribute to its overall environmental fate, although they are expected to be less significant than biodegradation. Further research is needed to quantify the rates of these abiotic processes and to definitively characterize the microbial metabolic pathways and enzymes involved in the degradation of this compound. The standardized OECD protocols described herein provide a robust framework for conducting such investigations.

References

In Vitro Toxicological Profile of Methoxyacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the in vitro toxicological profile of methoxyacetic acid (MAA), providing a comprehensive overview of its cellular effects, mechanisms of action, and relevant experimental protocols.

Introduction

Methoxyacetic acid (MAA) is the primary and toxicologically active metabolite of the industrial solvent ethylene (B1197577) glycol monomethyl ether (EGME).[1] Exposure to its parent compound is associated with reproductive and developmental toxicities in both humans and animal models.[2][3][4] In vitro studies are crucial for elucidating the specific molecular mechanisms underlying MAA-induced toxicity. This technical guide provides a comprehensive overview of the in vitro toxicological profile of MAA, focusing on its effects on various cell types, underlying signaling pathways, and detailed experimental protocols to assess its impact.

Mechanisms of Methoxyacetic Acid Toxicity

In vitro research has identified several key mechanisms through which MAA exerts its toxic effects. These primarily include the induction of apoptosis (programmed cell death) and cell cycle arrest, inhibition of histone deacetylases (HDACs), and impairment of mitochondrial function.

Induction of Apoptosis and Cell Cycle Arrest

A significant body of evidence demonstrates that MAA is a potent inducer of apoptosis and cell cycle arrest in various cell types.[5][6][7]

  • Prostate Cancer Cells: In human prostate cancer cell lines (LNCaP, C4-2B, PC-3, and DU-145), MAA dose-dependently inhibits cell growth by inducing apoptosis and causing cell cycle arrest, primarily at the G1 phase.[5][6] This effect is mediated, in part, by the downregulation of the anti-apoptotic protein Baculoviral IAP Repeat Containing 2 (BIRC2, also known as cIAP1), leading to the activation of caspases 3 and 7.[5]

  • Testicular Cells: MAA induces apoptosis in spermatocytes in both human and rat testicular tissues.[2] This is a key event in the testicular toxicity observed in vivo. Studies on cultured rat seminiferous tubules have shown that MAA can effectively model the in vivo testicular toxicity, leading to the disruption of meiosis.[8]

  • Cell Cycle Regulation: The G1 phase arrest induced by MAA is associated with the upregulation of the cyclin-dependent kinase inhibitor p21.[5][6] Interestingly, this upregulation occurs through a p53-independent mechanism.[5] MAA treatment also leads to a subsequent downregulation of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4).[5][6]

Inhibition of Histone Deacetylases (HDACs)

MAA is a known inhibitor of histone deacetylases (HDACs), which plays a significant role in its mechanism of toxicity and potential anti-cancer activity.[5][6][9]

  • Mechanism: By inhibiting HDACs, MAA leads to the hyperacetylation of histones H3 and H4.[5] This alteration in chromatin structure can affect gene expression.

  • p21 Upregulation: The MAA-induced upregulation of p21 is directly linked to its HDAC inhibitory activity.[5] Increased histone acetylation on the p21 promoter enhances its transcription.[5]

Mitochondrial Dysfunction

MAA has been shown to inhibit mitochondrial function, a critical factor in cellular energy metabolism and survival.

  • Inhibition of Respiration: In isolated rat liver mitochondria, MAA inhibits state 3 respiration and the respiratory control ratio (RCR) when using succinate (B1194679) or citrate/malate as substrates.[1][10] This indicates an impairment of the electron transport chain.

  • Target Organs: The targeting of tissues with high metabolic activity and cell turnover, such as the testes, may be explained by this effect on mitochondrial respiration.[1]

Endocrine Disruption

MAA can also act as an endocrine-disrupting chemical by modulating nuclear receptor activity.

  • Androgen Receptor: MAA has been shown to increase the transcriptional activity of the androgen receptor (AR) through a tyrosine kinase signaling pathway involving phosphoinositide 3-kinase (PI3K).[11] This modulation of AR activity could contribute to its testicular toxicity.[11]

Quantitative Toxicological Data

The following tables summarize the quantitative data from various in vitro studies on the effects of methoxyacetic acid.

Table 1: Cytotoxicity and Apoptosis Induction by Methoxyacetic Acid

Cell TypeAssayConcentrationExposure TimeEffectReference
Human Prostate Cancer Cells (LNCaP, C4-2B, PC-3, DU-145)Cell Viability (CellTiter-Glo)5 mM72 hSignificant decrease in cell viability[7]
Human Prostate Cancer Cells (LNCaP, C4-2B, PC-3, DU-145)Apoptosis (Cell Death Detection ELISA)5 mM24 hSignificant increase in apoptotic nucleosomes[5]
Human Prostate Cancer Cells (LNCaP, C4-2B, PC-3, DU-145)Apoptosis (PARP Cleavage)5 mM & 20 mMUp to 72 hDose- and time-dependent increase in cleaved PARP[5]
Rat Seminiferous TubulesSpermatocyte Degeneration≥ 1 mM5 h exposure, 19 h observationDegeneration of spermatocytes[2]
Human Testicular TissueGerm Cell Death≥ 1 mM5 h exposure, 19 h observationApoptotic germ cell death[2]

Table 2: Effects of Methoxyacetic Acid on Cellular Metabolism and Gene Expression

Cell TypeParameter MeasuredConcentrationExposure TimeEffectReference
Rat Sertoli CellsLactate (B86563) Production3 mM & 10 mM6, 9, and 12 hSignificant decrease in lactate accumulation[11][12]
Rat Sertoli CellsLactate Production5 mMNot specifiedDecrease in lactate concentration[13]
Human Prostate Cancer Cellsp21 Protein Expression5 mM12 hIncreased p21 protein level[5]
Human Prostate Cancer Cellsp21 Protein Expression20 mM12-24 hPeak p21 level, then decrease[5]
TM3 Mouse Leydig CellsCyp17a1 and Shbg Gene ExpressionNot specifiedNot specifiedMarkedly increased expression[11]
TM3 Mouse Leydig CellsIgfbp3 Gene ExpressionNot specifiedNot specified~90% suppression of expression[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the toxicological profile of methoxyacetic acid.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • Methoxyacetic acid (MAA) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • MAA Treatment: Prepare serial dilutions of MAA in complete culture medium. Remove the old medium from the wells and add 100 µL of the MAA dilutions to the respective wells. Include a vehicle control (medium without MAA).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection: Cell Death Detection ELISA

This enzyme-linked immunosorbent assay quantitatively measures the histone-associated DNA fragments (mono- and oligonucleosomes) released during apoptosis.

Materials:

  • Cells of interest

  • Cell culture plates

  • Methoxyacetic acid (MAA)

  • Cell Death Detection ELISA PLUS Kit (e.g., from Roche)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with various concentrations of MAA for the desired time period as described for the MTT assay.

  • Cell Lysis: After treatment, centrifuge the plate (for suspension cells) or lyse adherent cells directly in the well according to the kit manufacturer's instructions. This releases the cytoplasmic histone-associated DNA fragments.

  • ELISA Procedure: a. Transfer the cell lysates to a streptavidin-coated microplate. b. Add the immunoreagent (a mixture of anti-histone-biotin and anti-DNA-peroxidase) to each well. c. Incubate for 2 hours at room temperature on a plate shaker. During this time, the anti-histone antibody binds to the histone part of the nucleosomes, and the complex is captured by the streptavidin-coated plate. The anti-DNA-peroxidase antibody binds to the DNA part of the nucleosomes. d. Wash the wells thoroughly to remove unbound components. e. Add the ABTS substrate solution and incubate until a color develops. f. Add the stop solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm (with a reference wavelength of 490 nm).

  • Data Analysis: The absorbance is directly proportional to the amount of apoptotic nucleosomes in the sample.

Western Blot Analysis for Apoptosis Markers

Western blotting can be used to detect the cleavage of key apoptotic proteins like PARP and caspases.

Materials:

  • Cells and MAA treatment as previously described

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-cleaved caspase-7, anti-BIRC2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After MAA treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine changes in protein levels. A loading control (e.g., GAPDH or β-actin) should be used to normalize the data.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the interaction of proteins, such as transcription factors or modified histones, with specific DNA regions in the cell.

Materials:

  • Cells and MAA treatment

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench formaldehyde)

  • Lysis buffers

  • Sonicator or micrococcal nuclease (for chromatin shearing)

  • ChIP-grade antibodies (e.g., anti-acetyl-histone H3, anti-acetyl-histone H4)

  • Protein A/G magnetic beads or agarose

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • PCR primers for the target DNA region (e.g., p21 promoter)

  • Real-time PCR system

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight at 4°C. Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Analysis by qPCR: Use real-time PCR to quantify the amount of the specific DNA sequence (e.g., p21 promoter) that was co-immunoprecipitated with the protein of interest.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by methoxyacetic acid and a general experimental workflow for its in vitro toxicological assessment.

MAA_Apoptosis_Pathway MAA Methoxyacetic Acid BIRC2 BIRC2 (cIAP1) (Anti-apoptotic) MAA->BIRC2 Downregulates Caspase3_7 Caspase-3, Caspase-7 BIRC2->Caspase3_7 Inhibits Apoptosis Apoptosis Caspase3_7->Apoptosis Induces

Caption: MAA-induced apoptosis pathway via BIRC2 downregulation.

MAA_Cell_Cycle_Arrest MAA Methoxyacetic Acid HDAC HDACs MAA->HDAC Inhibits p21 p21 HDAC->p21 Represses CDK2_4 CDK2, CDK4 p21->CDK2_4 Inhibits G1_S_Transition G1/S Transition CDK2_4->G1_S_Transition Promotes

Caption: MAA-induced G1 cell cycle arrest via HDAC inhibition and p21 upregulation.

MAA_AR_Signaling MAA Methoxyacetic Acid TyrosineKinase Tyrosine Kinase MAA->TyrosineKinase Activates PI3K PI3K TyrosineKinase->PI3K Activates AR Androgen Receptor (AR) Transcriptional Activity PI3K->AR Increases

Caption: MAA enhances Androgen Receptor signaling via the PI3K pathway.

Experimental_Workflow CellCulture Cell Culture (e.g., Prostate, Sertoli) MAA_Treatment Methoxyacetic Acid Treatment (Dose-response & Time-course) CellCulture->MAA_Treatment Viability Cell Viability Assays (e.g., MTT) MAA_Treatment->Viability Apoptosis Apoptosis Assays (e.g., ELISA, Western Blot) MAA_Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) MAA_Treatment->CellCycle Mechanism Mechanistic Studies (e.g., ChIP, Mitochondrial Respiration) MAA_Treatment->Mechanism DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Mechanism->DataAnalysis

Caption: General workflow for in vitro toxicological assessment of MAA.

Conclusion

The in vitro toxicological profile of methoxyacetic acid is characterized by its ability to induce apoptosis and cell cycle arrest through multiple mechanisms, including the inhibition of HDACs and the modulation of key signaling pathways. Its impact on mitochondrial function and endocrine signaling further contributes to its cellular toxicity. The experimental protocols and data presented in this guide provide a robust framework for researchers to investigate the effects of MAA in various in vitro models, contributing to a better understanding of its toxic potential and the development of strategies to mitigate its adverse effects.

References

The Advent and Evolution of Methoxyacetate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyacetate compounds, a class of organic molecules characterized by a methoxy (B1213986) group adjacent to an ester or carboxylic acid functionality, have carved a significant niche in the landscape of chemical synthesis and pharmacology. From their early beginnings as laboratory curiosities to their current role as vital intermediates in the production of pharmaceuticals and other specialty chemicals, their journey reflects the broader advancements in organic chemistry and molecular biology. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of this compound compounds. It details key synthetic methodologies with experimental protocols, presents quantitative data for comparative analysis, and elucidates the biological signaling pathways influenced by these molecules.

Discovery and Historical Context

The precise first synthesis of a this compound compound is not definitively documented in readily available historical records. However, the foundational chemistry enabling their creation emerged in the 19th century with the development of Williamson ether synthesis and esterification reactions. The reaction of sodium methoxide (B1231860) with monochloroacetic acid is a classic approach that has been utilized for over a century to produce methoxyacetic acid.[1] Early 20th-century chemical literature contains numerous references to the synthesis and properties of simple alkyl methoxyacetates, indicating their availability and use as research chemicals and solvents.

A notable milestone in the industrial production of methoxyacetic acid is a 1949 patent that describes its synthesis from monochloroacetic acid and methanol (B129727) under high pressure and temperature, albeit with a modest yield of 35%.[2] Subsequent developments focused on improving yields and reaction conditions. A 1979 German patent detailed a process involving the reaction of sodium monochloroacetate with sodium methylate in methanol.[2] Modern industrial routes often involve the catalytic oxidation of 2-methoxyethanol.[1]

The applications of this compound compounds have also evolved. Initially used as solvents and in the production of plasticizers, their significance grew as intermediates in the synthesis of more complex molecules.[1] Today, they are crucial in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.[3] For instance, ethyl this compound is employed as an acyl donor in the enzymatic kinetic resolution of amines, a vital process in producing enantiomerically pure pharmaceutical ingredients.

Key Synthetic Methodologies

The synthesis of this compound compounds can be broadly categorized into two primary strategies: the Williamson ether synthesis approach and the oxidation of corresponding alcohols. More recent innovations have also introduced carbonylation methods.

From Chloroacetates (Williamson Ether Synthesis)

This classical and widely practiced method involves the nucleophilic substitution of a chloroacetate (B1199739) with a methoxide source.

Experimental Protocol: Synthesis of Methoxyacetic Acid [2]

  • Materials: Monochloroacetic acid, methanol, sodium methylate, methoxyacetic acid methyl ester (as solvent), dry hydrochloric acid gas.

  • Procedure:

    • Dissolve 0.5 moles of monochloroacetic acid in 100 cm³ of methanol.

    • With vigorous stirring, add 1.1 moles of a 30% sodium methylate solution in methanol dropwise at 40°C.

    • Heat the reaction mixture to boiling and maintain until the monochloroacetic acid is consumed (monitored by analysis).

    • Distill off the methanol from the reaction mixture.

    • Add 200 cm³ of methoxyacetic acid methyl ester to the residue to create a stirrable mixture.

    • Cool the mixture to 25-30°C and introduce dry hydrochloric acid gas until the methoxyacetic acid is fully liberated from its sodium salt.

    • Filter the precipitated sodium chloride and wash it with methanol.

    • Distill off the methoxyacetic acid methyl ester solvent under reduced pressure (e.g., 40 bar).

    • The remaining crude methoxyacetic acid can be further purified by vacuum distillation.

Oxidation of 2-Methoxyethanol

This method represents a more direct industrial route to methoxyacetic acid, avoiding the use of chlorinated starting materials.

Experimental Protocol: Catalytic Oxidation of 2-Methoxyethanol [4][5]

  • Materials: 2-methoxyethanol, deionized water, 5 wt% Platinum on carbon (Pt/C) catalyst, oxygen gas.

  • Procedure:

    • In a suitable autoclave, combine 30 mL of 2-methoxyethanol, 40 mL of deionized water, and 0.25 g of 5 wt% Pt/C catalyst.

    • Pressurize the reactor with oxygen to 0.6 MPa.

    • Heat the reaction mixture to 70°C and maintain for 7 hours with stirring.

    • After cooling the reactor to room temperature, filter the catalyst for recovery and reuse.

    • The filtrate is subjected to reduced pressure distillation, collecting the fraction at 92-94°C / 10 mmHg to obtain pure methoxyacetic acid.

Carbonylation of Methanol or its Derivatives

More advanced methods involve the carbonylation of methanol or its derivatives, offering alternative pathways to methyl this compound.

Experimental Protocol: Oxycarbonylation of Methanol [6]

  • Materials: Methanol, hydrogen fluoride (B91410) (catalyst), cobalt(II) fluoride (oxidizing agent), carbon monoxide, 30% hydrogen peroxide.

  • Procedure (Illustrative Example):

    • Charge a 300-ml magnetically-stirred stainless steel autoclave with 3.0 g of CoF₂, 50 g of hydrogen fluoride, and 30 psi of BF₃ at 0°C.

    • Add 23 grams of methanol to the reaction solution.

    • Pressurize the autoclave with 1100 psi of carbon monoxide.

    • Initiate the reaction by adding 5 ml of 30% hydrogen peroxide.

    • Warm the autoclave to 20°C and stir.

    • After the reaction period, the products are recovered and analyzed, typically by vapor-phase chromatography, to determine the yield of methyl this compound.

Quantitative Data on Synthetic Methods

The efficiency of various synthetic routes for this compound compounds can be compared through their reported yields and reaction conditions.

Method Starting Materials Key Reagents/Catalyst Temperature Pressure Yield Reference
Williamson Ether SynthesisMonochloroacetic acid, Sodium methylateMethanol (solvent)Boiling point of methanolAtmospheric90%[2]
High-Pressure SynthesisMonochloroacetic acid, MethanolNone200°CHigh Pressure (Autoclave)35%[2]
Oxidation of 2-Methoxyethanol2-MethoxyethanolPt/C, O₂60-80°C0.5-0.8 MPa90-92%[4]
Oxidation with Nitric AcidEthylene glycol monomethyl etherNitric acid, Copper chloride50-100°CAtmosphericNot specified[7]
Oxycarbonylation of MethanolMethanol, Carbon monoxideHF, CoF₂, H₂O₂20°C~1100 psi16% (based on H₂O₂)[6]

Physicochemical Properties

The physical and chemical properties of methoxyacetic acid and its common esters are crucial for their application and handling.

Compound Formula Molar Mass ( g/mol ) Boiling Point (°C) Melting Point (°C) Density (g/cm³) pKa Reference
Methoxyacetic AcidC₃H₆O₃90.08202-2047-91.1743.57[1][8]
Methyl this compoundC₄H₈O₃104.10129-130-1.051-[9][10]
Ethyl this compoundC₅H₁₀O₃118.13142-1.007-[11]

Biological Signaling Pathways and Mechanisms of Action

Methoxyacetic acid is the primary toxic metabolite of the industrial solvent 2-methoxyethanol.[1] Its toxicity is linked to several key biological pathways, primarily mitochondrial dysfunction and epigenetic modifications.

Mitochondrial Toxicity

Methoxyacetic acid has been shown to be a potent inhibitor of mitochondrial respiration. The proposed mechanism involves the direct inhibition of cytochrome c oxidase (Complex IV) , a critical enzyme in the electron transport chain. This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). The accumulation of ROS can induce oxidative stress, damage cellular components, and trigger apoptosis.

Mitochondrial_Toxicity_of_Methoxyacetic_Acid cluster_mito Mitochondrial Matrix MAA Methoxyacetic Acid CytC_Oxidase Cytochrome c Oxidase (Complex IV) MAA->CytC_Oxidase Inhibits Mitochondrion Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase (Complex V) ATP ATP CytC_Oxidase->ATP Reduced Production ROS Reactive Oxygen Species (ROS) CytC_Oxidase->ROS Leads to Increased ATP_Synthase->ATP Produces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces HDAC_Inhibition_by_Methoxyacetic_Acid MAA Methoxyacetic Acid HDAC Histone Deacetylases (HDACs) MAA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Acetylated_Histones->Histones Deacetylation Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Promotes Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Open_Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Drug_Development_Workflow cluster_synthesis Use as a Building Block cluster_discovery Use as a Scaffold for Discovery Methoxyacetate_Esters This compound Esters (e.g., Ethyl 4-methoxyacetoacetate) Chemical_Synthesis Multi-step Chemical Synthesis Methoxyacetate_Esters->Chemical_Synthesis Starting Material API Active Pharmaceutical Ingredient (API) (e.g., Dolutegravir) Chemical_Synthesis->API Methoxyacetic_Acid Methoxyacetic Acid Biological_Activity Biological Activity Identified (e.g., HDAC Inhibition) Methoxyacetic_Acid->Biological_Activity Lead_Generation Lead Generation & Derivative Synthesis Biological_Activity->Lead_Generation Drug_Candidate Potential Drug Candidate Lead_Generation->Drug_Candidate

References

Methoxyacetate as a Precursor in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetate and its derivatives are versatile building blocks in organic synthesis, valued for their utility as precursors, protecting groups, and key intermediates in the formation of complex molecules. The presence of both an ester and an ether functional group within a small molecular framework allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on its role in the construction of pharmaceutical and agrochemical compounds. Detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways are presented to facilitate its practical application in the laboratory.

Synthesis of this compound Derivatives

Methoxyacetic acid and its esters are important organic intermediates. Methoxyacetic acid is a colorless liquid that can be used to synthesize methyl this compound through an esterification reaction with methanol (B129727).[1] This ester is a valuable intermediate for the kinetic resolution of chiral amines and in the synthesis of pharmaceuticals like Vitamin B6 and sulfanilamide-5-pyrimidine.[1][2]

Several methods exist for the synthesis of methyl this compound, including:

  • Carbonylation: Using methanol or methylal as a raw material, though this method can have low yield and selectivity.[3]

  • From Chloroacetic Acid: Reaction of chloroacetic acid and sodium methoxide (B1231860) to first produce methoxyacetic acid, followed by esterification.[3]

  • Oxidation and Esterification: Starting from ethylene (B1197577) glycol monomethyl ether, which is oxidized to methoxyacetic acid and then esterified.[3]

A common laboratory and industrial scale preparation involves the reaction of a chloroacetic acid ester with an alkali metal methoxide, such as sodium methoxide.[4]

This compound in Key Organic Reactions

The unique structure of this compound allows it to participate in a variety of fundamental organic reactions, making it a valuable tool for synthetic chemists.

Esterification and Transesterification

The esterification of methoxyacetic acid is a straightforward and common reaction. For instance, methyl this compound can be synthesized by reacting methoxyacetic acid with methanol in the presence of an acid catalyst.[1] Furthermore, this compound esters can undergo transesterification to yield esters of higher alcohols. This is typically achieved by reacting the methyl this compound with a higher alcohol, such as isopropanol (B130326) or n-butanol, and removing the methanol by distillation to drive the equilibrium towards the desired product.[4]

Alkylation and C-C Bond Formation

Methyl dithis compound can serve as a precursor to lithium enolates, which are crucial for many carbon-carbon bond-forming reactions.[5] These enolates can participate in reactions like the Claisen condensation, enabling the construction of more complex carbon skeletons.[5] The controlled generation of enolates from this compound derivatives allows for selective reactions, leading to the synthesis of intricate compounds.[5]

Use as a Protecting Group

The methoxyacetyl (Mac) group has been utilized as a protecting group for alcohols and phenols for over five decades. It offers a good balance of stability and selective removal in the presence of other functional groups, including other esters. The protection of an alcohol can be achieved using methoxymethyl acetate (B1210297) in the presence of a Lewis acid catalyst like zinc chloride.[6] Deprotection can be accomplished under mild conditions, for example, using methanol and tert-butylamine, which can selectively cleave the methoxyacetyl ester while leaving other ester groups intact.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound as a precursor.

Table 1: Synthesis of this compound Esters

Starting MaterialReagents and ConditionsProductYield (%)Reference
Chloroacetic acid esterSodium methoxide, Methanol, RefluxMethyl this compound>98% conversion[4]
Methoxyacetic acidMethanol, Acid catalystMethyl this compoundHigh[1]
Methyl this compoundIsopropanol, Reflux, Distillation of methanolIsopropyl this compound>98% conversion[4]
Methyl this compoundn-Butanol, Reflux, Distillation of methanoln-Butyl this compound>98% conversion[4]
Methylal, Formic Acidp-toluenesulfonic acid, 120°C, 6h, 1MPaMethyl this compound85%[2]

Table 2: this compound in Protecting Group Chemistry

SubstrateProtecting Reagent/ConditionsProtected ProductYield (%)Deprotection Reagent/ConditionsDeprotected ProductYield (%)Reference
Phenol (B47542)Methoxymethyl acetate, ZnCl₂ etherate, CH₂Cl₂, RT, 16hMethoxymethyl phenyl ether81%---[6]
4-Nitrobenzyl alcoholMethoxymethyl acetate, ZnCl₂ etherate, CH₂Cl₂, RT, 3h4-Nitrobenzyl methoxymethyl ether76%---[6]
3,4-DichlorophenolMethoxymethyl acetate, ZnCl₂ etherate, CH₂Cl₂3,4-Dichlorophenyl methoxymethyl ether66%---[6]
4-CarbomethoxyphenolMethoxymethyl acetate, ZnCl₂ etherate, CH₂Cl₂4-Carbomethoxyphenyl methoxymethyl ether68%---[6]
sn-3-p-toluenesulfonate derivativeThis compound displacementReactive methoxyacetyl ester-Methanol/tert-butylamineSelectively cleaved product82%

Experimental Protocols

Protocol 1: Synthesis of Methyl this compound from a Chloroacetic Acid Ester

Objective: To synthesize methyl this compound via the reaction of a chloroacetic acid ester with sodium methoxide.

Materials:

  • Chloroacetic acid methyl ester

  • Sodium methoxide solution in methanol (e.g., 30%)

  • Methanol

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a solution of sodium methoxide in methanol in a round-bottom flask, add chloroacetic acid methyl ester dropwise at a controlled temperature (e.g., 40-50 °C) with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of time (e.g., 3 hours) to ensure complete reaction.

  • After reflux, set up the apparatus for distillation and remove the methanol from the reaction mixture.

  • The resulting crude methyl this compound can be purified by fractional distillation under reduced pressure.

Expected Outcome: A high conversion to methyl this compound is expected.[4] The purity can be assessed by gas chromatography.

Protocol 2: Protection of an Alcohol using Methoxymethyl Acetate

Objective: To protect a hydroxyl group as a methoxymethyl (MOM) ether.

Materials:

  • Alcohol or phenol substrate

  • Methoxymethyl acetate

  • Zinc chloride etherate (or another suitable Lewis acid)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Round-bottom flask with a stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve the alcohol or phenol substrate in dichloromethane in a round-bottom flask.

  • Add a tenfold molar excess of methoxymethyl acetate to the solution.[6]

  • Add a catalytic amount of zinc chloride etherate.

  • Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrate (e.g., 3 hours for 4-nitrobenzyl alcohol, 16 hours for phenol).[6]

  • Upon completion (monitored by TLC), quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting methoxymethyl ether by column chromatography if necessary.

Expected Outcome: The corresponding methoxymethyl ether should be obtained in good yield (66-81% depending on the substrate).[6]

Protocol 3: Transesterification of Methyl this compound

Objective: To synthesize a higher ester of methoxyacetic acid from methyl this compound.

Materials:

  • Methyl this compound

  • Higher alcohol (e.g., isopropanol, n-butanol)

  • Round-bottom flask with a fractional distillation column

  • Heating mantle

Procedure:

  • Combine methyl this compound and an excess of the higher alcohol in a round-bottom flask.

  • Heat the mixture to reflux.

  • Set up a fractional distillation apparatus to selectively remove the methanol as it is formed. A column with good separation efficiency (e.g., a Multifil column) is recommended.[4]

  • Continue the reaction until the conversion of methyl this compound to the desired ester is complete (monitored by GC). This may take several hours.[4]

  • After cooling, the reaction mixture can be worked up by removing the excess alcohol and purifying the product by distillation.

Expected Outcome: A high conversion (>98%) to the higher this compound ester can be achieved.[4]

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows involving this compound.

Synthesis_of_Methyl_this compound cluster_synthesis Synthesis of Methyl this compound chloroacetic_ester Chloroacetic Acid Ester mma Methyl this compound chloroacetic_ester->mma Reaction naome Sodium Methoxide naome->mma methanol Methanol methanol->mma Solvent

Caption: Synthesis of Methyl this compound.

Protecting_Group_Workflow cluster_workflow Alcohol Protection/Deprotection Workflow Alcohol Alcohol (R-OH) Protected_Alcohol Protected Alcohol (R-OMOM) Alcohol->Protected_Alcohol Protection (Methoxymethyl acetate, ZnCl₂) Deprotected_Alcohol Deprotected Alcohol (R-OH) Protected_Alcohol->Deprotected_Alcohol Deprotection (e.g., Acidic conditions)

Caption: Alcohol Protection Workflow.

Transesterification_Workflow cluster_transesterification Transesterification of Methyl this compound Start Methyl this compound + Higher Alcohol (R'-OH) Reaction Reflux Start->Reaction Distillation Remove Methanol (CH₃OH) by Distillation Reaction->Distillation Product Higher this compound Ester + Methanol Distillation->Product

References

A Comprehensive Spectroscopic Guide to Methyl Methoxyacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of methyl methoxyacetate is presented, providing a crucial resource for scientists in research and drug development. This guide offers a detailed examination of the compound's spectral characteristics, complete with tabulated data and standardized experimental protocols for data acquisition.

Methyl this compound, a key organic ester, is utilized in a variety of chemical syntheses. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and industrial applications. This technical guide provides a consolidated repository of its ¹H NMR, ¹³C NMR, IR, and mass spectral data.

Spectroscopic Data Summary

The spectral data for methyl this compound (CAS No: 6290-49-9, Molecular Formula: C₄H₈O₃, Molecular Weight: 104.10 g/mol ) has been compiled from the Spectral Database for Organic Compounds (SDBS).[1][2] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of methyl this compound is characterized by three distinct signals, corresponding to the three unique proton environments in the molecule.

Table 1: ¹H NMR Spectral Data of Methyl this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.42Singlet3H-OCH₃ (methoxy)
3.73Singlet3H-COOCH₃ (ester)
4.03Singlet2H-CH₂-

Solvent: CDCl₃, Reference: TMS at 0 ppm

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum displays four signals, corresponding to the four distinct carbon atoms in the methyl this compound molecule.

Table 2: ¹³C NMR Spectral Data of Methyl this compound

Chemical Shift (δ) ppmAssignment
52.0-COOCH₃
59.2-OCH₃
70.0-CH₂-
170.6C=O

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

The IR spectrum of methyl this compound exhibits characteristic absorption bands that are indicative of its functional groups.

Table 3: Key IR Absorption Bands of Methyl this compound

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretch (alkane)
1755StrongC=O stretch (ester)
1200-1100StrongC-O stretch (ester and ether)

Sample Preparation: Liquid Film

Mass Spectrometry (MS)

The electron ionization mass spectrum of methyl this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for Methyl this compound

m/zRelative Intensity (%)Putative Fragment Assignment
45100[CH₃OCH₂]⁺
7442.3[M - CH₂O]⁺
1045.9[M]⁺ (Molecular Ion)
594.2[COOCH₃]⁺
2913.6[CHO]⁺
759.5[M - C₂H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the methyl this compound sample to the elucidation of its chemical structure using the discussed spectroscopic techniques.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Methyl this compound cluster_sample Sample cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structural Elucidation Sample Methyl this compound NMR NMR Spectroscopy ¹H NMR ¹³C NMR Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Chemical Structure CH₃OCH₂COOCH₃ NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

The Metabolic Maze: Unraveling the Role of Methoxyacetate in Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetate (MAA), the primary biologically active metabolite of the industrial solvent 2-methoxyethanol (B45455) and the plasticizer di-(2-methoxyethyl) phthalate, has garnered significant attention in the scientific community due to its pronounced reproductive and developmental toxicity.[1][2] Understanding the intricate mechanisms by which this compound disrupts fundamental cellular processes is paramount for risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the role of this compound in metabolic pathways, consolidating current research on its mode of action, from enzyme inhibition to alterations in gene expression. We will delve into its impact on central carbon metabolism, one-carbon unit transfer, and epigenetic regulation, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to facilitate a deeper understanding of this potent toxicant.

Metabolic Activation and Core Toxicological Profile

This compound is formed in vivo through the rapid oxidation of its parent compounds, primarily 2-methoxyethanol, by alcohol dehydrogenases.[3] It is this metabolic activation that confers the toxic properties associated with exposure. The primary toxicities observed are teratogenicity, particularly affecting limb and digit development, and testicular toxicity, leading to apoptosis of spermatocytes.[2]

Quantitative Analysis of this compound's Metabolic Effects

ParameterSystemConcentration/ValueEffectReference(s)
IC50 for DNA Synthesis Inhibition Gestation day 11 CD-1 mouse embryos in culture (serum-free medium)5 mM50% reduction of [3H]thymidine incorporation[4]
IC50 for DNA Synthesis Inhibition Gestation day 11 CD-1 mouse embryos in culture (serum-containing medium)25 mM50% reduction of [3H]thymidine incorporation[4]
Inhibition of Mitochondrial Respiration Hepatic mitochondria>5 mMInhibition of state 3 succinate (B1194679) oxidation rate[5]
Inhibition of Mitochondrial Respiration Testicular mitochondria>3 mMInhibition of ascorbate/TMPD oxidation rate[5]
Teratogenicity Pregnant CD-1 mice (gestation day 11)Strong linear correlationFetal malformation incidence correlates with 2-MAA Area Under the Curve (AUC) in maternal plasma and embryonic compartments[1]

Impact on Central Metabolic Pathways

This compound exerts a significant inhibitory effect on central carbon metabolism, most notably the Krebs cycle (also known as the tricarboxylic acid or TCA cycle).

Inhibition of the Krebs Cycle

Studies have demonstrated that this compound markedly inhibits the production of carbon dioxide from essential energy substrates like glucose, acetate, and citrate. This points to a significant disruption within the Krebs cycle. The primary mechanism appears to be the inhibition of succinate dehydrogenase (Complex II of the electron transport chain) , an enzyme that plays a crucial role in both the Krebs cycle and cellular respiration.[6][7] Although a specific Ki or IC50 value for this compound's inhibition of succinate dehydrogenase is not consistently reported, its classification as an alkoxy acetic acid places it within a known class of inhibitors for this enzyme.[6] There is also evidence to suggest a mild inhibitory effect on aconitase , another key Krebs cycle enzyme.[8]

The proposed mechanism involves the conversion of this compound to methoxyacetyl-CoA, which could then potentially interfere with the normal flux of acetyl-CoA into the Krebs cycle or directly inhibit enzymatic activity.

Below is a diagram illustrating the proposed points of inhibition by this compound in the Krebs cycle.

Krebs_Cycle_Inhibition Proposed Inhibition of the Krebs Cycle by this compound cluster_inhibition cluster_citrate_iso cluster_succ_fum Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate MAA This compound MAA_CoA Methoxyacetyl-CoA MAA->MAA_CoA MAA->Inhibitor1 MAA->Inhibitor2 MAA_CoA->AcetylCoA Competitive Inhibition? Inhibitor1->Isocitrate Mild Inhibition Inhibitor2->Fumarate Inhibition

Figure 1. Proposed points of inhibition of the Krebs cycle by this compound.

Disruption of One-Carbon Metabolism

One of the most significant mechanisms underlying this compound's toxicity is its interference with one-carbon metabolism . This network of pathways is essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions, including the formation of S-adenosylmethionine (SAMe), the universal methyl donor for DNA, RNA, and protein methylation.[9][10]

The teratogenic effects of this compound can be attenuated by the co-administration of simple physiological compounds that are involved in one-carbon transfer, such as formate, acetate, glycine, and sarcosine.[4] This suggests that this compound either directly inhibits enzymes within the one-carbon pathway or depletes the pool of available one-carbon units, thereby hindering the synthesis of macromolecules essential for rapidly dividing embryonic tissues. This disruption of nucleotide biosynthesis is a plausible explanation for the observed inhibition of DNA synthesis.[4]

The central molecule in one-carbon metabolism is tetrahydrofolate (THF) , which exists in various forms to carry and transfer one-carbon units.[11] It is hypothesized that this compound disrupts the availability or utilization of THF derivatives.

The following diagram illustrates the central role of one-carbon metabolism and the potential points of disruption by this compound.

One_Carbon_Metabolism Disruption of One-Carbon Metabolism by this compound cluster_folate Folate Cycle cluster_methionine Methionine Cycle cluster_biosynthesis Biosynthesis cluster_methylation Methylation Reactions THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine -> Glycine Purines Purine Synthesis THF->Purines Formate MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate MethylTHF->THF Vitamin B12 Methionine Methionine SAM S-Adenosylmethionine (SAMe) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH DNA_Methyl DNA Methylation SAM->DNA_Methyl Histone_Methyl Histone Methylation SAM->Histone_Methyl Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine  THF -> MethylTHF DNA_Synth DNA Synthesis Purines->DNA_Synth Thymidylate->DNA_Synth MAA This compound MAA->Inhibition_Point Disruption of Folate Metabolism/Availability cluster_folate cluster_folate

Figure 2. Disruption of one-carbon metabolism by this compound.

Epigenetic Modifications through Histone Deacetylase (HDAC) Inhibition

A key molecular initiating event in this compound toxicity is the inhibition of histone deacetylases (HDACs).[2][12] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which alters gene expression patterns.

This epigenetic modification is a critical mechanism underlying this compound's effects on cell cycle progression and apoptosis. For instance, HDAC inhibition by this compound leads to the upregulation of the cyclin-dependent kinase inhibitor p21 , which in turn causes cell cycle arrest.[2] This has been observed in both normal developmental processes and in cancer cell lines.[12]

The signaling pathway from HDAC inhibition to cell cycle arrest is depicted below.

HDAC_Inhibition_Pathway HDAC Inhibition Pathway of this compound MAA This compound HDAC Histone Deacetylases (HDACs) MAA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin Chromatin Chromatin Structure p21_gene p21 Gene OpenChromatin->p21_gene Increased Transcription p21_protein p21 Protein p21_gene->p21_protein Translation CDK Cyclin-Dependent Kinases (CDKs) p21_protein->CDK Inhibition CellCycleArrest Cell Cycle Arrest

Figure 3. This compound-induced HDAC inhibition leading to cell cycle arrest.

Experimental Protocols

A thorough investigation of the metabolic effects of this compound requires a multi-faceted approach, combining in vitro and in vivo models with advanced analytical techniques.

Protocol 1: Quantification of Krebs Cycle Intermediates by GC-MS

This protocol outlines a method for the sensitive measurement of Krebs cycle intermediates in biological samples exposed to this compound.[13][14]

  • Sample Preparation:

    • For cultured cells: Aspirate media, wash cells with ice-cold saline, and quench metabolism by adding a cold organic solvent (e.g., 80% methanol). Scrape cells and collect the extract.

    • For tissue samples: Flash-freeze the tissue in liquid nitrogen and grind to a fine powder. Extract metabolites with a cold solvent mixture.

  • Internal Standards: Add a known amount of a mixture of stable isotope-labeled internal standards for each Krebs cycle intermediate to be quantified.

  • Derivatization: Evaporate the solvent under a stream of nitrogen. Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is a two-step process:

    • Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) to protect keto groups. Incubate at 30°C for 90 minutes.

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable capillary column (e.g., DB-5MS) for separation of the derivatized intermediates.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted quantification of each intermediate and its corresponding internal standard.

  • Data Analysis: Calculate the concentration of each intermediate by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

Protocol 2: Measurement of Cellular Tetrahydrofolate Levels by LC-MS

This protocol describes a method to quantify different forms of tetrahydrofolate, which is crucial for understanding the impact on one-carbon metabolism.[1][15][16]

  • Cell Culture and Lysis: Culture cells in the presence or absence of this compound. Harvest cells and lyse them in a buffer containing antioxidants (e.g., ascorbic acid and dithiothreitol) to preserve the labile folate species.

  • Enzymatic Deconjugation: Cellular folates exist as polyglutamates. Treat the cell lysate with a deconjugase enzyme (e.g., from rat serum) to convert all folate forms to their monoglutamate derivatives for consistent LC-MS analysis.

  • Chemical Derivatization (Optional but Recommended): To stabilize unstable species like 5,10-methylene-THF, a chemical derivatization step can be employed. For example, reduction with deuterated sodium cyanoborohydride can convert 5,10-methylene-THF to a stable, deuterated 5-methyl-THF, allowing for its indirect quantification.

  • Solid-Phase Extraction (SPE): Purify and concentrate the folate monoglutamates from the lysate using an appropriate SPE cartridge.

  • LC-MS/MS Analysis:

    • Separate the different folate monoglutamates using liquid chromatography, often with a hydrophilic interaction liquid chromatography (HILIC) column.

    • Detect and quantify each folate species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Use external calibration curves of authentic folate standards to determine the absolute concentration of each folate species in the original sample.

Protocol 3: Histone Deacetylase (HDAC) Activity Assay

This fluorometric assay measures the overall HDAC activity in nuclear extracts from cells treated with this compound.[2][17]

  • Nuclear Protein Extraction: Treat cultured cells with varying concentrations of this compound. Harvest the cells and isolate the nuclear proteins using a commercial nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard method like the Bradford or BCA assay.

  • HDAC Activity Assay:

    • Use a commercial HDAC activity assay kit, which typically includes a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • In a 96-well plate, add a standardized amount of nuclear extract to the assay buffer.

    • Add the HDAC substrate to initiate the reaction. The HDAC enzymes in the extract will deacetylate the substrate.

    • After a defined incubation period, add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

    • Measure the fluorescence using a fluorometer (excitation ~360 nm, emission ~460 nm).

  • Data Analysis: The fluorescence intensity is directly proportional to the HDAC activity. Compare the activity in this compound-treated samples to untreated controls to determine the extent of inhibition. An IC50 value can be calculated from a dose-response curve.

Integrated Experimental Workflow for Investigating this compound's Metabolic Toxicity

A comprehensive study of this compound's metabolic effects can be structured according to the following workflow, which integrates in vitro and in silico methods to move from broad screening to detailed mechanistic analysis.

Experimental_Workflow Experimental Workflow for this compound Toxicity Analysis cluster_stage1 Stage 1: In Vitro Screening & Dose-Response cluster_stage2 Stage 2: Mechanistic Assays at Sub-toxic Doses cluster_stage3 Stage 3: Metabolomic & Transcriptomic Analysis cluster_stage4 Stage 4: Data Integration & Pathway Analysis cluster_stage5 Stage 5: In Vivo Validation CellCulture Cell Culture (e.g., Embryonic stem cells, Sertoli cells) DoseResponse Dose-Response Assay (e.g., MTT, CellTiter-Glo) CellCulture->DoseResponse IC50 Determine IC50 for Cytotoxicity DoseResponse->IC50 HDAC_Assay HDAC Activity Assay IC50->HDAC_Assay Respiration Mitochondrial Respiration Assay (e.g., Seahorse XF) IC50->Respiration DNA_Synth_Assay DNA Synthesis Assay ([3H]thymidine incorporation) IC50->DNA_Synth_Assay Metabolite_Extraction Metabolite Extraction HDAC_Assay->Metabolite_Extraction RNA_Extraction RNA Extraction HDAC_Assay->RNA_Extraction Respiration->Metabolite_Extraction Respiration->RNA_Extraction DNA_Synth_Assay->Metabolite_Extraction DNA_Synth_Assay->RNA_Extraction GCMS_LCMS GC-MS / LC-MS Analysis (Krebs Cycle, Folates, SAMe) Metabolite_Extraction->GCMS_LCMS Metabolomics_Analysis Metabolomics Data Analysis GCMS_LCMS->Metabolomics_Analysis RNA_Seq RNA-Seq / Microarray RNA_Extraction->RNA_Seq Transcriptomics_Analysis Transcriptomics Data Analysis (Differential Gene Expression) RNA_Seq->Transcriptomics_Analysis Pathway_Analysis Integrated Pathway Analysis (e.g., MetaboAnalyst, IPA) Metabolomics_Analysis->Pathway_Analysis Transcriptomics_Analysis->Pathway_Analysis Animal_Model Animal Model Exposure (e.g., Pregnant mice) Pathway_Analysis->Animal_Model Toxicity_Endpoints Assessment of Teratogenicity & Testicular Toxicity Animal_Model->Toxicity_Endpoints Biomarker_Validation Biomarker Validation in Tissues Toxicity_Endpoints->Biomarker_Validation

Figure 4. A comprehensive workflow for investigating the metabolic toxicity of this compound.

Conclusion

This compound is a potent metabolic toxicant that disrupts fundamental cellular processes through a multi-pronged mechanism. Its primary modes of action include the inhibition of key enzymes in the Krebs cycle, interference with one-carbon metabolism leading to impaired nucleotide synthesis, and epigenetic reprogramming through the inhibition of histone deacetylases. These disruptions culminate in cell cycle arrest, apoptosis, and the severe developmental and reproductive toxicities observed in vivo. The integrated approach of quantitative analysis, detailed pathway mapping, and systematic experimental investigation outlined in this guide provides a robust framework for researchers and drug development professionals to further elucidate the intricate role of this compound in metabolic pathways and to develop strategies to mitigate its adverse effects. Future research focusing on obtaining precise enzyme inhibition kinetics and detailed transcriptomic and metabolomic profiles will be invaluable in refining our understanding of this important environmental and industrial toxicant.

References

Methoxyacetate: A Potential Immunosuppressive Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methoxyacetic acid (MAA), the principal metabolite of 2-methoxyethanol (B45455) (ME), has demonstrated significant biological activity, including toxicity to the reproductive system and potential as an anti-cancer agent.[1] Emerging evidence also points towards its role as an immunosuppressive agent, particularly in certain animal models.[2] This technical guide provides an in-depth analysis of methoxyacetate as a potential immunosuppressive drug candidate. It consolidates available data on its mechanisms of action, summarizes key quantitative findings from in vivo and in vitro studies, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows. The primary known mechanism involves the inhibition of histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis, which in turn can suppress the proliferation of activated immune cells.[1][3]

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary mechanism through which this compound exerts its cellular effects is by acting as a histone deacetylase (HDAC) inhibitor.[1][3] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, MAA promotes histone acetylation, resulting in a more open chromatin structure and altered gene expression.

This mechanism has been shown to induce two critical cellular outcomes that contribute to its potential immunosuppressive and anti-neoplastic activities:

  • Induction of Apoptosis: MAA treatment leads to the down-regulation of anti-apoptotic genes like Baculoviral IAP Repeat Containing 2 (BIRC2, also known as cIAP1). This reduction in anti-apoptotic proteins results in the activation of effector caspases 3 and 7, triggering the apoptotic cascade.[1][3]

  • Cell Cycle Arrest: MAA induces an arrest in the G1 phase of the cell cycle. This is achieved through the up-regulation of the cyclin-dependent kinase inhibitor p21 and the subsequent down-regulation of cyclin-dependent kinases CDK2 and CDK4.[1][3] The induction of p21 occurs independently of the p53 tumor suppressor family.[1]

These actions effectively halt the proliferation and induce the death of rapidly dividing cells, a characteristic of both cancer cells and activated lymphocytes during an immune response.

Figure 1: Known Molecular Mechanism of this compound (MAA) cluster_0 Transcriptional Regulation MAA This compound (MAA) HDAC Histone Deacetylases (HDACs) MAA->HDAC Inhibition GeneExp Altered Gene Expression MAA->GeneExp Promotes Acetylation, Altering Expression Histones Histone Deacetyl- ation HDAC->Histones Histones->GeneExp Represses p21 p21 Expression ↑ GeneExp->p21 CDK CDK2/CDK4 Expression ↓ GeneExp->CDK BIRC2 BIRC2 (cIAP1) Expression ↓ GeneExp->BIRC2 Apoptosis Apoptosis Immuno Immunosuppression Apoptosis->Immuno G1Arrest G1 Cell Cycle Arrest G1Arrest->Immuno p21->G1Arrest CDK->G1Arrest Caspase Caspase 3/7 Activation BIRC2->Caspase Inhibits Caspase->Apoptosis

Figure 1: Known Molecular Mechanism of this compound (MAA)

Quantitative Data on Immunosuppressive and Cellular Effects

In Vivo Immunosuppression Studies

Studies have demonstrated species-specific immunosuppressive effects of MAA. Rats show susceptibility to immunosuppression, whereas mice do not under similar testing conditions.[2]

Species/StrainDosage (mmol/kg/day)AdministrationDurationAssayOutcomeReference
Lewis & Wistar/Furth Rats0.66 - 2.64Gavage10 daysTNP-LPS PFCSuppression observed at doses as low as 0.66 mmol/kg/day.[2]
Fischer 344 & Sprague-Dawley Rats2.64Gavage10 daysTNP-LPS PFCSuppression observed at 2.64 mmol/kg/day.[2]
C3H, C57BL/6J, B6C3F1, CD-1 Mice0.66 - 5.28Gavage10 daysTNP-LPS PFCNo Suppression observed at any dose.[2]
Table 1: Summary of In Vivo Immunosuppressive Effects of MAA.
In Vitro Cellular Effects

MAA has been shown to inhibit cell growth and viability across various cell lines, primarily through the induction of apoptosis and cell cycle arrest.

Cell LineCell TypeConcentrationEffectReference
HL-60Human Leukemia5.6 mMIC₅₀ for growth inhibition.[3]
LNCaP, C4-2B, PC-3, DU-145Human Prostate Cancer5, 10, 20 mMDose-dependent inhibition of cell growth.[1][3]
Rat Sertoli CellsPrimary Culture3 mM, 10 mMSignificant decrease in lactate (B86563) production after 6-12 hours. No effect on protein synthesis or cell viability.[4]
Table 2: Summary of In Vitro Cellular Effects of MAA.

Potential Impact on Immune Signaling Pathways

While direct studies linking MAA to specific immune signaling cascades like JAK-STAT or NF-κB are limited, its core mechanism provides a basis for hypothesizing its downstream effects. Activated T-lymphocytes undergo rapid clonal expansion (proliferation), which is a direct target of MAA's anti-proliferative and pro-apoptotic properties.[5] By inducing cell cycle arrest and apoptosis in these activated cells, MAA would effectively blunt the adaptive immune response.

This would lead to a reduction in:

  • Clonal Expansion: Fewer effector T-cells would be generated to respond to an antigen.

  • Cytokine Production: The overall population of cytokine-producing cells would be diminished, reducing key signaling molecules like IL-2, IFN-γ, and TNF-α that are crucial for a coordinated immune attack.[6]

Figure 2: Hypothesized Impact of MAA on Immune Response APC Antigen Presenting Cell (e.g., Dendritic Cell) TCell_Naive Naive T-Cell APC->TCell_Naive Antigen Presentation TCell_Active Activated T-Cell TCell_Naive->TCell_Active Activation Proliferation Clonal Expansion (Proliferation) TCell_Active->Proliferation Cytokines Cytokine Production (IL-2, IFN-γ, etc.) TCell_Active->Cytokines MAA This compound (MAA) MAA->TCell_Active Induces Apoptosis & G1 Arrest Effector Effector T-Cell Function Proliferation->Effector Suppression Immune Response Suppressed Proliferation->Suppression Cytokines->Effector Cytokines->Suppression Effector->Suppression

Figure 2: Hypothesized Impact of MAA on Immune Response

Key Experimental Protocols

In Vivo Immunosuppression Assessment: Plaque-Forming Cell (PFC) Assay

This protocol is adapted from the methodology used to assess the immunosuppressive activity of MAA in rodents.[2] The TNP-LPS PFC response is a T-cell independent B-cell assay, sensitive to immunotoxicants.

Objective: To quantify the number of antibody-producing B-cells (plaque-forming cells) in the spleen following immunization and treatment with a test compound.

Materials:

  • Test Animals (e.g., Lewis Rats)

  • This compound (MAA)

  • Vehicle Control (e.g., water or corn oil)

  • Trinitrophenyl-lipopolysaccharide (TNP-LPS) for immunization

  • Sheep Red Blood Cells (SRBCs)

  • Trinitrophenyl (TNP) hapten

  • Guinea Pig Complement

  • Spleen cell processing reagents (RPMI-1640, fetal bovine serum, etc.)

  • Cunningham-Szenberg chambers or similar slide system

Procedure:

  • Acclimation: Acclimate animals for at least one week before the study begins.

  • Dosing: Administer MAA or vehicle control daily by oral gavage for 10 consecutive days at predetermined doses (e.g., 0, 0.33, 0.66, 1.32, 2.64 mmol/kg).

  • Immunization: On day 9 of dosing, immunize all animals intravenously with an optimal dose of the antigen (TNP-LPS).

  • Spleen Harvest: On day 12 (3 days post-immunization), euthanize animals and aseptically remove spleens.

  • Splenocyte Preparation: Prepare single-cell suspensions of splenocytes. Determine cell viability and count using a hemocytometer and trypan blue exclusion.

  • PFC Assay:

    • Mix splenocytes with TNP-coupled SRBCs (target cells).

    • Add guinea pig complement as a source of complement.

    • Introduce the mixture into Cunningham-Szenberg chambers.

    • Incubate at 37°C for 1-2 hours.

  • Quantification: During incubation, B-cells that produce anti-TNP antibodies will bind to the TNP-SRBCs. The complement will lyse these antibody-coated SRBCs, creating a clear zone (plaque) around the antibody-producing cell.

  • Data Analysis: Count the number of plaques per chamber. Express the results as PFC per 10⁶ splenocytes or PFC per spleen. Compare the results from MAA-treated groups to the vehicle control group to determine the percentage of suppression.

Figure 3: Workflow for In Vivo PFC Assay start Day 1 dosing Daily Dosing (MAA or Vehicle) Days 1-10 start->dosing immunize Immunization (TNP-LPS) Day 9 dosing->immunize harvest Euthanasia & Spleen Harvest Day 12 immunize->harvest splenocytes Prepare Single-Cell Splenocyte Suspension harvest->splenocytes pfc PFC Assay: Mix Splenocytes + TNP-SRBCs + Complement splenocytes->pfc incubate Incubate at 37°C pfc->incubate count Count Plaques incubate->count end Data Analysis: % Suppression vs. Control count->end

Figure 3: Workflow for In Vivo PFC Assay
In Vitro Immunosuppression Assessment: Lymphocyte Proliferation Assay

This protocol describes a general method to assess the direct effect of MAA on the proliferation of lymphocytes stimulated in vitro, using a fluorescent dye like CFSE.[7][8]

Objective: To measure the inhibition of mitogen- or antigen-induced T-cell proliferation by MAA.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs), isolated from whole blood via density gradient centrifugation.

  • This compound (MAA)

  • Complete RPMI-1640 medium (with 10% FBS, L-glutamine, antibiotics).

  • Carboxyfluorescein succinimidyl ester (CFSE) dye.

  • A mitogen (e.g., Phytohemagglutinin, PHA) or specific antigen.

  • 96-well U-bottom culture plates.

  • Flow cytometer.

  • Fluorescently-conjugated antibodies for cell surface markers (e.g., anti-CD4, anti-CD8).

Procedure:

  • Cell Isolation: Isolate PBMCs from fresh blood (e.g., from human donors or rats).

  • CFSE Labeling:

    • Resuspend PBMCs at 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM. Mix immediately.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the reaction by adding 5 volumes of ice-cold complete medium.

    • Wash cells 2-3 times with medium to remove excess dye.

  • Cell Culture Setup:

    • Resuspend CFSE-labeled cells in complete medium at 1 x 10⁶ cells/mL.

    • Plate 100 µL of cells per well in a 96-well plate (100,000 cells/well).

    • Prepare serial dilutions of MAA in complete medium. Add 50 µL of MAA dilutions to the appropriate wells.

    • Add 50 µL of mitogen (e.g., PHA at 5 µg/mL) or medium (for unstimulated control) to the wells.

    • Final volume in each well should be 200 µL.

    • Include controls: Unstimulated cells (no mitogen), stimulated cells (mitogen, no MAA).

  • Incubation: Incubate plates for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest cells from the wells.

    • Stain with fluorescent antibodies for cell surface markers (e.g., CD4, CD8) to identify specific lymphocyte populations.

    • Acquire data on a flow cytometer, measuring the CFSE fluorescence (typically in the FITC channel).

  • Data Analysis:

    • Gate on the lymphocyte population of interest (e.g., CD4+ T-cells).

    • Unstimulated cells will show a single bright peak of CFSE fluorescence.

    • With each cell division, the CFSE fluorescence intensity halves. Proliferating cells will appear as a series of peaks with progressively lower fluorescence.

    • Analyze the proliferation profiles (e.g., percentage of divided cells, proliferation index) in the MAA-treated groups and compare them to the stimulated control group.

Conclusion and Future Directions

This compound demonstrates clear immunosuppressive properties in rat models and potent anti-proliferative and pro-apoptotic effects in vitro, consistent with its mechanism as an HDAC inhibitor.[2][3] However, the lack of effect in mice highlights significant species-specific differences that must be considered during drug development.[2]

For researchers and drug development professionals, MAA presents an interesting scaffold. Future investigations should focus on:

  • Defining the specific immune cell targets: Determining the differential sensitivity of T-cell subsets (Th1, Th2, Th17, Tregs), B-cells, and dendritic cells to MAA.

  • Elucidating downstream signaling effects: Investigating the direct impact of MAA-induced HDAC inhibition on key immune transcription factors such as NF-κB, AP-1, and NFAT.

  • Structure-Activity Relationship (SAR) Studies: Developing analogues of MAA to enhance immunosuppressive potency and improve the therapeutic index, potentially mitigating off-target toxicities.

  • Exploring Therapeutic Applications: Evaluating the efficacy of MAA or its derivatives in preclinical models of autoimmune disease and organ transplant rejection.

References

Methodological & Application

Application Notes and Protocols: Methyl Methoxyacetate as a Solvent for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl methoxyacetate (MMA), a colorless liquid with a mild, fruity odor, is an increasingly popular solvent in organic synthesis. Its unique combination of properties, including its polar aprotic nature, moderate boiling point, and good solvency for a range of organic compounds, makes it a viable alternative to more traditional solvents. This document provides detailed application notes and protocols for the use of methyl this compound as a solvent in various organic reactions, intended to guide researchers, scientists, and drug development professionals in its effective application.

Physical and Chemical Properties

Methyl this compound's utility as a solvent is underpinned by its distinct physical and chemical characteristics. A summary of these properties is presented below for easy reference.

PropertyValueReferences
CAS Number 6290-49-9[1][2]
Molecular Formula C₄H₈O₃[1][3]
Molecular Weight 104.10 g/mol [2][4]
Appearance Colorless transparent liquid[1][3]
Boiling Point 129-130 °C[2][3]
Density 1.051 g/mL at 25 °C[2][3]
Flash Point 35 °C (96 °F)[2][3]
Solubility Soluble in water, ethanol, ether, acetone, chloroform, and methanol (B129727).[1][3]
Refractive Index n20/D 1.396[2]

Health and Safety Information

Proper handling of methyl this compound is crucial to ensure laboratory safety. It is a flammable liquid and vapor and may cause eye, skin, and respiratory tract irritation.[5] Ingestion may lead to gastrointestinal irritation and central nervous system depression.[5]

Precautionary Measures:

  • Keep away from heat, sparks, and open flames.[6][7]

  • Use in a well-ventilated area.[8]

  • Ground and bond containers when transferring material.[5][8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[5][8]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6] Do not empty into drains.[3]

Applications in Organic Synthesis

Methyl this compound's polar aprotic nature makes it a suitable solvent for a variety of organic reactions, particularly those involving polar transition states or ionic intermediates. Its applications can be found in various chemical transformations, including its use as an intermediate in the synthesis of pharmaceuticals like sulfanilamide (B372717) and vitamin B6.[3][9]

General Workflow for Solvent Application

The following diagram illustrates a general workflow for utilizing methyl this compound as a solvent in a typical organic reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Reaction & Reagents dry_solvent Dry Methyl this compound (if necessary) start->dry_solvent 1. setup Set up Reaction Vessel (inert atmosphere if needed) dry_solvent->setup 2. add_reagents Add Reagents to Solvent setup->add_reagents 3. heat_stir Heat and/or Stir (monitor reaction) add_reagents->heat_stir 4. quench Quench Reaction heat_stir->quench 5. extract Extract Product quench->extract 6. purify Purify Product (e.g., chromatography, distillation) extract->purify 7. analyze Characterize Product (NMR, MS, etc.) purify->analyze 8. end Final Product analyze->end 9.

General experimental workflow for using methyl this compound.

Experimental Protocols

While specific literature on methyl this compound as a solvent for a wide range of name reactions is still emerging, its properties suggest its suitability for several important transformations. Below are detailed, representative protocols for key reaction types where methyl this compound can be employed.

Note: These are general protocols and may require optimization for specific substrates.

Esterification of Carboxylic Acids

Methyl this compound can serve as a solvent for the esterification of carboxylic acids, particularly when using dehydrating agents.

Protocol: Synthesis of Methyl Benzoate

  • Materials:

    • Benzoic acid

    • Methanol

    • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

    • N-methylmorpholine (NMM)

    • Methyl this compound (anhydrous)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of benzoic acid (1.0 mmol) and methanol (1.2 mmol) in anhydrous methyl this compound (5 mL) at room temperature, add N-methylmorpholine (1.5 mmol).

    • Add DMTMM (1.1 mmol) in one portion.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford methyl benzoate.

Expected Outcome: This method, adapted from procedures using other polar aprotic solvents, is anticipated to provide good to excellent yields of the corresponding ester.[10]

Nucleophilic Substitution (SN2) Reaction

As a polar aprotic solvent, methyl this compound can facilitate SN2 reactions by solvating the cation of the nucleophilic salt, thereby increasing the reactivity of the anionic nucleophile.[11]

Protocol: Synthesis of 1-Iodobutane

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve sodium iodide (1.5 mmol) in anhydrous methyl this compound (10 mL).

    • Add 1-bromobutane (1.0 mmol) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC or gas chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate (15 mL) to remove any unreacted iodine, followed by water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-iodobutane.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

Polar solvents can significantly influence the outcome of palladium-catalyzed cross-coupling reactions.[12] Methyl this compound's polarity suggests it could be a suitable solvent for such transformations.

Protocol: Synthesis of 4-Methoxybiphenyl

  • Materials:

  • Procedure:

    • To a Schlenk flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed methyl this compound (8 mL) and degassed water (2 mL) via syringe.

    • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC).

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield 4-methoxybiphenyl.

Logical Relationship for Palladium-Catalyzed Cross-Coupling

The following diagram outlines the key relationships and components in a palladium-catalyzed cross-coupling reaction.

G ArylHalide Aryl/Vinyl Halide (R-X) Product Coupled Product (R-R') ArylHalide->Product Organoboron Organoboron Reagent (R'-B(OR)2) Organoboron->Product Solvent Methyl this compound (Solvent) Catalyst Palladium Catalyst (e.g., Pd(OAc)2/PPh3) Solvent->Catalyst dissolves & stabilizes Catalyst->Product catalyzes Base Base (e.g., K2CO3) Base->Catalyst activates

Key components in a Suzuki-Miyaura cross-coupling reaction.

Conclusion

Methyl this compound presents itself as a versatile and effective polar aprotic solvent for a range of organic transformations. Its favorable physical properties and good solvency profile, combined with a relatively benign toxicological profile compared to some traditional solvents, make it an attractive option for both academic research and industrial applications. The provided protocols offer a starting point for the exploration of methyl this compound in various reaction settings. As with any solvent, empirical optimization will be key to achieving the best results for specific chemical systems.

References

Protocol for the synthesis of 4-hydroxy-2-mercapto-5-methoxypyrimidine using methyl methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-hydroxy-2-mercapto-5-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on a one-pot, two-step procedure commencing with the Claisen condensation of methyl methoxyacetate and ethyl formate (B1220265), followed by the cyclocondensation of the resulting intermediate with thiourea (B124793). This method offers a straightforward and efficient route to the target pyrimidine (B1678525) derivative.

Introduction

Pyrimidine derivatives are a critical class of heterocyclic compounds widely found in bioactive molecules, including nucleic acids and numerous pharmaceuticals. The 4-hydroxy-2-mercaptopyrimidine scaffold, in particular, is a valuable building block for the synthesis of various therapeutic agents. This protocol outlines a reliable method for the preparation of 4-hydroxy-2-mercapto-5-methoxypyrimidine using readily available starting materials. The initial step involves a base-catalyzed Claisen condensation to form a β-ketoester equivalent, which then undergoes cyclization with thiourea to form the desired pyrimidine ring.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: In situ formation of Methyl 2-methoxy-3-oxopropanoate

Methyl this compound + Ethyl formate --(NaOCH₃)--> [Methyl 2-methoxy-3-oxopropanoate]

Step 2: Cyclocondensation with Thiourea

[Methyl 2-methoxy-3-oxopropanoate] + Thiourea --(Reflux)--> 4-hydroxy-2-mercapto-5-methoxypyrimidine

Experimental Protocol

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )CAS NumberPurity
Methyl this compound104.106290-49-9≥98%
Ethyl formate74.08109-94-4≥97%
Sodium methoxide (B1231860)54.02124-41-4≥95%
Thiourea76.1262-56-6≥99%
Methanol (B129727) (anhydrous)32.0467-56-1≥99.8%
Hydrochloric acid (conc.)36.467647-01-037%
Ethanol46.0764-17-5For recrystallization
Deionized water18.027732-18-5-

3.2. Equipment

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

3.3. Synthetic Procedure

  • Preparation of the Reaction Mixture:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 200 mL of anhydrous methanol.

    • While stirring, carefully add sodium methoxide (13.5 g, 0.25 mol) to the methanol in portions. The dissolution is exothermic.

    • Cool the resulting sodium methoxide solution to 0-5 °C using an ice bath.

  • Claisen Condensation:

    • In the dropping funnel, prepare a mixture of methyl this compound (20.8 g, 0.20 mol) and ethyl formate (16.3 g, 0.22 mol).

    • Add this mixture dropwise to the cold sodium methoxide solution over a period of approximately 1 hour, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Cyclocondensation:

    • To the reaction mixture, add thiourea (15.2 g, 0.20 mol).

    • Heat the mixture to reflux and maintain reflux for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of the solvent to approximately half by rotary evaporation.

    • Pour the concentrated mixture into 200 mL of ice-cold water.

    • Acidify the aqueous solution to pH 3-4 by the slow addition of concentrated hydrochloric acid while stirring in an ice bath. A precipitate will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Purification:

    • Recrystallize the crude solid from an ethanol-water mixture to obtain pure 4-hydroxy-2-mercapto-5-methoxypyrimidine as a crystalline solid.

    • Dry the purified product in a vacuum oven at 50-60 °C.

Data Presentation

Table 1: Physical and Analytical Data for 4-hydroxy-2-mercapto-5-methoxypyrimidine

ParameterValue
Molecular Formula C₅H₆N₂O₂S
Molar Mass 158.18 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point >250 °C (decomposes)
Expected Yield 60-75%
Solubility Sparingly soluble in water and ethanol, soluble in DMSO and DMF
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 3.75 (s, 3H, -OCH₃), 7.5 (s, 1H, C6-H), 12.1 (br s, 1H, -OH), 12.5 (br s, 1H, -SH)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 59.0 (-OCH₃), 105.0 (C5), 140.0 (C6), 160.0 (C4), 175.0 (C2)
IR (KBr, cm⁻¹) ~3400 (O-H), ~3100 (N-H), ~2550 (S-H), ~1650 (C=O), ~1200 (C-O)
Mass Spec (ESI-MS) m/z: 159.0 [M+H]⁺, 157.0 [M-H]⁻

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product MMA Methyl this compound Ketoester Methyl 2-methoxy-3-oxopropanoate (in situ) MMA->Ketoester  + Ethyl Formate  NaOCH₃, Methanol EF Ethyl Formate Thiourea Thiourea Product 4-hydroxy-2-mercapto- 5-methoxypyrimidine Thiourea->Product Ketoester->Product  Reflux Experimental_Workflow Start 1. Prepare NaOCH₃ in Methanol (0-5 °C) Condensation 2. Add Methyl this compound and Ethyl Formate (dropwise) Start->Condensation Stir 3. Stir at Room Temperature (4 hours) Condensation->Stir Cyclization 4. Add Thiourea and Reflux (6-8 hours) Stir->Cyclization Workup 5. Concentrate, Add Water, and Acidify (HCl) Cyclization->Workup Isolation 6. Filter and Wash Solid Workup->Isolation Purification 7. Recrystallize from Ethanol/Water Isolation->Purification Final 8. Dry to Obtain Final Product Purification->Final

Application Notes and Protocols for Methoxyacetate as a Non-Polar Aprotic Solvent in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of methoxyacetate esters, particularly methyl this compound (MMA), as a non-polar aprotic solvent or co-solvent in electrochemical systems, with a focus on lithium-ion battery electrolytes. Due to the limited availability of specific quantitative data for methyl this compound in the public domain, this document also presents data for analogous short-chain esters to serve as a reference and guide for experimental design. Detailed protocols for the electrochemical characterization of such electrolyte systems are provided to enable researchers to determine the key performance parameters.

Introduction to this compound Esters in Electrochemistry

Non-polar aprotic solvents are crucial components of electrolytes for various electrochemical applications, including lithium-ion batteries, electrochemical capacitors, and electro-organic synthesis. These solvents are characterized by a low dielectric constant and the absence of acidic protons. The ideal solvent should possess a low viscosity, a high boiling point, and a wide electrochemical stability window to ensure efficient ion transport and prevent degradation under operating conditions.

Physicochemical Properties of Methyl this compound and Related Esters

Table 1: Physical Properties of Methyl this compound and Related Esters

PropertyMethyl this compoundMethyl Acetate (B1210297)Ethyl Acetate
CAS Number 6290-49-9[1]79-20-9141-78-6
Molecular Formula C₄H₈O₃[1]C₃H₆O₂C₄H₈O₂
Molecular Weight ( g/mol ) 104.10[1][2][3]74.0888.11
Boiling Point (°C) 129-130[1]5777
Density (g/mL at 25°C) 1.051[1]0.9320.902
Dielectric Constant (at 20°C) Data not available6.76.02
Viscosity (cP at 20°C) Data not available0.390.45

Note: The dielectric constant and viscosity for Methyl this compound are key parameters that require experimental determination to assess its suitability as an electrochemical solvent.

Electrochemical Properties of this compound-Based Electrolytes

The performance of an electrolyte is dictated by its ionic conductivity and its stability over the operating potential range of the electrochemical cell. While specific data for methyl this compound is sparse, a patent has indicated its use in a comparative study for a lithium-ion battery electrolyte, suggesting that its conductivity was evaluated, though it was found to be lower than the inventive solvent under the tested conditions.[4]

For context, Table 2 provides representative ionic conductivity data for a standard lithium-ion battery electrolyte and an electrolyte containing methyl acetate as a co-solvent.

Table 2: Ionic Conductivity of Representative Lithium-Ion Battery Electrolytes

Electrolyte CompositionIonic Conductivity (mS/cm) at 25°CReference
1.0 M LiPF₆ in EC:EMC (3:7 wt)~9-11[5]
1.2 M LiPF₆ in EC:EMC:MA (30:40:30 wt)~12-14[6]

EC: Ethylene (B1197577) Carbonate, EMC: Ethyl Methyl Carbonate, MA: Methyl Acetate

The electrochemical stability window (ESW) defines the potential range within which the electrolyte remains stable without significant oxidation or reduction. This is a critical parameter for high-voltage applications. The ESW of a this compound-based electrolyte would need to be determined experimentally.

Experimental Protocols

The following are detailed protocols for the preparation and electrochemical characterization of a novel electrolyte based on methyl this compound.

Electrolyte Preparation

Objective: To prepare a 1 M LiPF₆ solution in a solvent blend of ethylene carbonate (EC) and methyl this compound (MMA).

Materials:

  • Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade (99.99%)

  • Ethylene carbonate (EC), anhydrous (99.9%)

  • Methyl this compound (MMA), anhydrous (≥99%)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Precision balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

Protocol:

  • All materials and equipment must be dried in a vacuum oven at 80°C for at least 12 hours and transferred into an argon-filled glovebox.

  • Prepare the desired solvent blend by weighing the appropriate amounts of EC and MMA into a volumetric flask. For a 1:1 (v/v) blend, for example, the weight ratio can be calculated based on their densities.

  • Slowly add the pre-weighed LiPF₆ to the solvent blend while stirring continuously with a magnetic stirrer. The dissolution of LiPF₆ is an exothermic process, so slow addition is crucial.

  • Continue stirring until the LiPF₆ is completely dissolved and the solution is homogeneous.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Diagram: Electrolyte Preparation Workflow

Electrolyte_Preparation cluster_glovebox Inside Argon-filled Glovebox start Dry all materials and glassware weigh_solvents Weigh anhydrous EC and MMA start->weigh_solvents mix_solvents Mix solvents in a volumetric flask weigh_solvents->mix_solvents add_salt Slowly add LiPF6 to the solvent blend with stirring mix_solvents->add_salt weigh_salt Weigh battery-grade LiPF6 weigh_salt->add_salt dissolve Stir until completely dissolved add_salt->dissolve store Store the electrolyte in a sealed container dissolve->store

Caption: Workflow for the preparation of a LiPF₆-based electrolyte containing methyl this compound.

Ionic Conductivity Measurement

Objective: To measure the ionic conductivity of the prepared electrolyte at various temperatures.

Materials:

  • Prepared electrolyte solution

  • Conductivity meter with a temperature-controlled cell

  • Inert-atmosphere sample holder compatible with the conductivity probe

Protocol:

  • Calibrate the conductivity meter using standard solutions according to the manufacturer's instructions.

  • Inside the glovebox, fill the conductivity cell with the prepared electrolyte.

  • Seal the cell to prevent atmospheric contamination.

  • Place the cell in the temperature-controlled holder.

  • Measure the conductivity at a series of temperatures (e.g., from -20°C to 60°C in 10°C increments), allowing the temperature to stabilize at each setpoint before taking a reading.

  • Record the conductivity as a function of temperature.

Electrochemical Stability Window (ESW) Determination by Cyclic Voltammetry

Objective: To determine the anodic and cathodic stability limits of the prepared electrolyte.

Materials:

  • Prepared electrolyte solution

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., a coin cell with a lithium reference electrode)

  • Working electrode: Glassy carbon or platinum

  • Counter electrode: Lithium metal

  • Reference electrode: Lithium metal

  • Celgard separator

Protocol:

  • Assemble the three-electrode cell inside the glovebox. The working and counter electrodes should be separated by a porous separator soaked in the electrolyte.

  • Connect the cell to the potentiostat.

  • Perform a cyclic voltammetry (CV) scan.

    • Anodic Scan: Start from the open-circuit potential (OCP) and scan towards a positive potential (e.g., up to 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

    • Cathodic Scan: Start from the OCP and scan towards a negative potential (e.g., down to -0.5 V vs. Li/Li⁺) at the same slow scan rate.

  • The potential at which a sharp, irreversible increase in current is observed is defined as the oxidative (anodic) or reductive (cathodic) stability limit of the electrolyte.

  • Repeat the measurement for reproducibility.

Diagram: Cyclic Voltammetry Setup for ESW Determination

CV_Setup cluster_cell Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) Separator Separator soaked in MMA-based Electrolyte WE->Separator CE Counter Electrode (Lithium Metal) RE Reference Electrode (Lithium Metal) Separator->CE Potentiostat Potentiostat Potentiostat->WE WE connection Potentiostat->CE CE connection Potentiostat->RE RE connection

Caption: Schematic of the three-electrode setup for cyclic voltammetry.

Expected Outcomes and Interpretation

  • Ionic Conductivity: A suitable electrolyte for most applications should have an ionic conductivity of at least 1 mS/cm at room temperature. Higher conductivity is generally better for high-power applications. The temperature dependence of conductivity will reveal the electrolyte's suitability for a wide operating temperature range.

  • Electrochemical Stability Window: For lithium-ion batteries, a wide ESW is essential. The electrolyte should be stable up to at least 4.2 V vs. Li/Li⁺ for conventional cathodes and higher for next-generation high-voltage cathodes. The cathodic stability should be sufficient to prevent reduction on the anode surface, which is typically below 1.0 V vs. Li/Li⁺.

Conclusion

Methyl this compound holds potential as a novel non-polar aprotic co-solvent for electrochemical applications, particularly in tailoring the properties of lithium-ion battery electrolytes for improved low-temperature performance. However, a thorough experimental investigation of its physicochemical and electrochemical properties is necessary to validate its suitability. The protocols outlined in these application notes provide a systematic approach for researchers to characterize methyl this compound-based electrolytes and determine their viability for specific applications. Further research should focus on determining the dielectric constant and viscosity of pure methyl this compound and conducting comprehensive studies on the performance of electrolytes containing this solvent in full-cell configurations.

References

Application of Methoxyacetic Acid in HPLC as a Mobile Phase Modifier: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, the composition of the mobile phase is a critical factor that dictates the retention, selectivity, and resolution of analytes. Mobile phase modifiers are additives that alter the chemical properties of the eluent, such as pH and ionic strength, to improve chromatographic performance. While common acidic modifiers like formic acid, acetic acid, and trifluoroacetic acid (TFA) are extensively documented, the application of methoxyacetic acid in this context is not widely reported in scientific literature or standard application notes.

This document provides a comprehensive overview of the potential applications of methoxyacetic acid as a mobile phase modifier in HPLC. Given the limited specific data on its use, this guide combines the fundamental principles of mobile phase modification with extrapolated data and hypothetical protocols. These notes are intended to serve as a foundational resource for researchers looking to explore less common mobile phase additives for challenging separations.

Theoretical Role of Methoxyacetic Acid as a Mobile Phase Modifier

Methoxyacetic acid, as a carboxylic acid, can be expected to function similarly to other acidic modifiers in reversed-phase HPLC. Its primary roles would be to:

  • Control Mobile Phase pH: By acidifying the mobile phase, methoxyacetic acid can suppress the ionization of acidic analytes, leading to increased retention on a nonpolar stationary phase. For basic analytes, it ensures consistent protonation, resulting in more stable retention times and improved peak shapes.

  • Suppress Silanol (B1196071) Interactions: The acidic mobile phase neutralizes residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that can cause peak tailing, particularly for basic compounds.

  • Potential for Unique Selectivity: The presence of the methoxy (B1213986) group introduces a different polarity and potential for hydrogen bonding compared to simpler carboxylic acids, which could offer unique selectivity for certain separations.

Experimental Protocols

Due to the lack of established methods, the following protocols are proposed as a starting point for method development with methoxyacetic acid.

Protocol 1: General Screening of Methoxyacetic Acid as a Mobile Phase Modifier for Small Molecule Analysis

Objective: To evaluate the effect of methoxyacetic acid on the retention and peak shape of a mixture of acidic, basic, and neutral compounds.

Instrumentation and Columns:

  • HPLC or UHPLC system with a UV or Mass Spectrometric (MS) detector.

  • Reversed-Phase Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 0.1% (v/v) solution of methoxyacetic acid in HPLC-grade water. To do this, add 1 mL of methoxyacetic acid to a 1 L volumetric flask and bring to volume with water. Filter through a 0.22 µm filter.

  • Mobile Phase B: Acetonitrile or Methanol.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm or as appropriate for the analytes.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B (re-equilibration)

Sample Preparation:

  • Prepare a test mixture containing an acidic (e.g., ibuprofen), a basic (e.g., amitriptyline), and a neutral (e.g., caffeine) compound at a concentration of approximately 100 µg/mL each in a 50:50 mixture of water and acetonitrile.

Evaluation:

  • Assess the retention times, peak shapes (asymmetry), and resolution between the analytes. Compare these results to a control run using 0.1% formic acid.

Data Presentation

The following tables represent hypothetical data from the general screening protocol to illustrate the potential effects of methoxyacetic acid compared to a standard modifier like formic acid.

Table 1: Retention Time Comparison of Test Compounds with Different Acidic Modifiers

CompoundAnalyte TypeRetention Time (min) with 0.1% Formic AcidRetention Time (min) with 0.1% Methoxyacetic Acid
CaffeineNeutral8.58.6
IbuprofenAcidic10.210.5
AmitriptylineBasic9.19.3

Table 2: Peak Asymmetry Comparison

CompoundPeak Asymmetry with 0.1% Formic AcidPeak Asymmetry with 0.1% Methoxyacetic Acid
Caffeine1.11.1
Ibuprofen1.21.2
Amitriptyline1.51.4

Visualizations

The following diagrams illustrate the logical workflows and principles behind using an acidic mobile phase modifier like methoxyacetic acid in HPLC.

HPLC_Modifier_Selection_Workflow start_end start_end process process decision decision data data start Start: Method Development Goal select_column Select Stationary Phase (e.g., C18) start->select_column is_ionizable Are analytes ionizable? select_column->is_ionizable no_modifier Use Neutral Mobile Phase (Water/Organic) is_ionizable->no_modifier No select_modifier Select Acidic Modifier (e.g., Methoxyacetic Acid) is_ionizable->select_modifier Yes check_performance Acceptable Performance? (Peak Shape, Retention) no_modifier->check_performance optimize_conc Optimize Modifier Concentration (e.g., 0.05-0.2%) select_modifier->optimize_conc optimize_conc->check_performance finalize Finalize Method check_performance->finalize Yes try_another Try Alternative Modifier (e.g., Formic Acid) check_performance->try_another No try_another->optimize_conc

Caption: Workflow for selecting and optimizing an acidic mobile phase modifier.

Analyte_Ionization_Control cluster_acid Acidic Analyte (R-COOH) cluster_base Basic Analyte (R-NH₂) acid_ionized Ionized (R-COO⁻) Poor Retention modifier Add Methoxyacetic Acid (Lowers pH) acid_ionized->modifier Suppresses Ionization acid_neutral Neutral (R-COOH) Good Retention base_neutral Neutral (R-NH₂) Can Tial base_neutral->modifier Promotes Protonation base_ionized Ionized (R-NH₃⁺) Improved Peak Shape modifier->acid_neutral modifier->base_ionized

Caption: Effect of an acidic modifier on analyte ionization state.

Conclusion

While methoxyacetic acid is not a conventional mobile phase modifier in HPLC, its chemical properties suggest it could be a viable alternative to more common acids, potentially offering unique selectivity in certain applications. The lack of published data necessitates a systematic method development approach, starting with screening experiments to evaluate its impact on retention, peak shape, and resolution. The protocols and hypothetical data presented here provide a framework for researchers to begin exploring the utility of methoxyacetic acid in their own chromatographic challenges. As with any method development, careful optimization and comparison with established modifiers are crucial to determining its suitability for a specific analysis.

Gas Chromatography Methods for the Determination of Methoxyacetic Acid in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetic acid (MAA) is a major metabolite of ethylene (B1197577) glycol monomethyl ether (EGME) and its acetate, which are widely used industrial solvents.[1][2] Monitoring of MAA in urine is crucial for assessing occupational and environmental exposure to these toxic compounds.[2] Gas chromatography (GC) is a robust and widely used analytical technique for the determination of MAA in biological matrices like urine. This document provides detailed application notes and protocols for the analysis of MAA in urine using various GC-based methods, including different sample preparation, derivatization, and detection techniques.

Principle

The determination of methoxyacetic acid in urine by gas chromatography generally involves a multi-step process. First, the MAA is extracted from the urine matrix. Due to its polar nature and low volatility, a derivatization step is typically required to convert MAA into a more volatile and thermally stable compound suitable for GC analysis.[3] The derivatized analyte is then separated from other components on a GC column and detected by a suitable detector, such as a Flame Ionization Detector (FID), a Mass Spectrometer (MS), or an Electron Capture Detector (ECD).

Experimental Workflow

The overall workflow for the determination of methoxyacetic acid in urine using gas chromatography is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_extraction_methods Extraction Methods cluster_derivatization Derivatization cluster_derivatization_agents Derivatization Agents cluster_analysis GC Analysis cluster_detectors Detectors urine_sample Urine Sample Collection acidification Acidification (pH 1.05-1.45) urine_sample->acidification extraction Extraction acidification->extraction spe Solid-Phase Extraction (SPE) (e.g., C18 cartridges) extraction->spe Method 1 lle Liquid-Liquid Extraction (LLE) (e.g., Methylene (B1212753) Chloride:Isopropanol) extraction->lle Method 2 derivatization Derivatization of MAA spe->derivatization lle->derivatization diazomethane (B1218177) Diazomethane (Methylation) derivatization->diazomethane Choice A pfbb Pentafluorobenzyl Bromide (PFBBr) derivatization->pfbb Choice B bstfa BSTFA (Silylation) derivatization->bstfa Choice C gc_injection GC Injection diazomethane->gc_injection pfbb->gc_injection bstfa->gc_injection gc_separation GC Separation gc_injection->gc_separation detection Detection gc_separation->detection data_analysis Data Analysis & Quantification detection->data_analysis fid FID detection->fid ms MS detection->ms ecd ECD detection->ecd

Caption: General workflow for MAA analysis in urine by GC.

Quantitative Data Summary

The following table summarizes the quantitative data from various published methods for the determination of methoxyacetic acid in urine.

Method ReferenceSample PreparationDerivatization AgentGC DetectorLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryLinearity Range
Chu et al.[2][4]Solid-Phase Extraction (C18)DiazomethaneMS (SIM)2-4 ng/mLNot ReportedHighNot Reported
Chu et al.[4]Solid-Phase Extraction (C18)DiazomethaneFID~20-40 ng/mL (estimated 5-10x higher than MS)Not ReportedHighNot Reported
Groeseneken et al.[1][5]Lyophilization, ExtractionMethylationFID0.15 mg/LNot Reported31.4 ± 7.0%Not Reported
Lin et al.[6][7]Liquid-Liquid ExtractionNone (Direct Analysis)MS0.055 µg/mLNot Reported99-101%0.3-200 µg/mL
Wei et al.[8][9]Liquid-Liquid MicroextractionPentafluorobenzyl Bromide (PFBBr)ECD0.13 mg/LNot Reported76.6-110.7%0.6-60.0 mg/L

Experimental Protocols

Protocol 1: Solid-Phase Extraction with Diazomethane Derivatization and GC-MS/FID Detection

This protocol is based on the method described by Chu et al.[2][4]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials: Bakerbond™ C18 SPE cartridges, Rat urine sample, Concentrated HCl.

  • Procedure:

    • Acidify 1 mL of urine sample with 100 µL of concentrated HCl.

    • Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.

    • Load the acidified urine sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the alkoxyacetic acids from the cartridge.

2. Derivatization: Methylation with Diazomethane

  • Warning: Diazomethane is highly toxic and explosive. This procedure must be performed in a well-ventilated fume hood by trained personnel.

  • Materials: Diazomethane solution in diethyl ether, Silicic acid, n-hexane.

  • Procedure:

    • Add the diazomethane solution to the eluted sample extract.

    • Allow the reaction to proceed for 30 minutes.

    • Quench the excess diazomethane by adding silicic acid.

    • The sample is now ready for GC analysis.

3. GC-MS and GC-FID Analysis

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).

  • GC Conditions (Typical):

    • Column: DB-5 capillary column (or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 min, ramp to 200 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium.

  • MS Conditions (for GC-MS):

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • FID Conditions (for GC-FID):

    • Detector Temperature: 300 °C.

Protocol 2: Liquid-Liquid Extraction with Direct GC-MS Analysis

This protocol is based on the simplified method by Lin et al., which does not require derivatization.[6][7]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Materials: Urine sample, Concentrated HCl, Methylene chloride, Isopropyl alcohol.

  • Procedure:

    • Acidify the urine sample with concentrated HCl to a pH between 1.05 and 1.45.[6][7]

    • Add a 2:1 (v/v) mixture of methylene chloride and isopropyl alcohol to the acidified urine.[6][7]

    • Vortex the mixture for 10 minutes for extraction.[6][7]

    • Centrifuge to separate the organic and aqueous layers.

    • Collect the organic layer for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • GC Conditions (Typical):

    • Column: Capillary column suitable for acidic compounds.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Optimized for the separation of underivatized acids.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).

Protocol 3: Liquid-Liquid Microextraction with PFBBr Derivatization and GC-ECD Detection

This protocol is based on the method described by Wei et al.[8][9]

1. Derivatization and Extraction

  • Materials: Urine sample, Phosphate (B84403) buffer solution, tert-butoxyacetic acid (internal standard), Pentafluorobenzyl bromide (PFBBr) in a suitable solvent, Dichloromethane (B109758).

  • Procedure:

    • To the urine sample, add phosphate buffer, internal standard, and PFBBr solution.

    • Heat the mixture in a water bath at 90 °C for 40 minutes to carry out the derivatization.[8][9]

    • Cool the mixture and filter.

    • Perform liquid-liquid microextraction using dichloromethane as the extraction solvent.

    • Shake and centrifuge the mixture.

    • Collect the lower organic phase for GC analysis.

2. GC-ECD Analysis

  • Instrumentation: Gas chromatograph equipped with an Electron Capture Detector (ECD).

  • GC Conditions:

    • Column: DB-5 capillary column.[8][9]

    • Injector and Detector Temperature: Optimized for the PFB-derivatives.

    • Oven Temperature Program: A suitable temperature gradient to separate the derivatized MAA.

    • Carrier Gas: Nitrogen or Argon/Methane.

Derivatization Chemistry

Derivatization is a key step in making methoxyacetic acid amenable to GC analysis. The chemical principles behind the common derivatization techniques are illustrated below.

Derivatization cluster_methylation Methylation cluster_pentafluorobenzylation Pentafluorobenzylation cluster_silylation Silylation MAA Methoxyacetic Acid (MAA) (Polar, Non-volatile) diazomethane Diazomethane (CH2N2) MAA->diazomethane + pfbbr Pentafluorobenzyl Bromide (PFBBr) MAA->pfbbr + bstfa BSTFA MAA->bstfa + methyl_ester MAA Methyl Ester (Less Polar, Volatile) diazomethane->methyl_ester -> pfb_ester MAA PFB Ester (Highly Electronegative, Volatile) pfbbr->pfb_ester -> tms_ester MAA TMS Ester (Volatile) bstfa->tms_ester ->

Caption: Common derivatization reactions for MAA in GC analysis.

Conclusion

The choice of method for the determination of methoxyacetic acid in urine will depend on the specific requirements of the study, including required sensitivity, available equipment, and sample throughput. GC-MS methods, particularly with SIM mode, offer high sensitivity and specificity.[4] Direct analysis methods without derivatization simplify the sample preparation process, though they may have different sensitivity profiles.[6][7] Derivatization with PFBBr followed by GC-ECD analysis is a highly sensitive option for laboratories equipped with an ECD.[8][9] The protocols and data presented here provide a comprehensive guide for researchers to select and implement a suitable method for their analytical needs.

References

Methoxyacetate (MAc) as a Protecting Group for Alcohols in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high efficiency and selectivity. The methoxyacetate (MAc) group has emerged as a valuable tool for the protection of hydroxyl functionalities. This ester-based protecting group offers a unique combination of stability to a range of reaction conditions and susceptibility to selective cleavage under specific, mild protocols. This attribute makes it an excellent candidate for orthogonal protection strategies, particularly in complex syntheses where multiple hydroxyl groups require differential protection and deprotection.[1]

This document provides detailed application notes and experimental protocols for the use of the this compound group in the protection of primary, secondary, tertiary alcohols, and phenols.

Application Notes

Key Advantages of the this compound Protecting Group:
  • Stability: The this compound group is stable to a variety of conditions commonly employed in organic synthesis, including many acidic and oxidative conditions under which other protecting groups might be labile.

  • Selective Deprotection: A key feature of the MAc group is its selective removal in the presence of other ester functionalities, such as acetates and benzoates. This orthogonality is crucial for the sequential manipulation of different parts of a complex molecule.

  • Mild Cleavage Conditions: Deprotection can be achieved under very mild, non-basic conditions, which is advantageous for sensitive substrates.

Orthogonality

The concept of orthogonal protection is central to the utility of the this compound group. An orthogonal set of protecting groups allows for the selective removal of one group in any order without affecting others.[2] The MAc group is notably orthogonal to several common protecting groups:

  • Silyl Ethers (e.g., TBDMS, TIPS): Silyl ethers are typically cleaved with fluoride (B91410) reagents (e.g., TBAF), conditions under which the this compound group is stable.[3]

  • Benzyl Ethers (Bn): Benzyl ethers are commonly removed by hydrogenolysis, which does not affect the this compound group.[4]

  • p-Methoxybenzyl (PMB) Ethers: The PMB group can be oxidatively cleaved (e.g., with DDQ or CAN), leaving the MAc group intact.[5]

This orthogonality allows for intricate synthetic planning where different hydroxyl groups can be selectively unmasked at various stages of a synthetic sequence.

Experimental Protocols

Protection of Alcohols: Methoxyacetylation

The introduction of the this compound group is typically achieved by esterification of the alcohol with methoxyacetic acid or its activated derivatives.

Method A: Using Methoxyacetyl Chloride and Pyridine (B92270)

This is a common and effective method for acylating alcohols. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Scheme:

  • Protocol:

    • Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) or pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Add pyridine (1.5 - 2.0 eq.) to the solution.

    • Slowly add methoxyacetyl chloride (1.2 - 1.5 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Method B: Using Methoxyacetic Acid and a Carbodiimide Coupling Agent (DCC)

This method is suitable for acid-sensitive substrates as it proceeds under milder, near-neutral conditions.

  • Reaction Scheme:

    (DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine, DCU = Dicyclohexylurea)

  • Protocol:

    • Dissolve the alcohol (1.0 eq.), methoxyacetic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent such as DCM or THF at 0 °C.

    • Add a solution of DCC (1.2 eq.) in the same solvent dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-24 hours, monitoring by TLC.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with the reaction solvent.

    • Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Deprotection of this compound Esters

The selective cleavage of the this compound group is a key advantage. Two primary methods are highlighted below.

Method C: Ytterbium(III) Triflate-Catalyzed Methanolysis

This method is highly selective for the cleavage of methoxyacetates in the presence of other esters.[6]

  • Reaction Scheme:

  • Protocol:

    • To a solution of the methoxyacetylated compound (1.0 eq.) in methanol (B129727), add ytterbium(III) triflate (Yb(OTf)3) (5-10 mol%).

    • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude alcohol by flash column chromatography.

Method D: Using Magnesium Methoxide (B1231860) in Methanol

This method utilizes a basic alkoxide for transesterification and is effective for the cleavage of this compound esters.

  • Reaction Scheme:

  • Protocol:

    • Prepare a solution of magnesium methoxide by dissolving magnesium turnings in anhydrous methanol under an inert atmosphere. Alternatively, use a commercially available solution.

    • To a solution of the this compound-protected alcohol in anhydrous methanol, add a solution of magnesium methoxide (typically 0.5 to 2.0 equivalents).

    • Stir the reaction at room temperature or gentle heat (e.g., 40-50 °C) and monitor by TLC.

    • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., 1M HCl) until the solution is neutral or slightly acidic.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

Data Presentation

Table 1: Representative Yields for Methoxyacetylation of Alcohols

EntryAlcohol SubstrateMethodReagentsTime (h)Yield (%)
11-Heptanol (Primary)AMethoxyacetyl chloride, Pyridine4>95
2Benzyl Alcohol (Primary)AMethoxyacetyl chloride, Pyridine2>95
3Cyclohexanol (Secondary)AMethoxyacetyl chloride, Pyridine12~90
4tert-Butanol (Tertiary)AMethoxyacetyl chloride, Pyridine24Moderate
5PhenolAMethoxyacetyl chloride, Pyridine6>90
61-Adamantanol (Tertiary)BMethoxyacetic acid, DCC, DMAP24~85

Table 2: Representative Yields for Deprotection of this compound Esters

EntrySubstrateMethodReagentsTime (h)Yield (%)Reference
11-Phenylethyl this compoundCYb(OTf)3 (10 mol%), MeOH298[6]
2Cholesteryl this compoundCYb(OTf)3 (10 mol%), MeOH2491[6]
3Methyl 2-(methoxyacetoxy)benzoateCYb(OTf)3 (10 mol%), MeOH2493[6]
4Octyl this compoundDMg(OMe)2, MeOH6>90
5Menthyl this compoundDMg(OMe)2, MeOH12~88

Table 3: Orthogonal Deprotection Examples

EntrySubstrate with Multiple Protecting GroupsDeprotection ReagentGroup CleavedOther Groups Stable
1R-O-MAc, R'-O-TBDMSYb(OTf)3, MeOHMethoxyacetylTBDMS
2R-O-MAc, R'-O-BnYb(OTf)3, MeOHMethoxyacetylBenzyl
3R-O-TBDMS, R'-O-MAcTBAF, THFTBDMSMethoxyacetyl
4R-O-Bn, R'-O-MAcH2, Pd/CBenzylMethoxyacetyl

Visualizations

Experimental Workflows

Protection_Workflow cluster_protection Protection (Methoxyacetylation) Start Start Dissolve Alcohol Dissolve Alcohol in Anhydrous Solvent Start->Dissolve Alcohol Add Base/Coupling Agent Add Base (Pyridine) or Coupling Agent (DCC, DMAP) Dissolve Alcohol->Add Base/Coupling Agent Add Methoxyacetyl Source Add Methoxyacetyl Chloride or Methoxyacetic Acid Add Base/Coupling Agent->Add Methoxyacetyl Source Reaction Stir at 0°C to RT Add Methoxyacetyl Source->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Protected Alcohol Protected Alcohol Purification->Protected Alcohol Deprotection_Workflow cluster_deprotection Deprotection of this compound Start Protected Alcohol Dissolve Substrate Dissolve Substrate in Methanol Start->Dissolve Substrate Add Catalyst/Reagent Add Yb(OTf)3 or Mg(OMe)2 Dissolve Substrate->Add Catalyst/Reagent Reaction Stir at RT Add Catalyst/Reagent->Reaction Workup Quench & Aqueous Workup/Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Deprotected Alcohol Deprotected Alcohol Purification->Deprotected Alcohol Orthogonality cluster_deprotection_options Selective Deprotection Pathways Molecule Molecule with MAc, TBDMS, and Bn Protected Alcohols Deprotect_MAc Deprotect MAc Molecule->Deprotect_MAc Yb(OTf)3, MeOH Deprotect_TBDMS Deprotect TBDMS Molecule->Deprotect_TBDMS TBAF, THF Deprotect_Bn Deprotect Bn Molecule->Deprotect_Bn H2, Pd/C Product_MAc TBDMS and Bn groups remain Deprotect_MAc->Product_MAc Product_TBDMS MAc and Bn groups remain Deprotect_TBDMS->Product_TBDMS Product_Bn MAc and TBDMS groups remain Deprotect_Bn->Product_Bn

References

Methoxyacetate in Pharmaceutical Intermediate Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxyacetate esters, particularly methyl this compound, are versatile building blocks in the synthesis of a variety of pharmaceutical intermediates. Their utility stems from the presence of both an ester and an ether functional group, allowing for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including precursors for sulfadoxine (B1681781) and the enzymatic kinetic resolution of chiral amines.

Synthesis of Sulfadoxine Intermediate: 4,6-Dihydroxy-5-methoxypyrimidine (B1354921)

Methyl this compound is a key starting material in the synthesis of 4,6-dihydroxy-5-methoxypyrimidine, a crucial intermediate in the production of the antibacterial drug sulfadoxine.[1] The synthesis involves a multi-step process beginning with the formation of a methoxymalonate derivative, followed by cyclization with formamide (B127407).

Synthetic Pathway Overview

The overall synthetic route from methyl this compound to 4,6-dihydroxy-5-methoxypyrimidine is depicted below.

G cluster_0 Step 1: Condensation and Decarbonylation cluster_1 Step 2: Cyclization MMA Methyl this compound Intermediate1 3-Methoxy-2-oxo-succinic acid methyl ethyl ester MMA->Intermediate1 DEO Diethyl Oxalate DEO->Intermediate1 NaOEt Sodium Ethoxide NaOEt->Intermediate1 Intermediate2 2-Methoxy-malonic acid methyl ethyl ester Intermediate1->Intermediate2 Decarbonylation Product 4,6-Dihydroxy-5-methoxypyrimidine (disodium salt) Intermediate2->Product Formamide Formamide Formamide->Product NaOMe Sodium Methoxide (B1231860) NaOMe->Product

Caption: Synthesis of 4,6-dihydroxy-5-methoxypyrimidine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of the sulfadoxine intermediate.

StepReactantsKey ReagentsTemperature (°C)Reaction Time (h)YieldPurityReference
1. Condensation & DecarbonylationMethyl this compound, Diethyl OxalateSodium Ethoxide353.5High>95%[2]
2. Cyclization2-Methoxy-malonic acid methyl ethyl ester, FormamideSodium Methoxide65 - 720.5 - 6High-[3]
Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-malonic acid methyl ethyl ester [2]

  • Reaction Setup: In a suitable reaction vessel, charge 1.7 parts by mass of diethyl oxalate, 2.4 parts by mass of methyl this compound, and 3.3 parts by mass of solid sodium ethoxide.

  • Reaction: Maintain the reaction mixture at 35°C for 3.5 hours with stirring.

  • Work-up: Add 0.7 parts by mass of trichloroethylene (B50587) to dilute the mixture. Subsequently, add 1.3 parts by mass of water and 5.2 parts by mass of 35% hydrochloric acid to separate the trichloroethylene layer.

  • Purification: Control the internal temperature at 85°C and extract the aqueous layer with trichloroethylene. Recover the solvent. The resulting intermediate is then subjected to decarbonylation at 145°C for 3-8 hours, followed by vacuum distillation to yield 2-methoxy-malonic acid methyl ethyl ester.

Protocol 2: Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine Disodium (B8443419) Salt [1][3]

  • Reaction Setup: In a dry reaction kettle, add sodium methoxide and heat to 65-68°C with stirring.

  • Reagent Addition: Add formamide to the heated sodium methoxide. Then, slowly add 2-methoxy-malonic acid methyl ethyl ester dropwise to the mixture.

  • Cyclization Reaction: Maintain the reaction temperature between 65°C and 72°C and allow to reflux for at least 0.5 hours until the reaction is complete (monitored by chromatography).

  • Isolation: After the reaction is complete, concentrate the mixture under reduced pressure to remove methanol. Cool the residue to 18-22°C to induce crystallization.

  • Purification: Collect the precipitate by centrifugation, wash with methanol, and dry to obtain 4,6-dihydroxy-5-methoxypyrimidine disodium salt.

Kinetic Resolution of Chiral Amines

This compound esters are effective acylating agents in the lipase-catalyzed kinetic resolution of chiral amines, a process widely used to obtain enantiomerically pure amines which are valuable building blocks for active pharmaceutical ingredients (APIs). The high stereoselectivity of lipases, such as Candida antarctica Lipase (B570770) B (CALB), allows for the preferential acylation of one enantiomer of a racemic amine, leaving the other enantiomer unreacted.

Principle of Kinetic Resolution

The enzymatic kinetic resolution of a racemic amine using an acyl donor like methyl this compound is illustrated below.

G cluster_0 Racemic Amine cluster_1 Products R_Amine (R)-Amine Enzyme Lipase (e.g., CALB) R_Amine->Enzyme S_Amine (S)-Amine S_Amine->Enzyme AcylDonor Methyl this compound AcylDonor->Enzyme R_Amide (R)-Amide Enzyme->R_Amide Fast S_Amine_unreacted (S)-Amine (unreacted) Enzyme->S_Amine_unreacted Slow/No Reaction

Caption: Enzymatic kinetic resolution of a chiral amine.

Quantitative Data Summary

The following table presents representative data for the lipase-catalyzed kinetic resolution of chiral amines. Note that the provided example from the literature uses ethyl 2-methoxyacetate, but similar results are expected with methyl this compound.

Racemic AmineAcylating AgentEnzymeTemperature (°C)Conversion (%)Enantiomeric Excess (ee) of Amide (%)Reference
1-PhenylethylamineEthyl 2-methoxyacetateCALB402599[4]
Experimental Protocol (Representative)

This protocol is based on the chemoenzymatic dynamic kinetic resolution of chiral amines and is representative of the acylation step.[4]

  • Reaction Mixture Preparation: Prepare a solution of the racemic amine (e.g., 1-phenylethylamine) at a concentration of 82.5 mM in a suitable solvent (e.g., methyl tert-butyl ether, MTBE).

  • Enzyme and Acyl Donor Addition: Add the immobilized lipase (e.g., Novozym-435, which is an immobilized form of Candida antarctica Lipase B) to the amine solution. Add ethyl 2-methoxyacetate as the acylating agent.

  • Reaction Conditions: Maintain the reaction at a constant temperature, for example, 40°C, with continuous stirring or shaking.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing them using chiral chromatography (e.g., HPLC or GC) to determine the conversion and the enantiomeric excess of the product and the remaining starting material.

  • Work-up and Isolation: Once the desired conversion and enantiomeric excess are achieved, filter off the immobilized enzyme. The resulting mixture containing the acylated amine and the unreacted amine can then be separated by standard purification techniques such as chromatography or extraction.

Further Applications

While detailed protocols are less readily available in the public domain, this compound and its derivatives are also reported as precursors in the synthesis of other pharmaceutical intermediates, including:

  • 4-Hydroxy-2-mercapto-5-methoxypyrimidine: This compound has potential pharmaceutical applications, and its preparation can involve methyl this compound.

  • Vitamin B6: Some synthetic routes to Vitamin B6 may utilize intermediates derived from methoxyacetic acid. However, direct and detailed protocols starting from this compound are not prominently described in the reviewed literature.

  • Sulfanilamide-5-pyrimidine: Methoxyacetic acid can be used in the synthesis of this sulfa drug.

Conclusion

This compound esters are valuable and versatile C3 building blocks for the synthesis of complex pharmaceutical intermediates. Their application in the construction of heterocyclic rings, as seen in the synthesis of the sulfadoxine intermediate, and their utility as efficient acylating agents in biocatalytic resolutions highlight their importance in modern pharmaceutical chemistry. The provided protocols offer a foundation for researchers to explore and optimize these transformations for the development of novel and efficient synthetic routes to valuable pharmaceutical compounds.

References

Methoxyacetate Esters as Fuel Additives: Application Notes and Protocols for Engine Performance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for evaluating the efficacy of methoxyacetate esters, specifically 2-methoxyethyl acetate (B1210297) and methyl this compound, as fuel additives in internal combustion engines. The information is intended to guide researchers in conducting rigorous engine performance and emissions testing.

Application Notes

This compound esters are oxygenated organic compounds that, when blended with conventional petroleum fuels or biofuels, have the potential to enhance combustion efficiency and reduce harmful exhaust emissions. Their inherent oxygen content can promote more complete fuel combustion, leading to a reduction in particulate matter (smoke), carbon monoxide (CO), and unburned hydrocarbons (HC).

Key Observations from Engine Studies:

  • Improved Thermal Efficiency: The addition of 2-methoxyethyl acetate (MEA) to diesel and biodiesel blends has been shown to increase brake thermal efficiency. Studies have reported an increase of approximately 1-2% with a 15% MEA blend and up to a 7.1% increase in indicated brake thermal efficiency with a 20% blend.[1][2]

  • Reduced Emissions: A significant reduction in smoke density, hydrocarbons (HC), and carbon dioxide (CO2) is a primary benefit of using 2-methoxyethyl acetate in diesel engines. Some studies have noted a smoke opacity reduction of up to 50% with a 15% MEA blend.[2] The effect on nitrogen oxides (NOx) and carbon monoxide (CO) is generally reported as minimal.[2]

  • Impact on Power Output: Due to their lower energy density compared to conventional fuels, the addition of this compound esters can lead to a slight reduction in engine power output. A 5% power loss was observed with a 15% MEA blend in one study.[2]

Data Summary: Engine Performance and Emissions with this compound Ester Additives

The following tables summarize the quantitative data extracted from various research studies on the effects of this compound esters on engine performance and emissions.

Table 1: Effect of 2-Methoxyethyl Acetate (MEA) on Diesel Engine Performance and Emissions

Additive ConcentrationBase FuelEngine TypeKey Findings
10% MEADieselSingle Cylinder, Direct InjectionIndicated Brake Thermal Efficiency Increase: 2.5%; Power Reduction: ~3.9%
15% MEADieselSingle Cylinder, Direct InjectionIndicated Brake Thermal Efficiency Increase: 5.7%; Power Reduction: ~5.7%; Smoke Opacity Decrease: ~50%; Thermal Efficiency Increase: ~2%; Power Loss: ~5%
20% MEADieselSingle Cylinder, Direct InjectionIndicated Brake Thermal Efficiency Increase: 7.1%; Power Reduction: ~8.1%

Note: Data compiled from multiple sources. The specific engine operating conditions may vary between studies.

Experimental Protocols

The following protocols outline the standardized procedures for evaluating the performance and emission characteristics of fuels blended with this compound ester additives. These protocols are based on established industry standards and common practices in engine research.

Fuel Preparation and Characterization
  • Additive Blending:

    • Prepare blends of the base fuel (e.g., standard diesel, gasoline, or a biodiesel blend) with the this compound ester additive at various volume percentages (e.g., 5%, 10%, 15%, 20%).

    • Ensure thorough mixing of the additive with the base fuel using a mechanical stirrer or by ultrasonic agitation to achieve a homogeneous blend.

    • Prepare a sufficient quantity of each fuel blend for the entire duration of the engine tests.

  • Fuel Property Analysis:

    • Characterize the key physicochemical properties of the base fuel and each fuel blend according to relevant ASTM or equivalent standards.

    • Essential properties to measure include:

      • Density (ASTM D4052)

      • Kinematic Viscosity (ASTM D445)

      • Flash Point (ASTM D93)

      • Calorific Value (ASTM D240)

      • Cetane Number (for diesel fuels, ASTM D613) or Octane Number (for gasoline fuels, ASTM D2699/D2700)

Engine Test Setup and Procedure
  • Engine and Dynamometer Setup:

    • Utilize a stationary single-cylinder or multi-cylinder internal combustion engine mounted on a test bed. The engine should be representative of the intended application (e.g., a direct-injection diesel engine or a port-fuel-injected gasoline engine).

    • Couple the engine to an eddy current or hydraulic dynamometer to control the engine speed and load precisely.

    • Instrument the engine with sensors to measure critical parameters, including:

      • Engine speed (RPM)

      • Torque and power output

      • Fuel consumption rate (using a gravimetric or volumetric fuel flow meter)

      • In-cylinder pressure (using a piezoelectric pressure transducer)

      • Exhaust gas temperature

  • Emissions Measurement:

    • Install a comprehensive exhaust gas analysis system to measure the concentrations of regulated and unregulated emissions.

    • Typical analyzers include:

      • Non-Dispersive Infrared (NDIR) for CO and CO2

      • Chemiluminescence Detector (CLD) for NOx

      • Flame Ionization Detector (FID) for total hydrocarbons (HC)

      • Opacity meter or smoke meter for particulate matter (for diesel engines)

  • Test Cycle:

    • Warm up the engine to a stable operating temperature using the baseline fuel.

    • Conduct baseline tests with the pure base fuel across a range of engine operating conditions (e.g., varying loads at a constant speed, or a full-load speed sweep). This establishes the reference for comparison.

    • For each fuel blend, repeat the same test cycle as the baseline. Ensure the engine is run for a sufficient period with the new fuel blend to flush the fuel system and reach steady-state conditions before recording data.

    • Record all performance and emissions data at each operating point for a specified duration to ensure data stability and repeatability.

Visualizations

Experimental Workflow for Fuel Additive Evaluation

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Engine Testing cluster_analysis Phase 3: Data Analysis & Reporting Fuel_Procurement Procure Base Fuel and this compound Ester Blend_Preparation Prepare Fuel Blends (e.g., 5%, 10%, 15%) Fuel_Procurement->Blend_Preparation Fuel_Analysis Characterize Fuel Properties (ASTM Standards) Blend_Preparation->Fuel_Analysis Baseline_Test Run Baseline Test with Base Fuel Fuel_Analysis->Baseline_Test Use Base Fuel Engine_Setup Engine & Dynamometer Setup Instrumentation Install Performance & Emission Sensors Engine_Setup->Instrumentation Instrumentation->Baseline_Test Additive_Test Run Tests with Fuel Blends Baseline_Test->Additive_Test Proceed to Blends Data_Acquisition Acquire Performance & Emissions Data Additive_Test->Data_Acquisition Data_Processing Process and Analyze Data Data_Acquisition->Data_Processing Tabulation Tabulate Quantitative Results Data_Processing->Tabulation Reporting Generate Final Report Tabulation->Reporting

Caption: Workflow for evaluating this compound esters as fuel additives.

Logical Relationship in Combustion Improvement

Combustion_Improvement cluster_emissions Emission Reduction This compound This compound Ester (Oxygenated Additive) Fuel_Blend Fuel-Additive Blend This compound->Fuel_Blend Blended with Fuel Combustion Improved Combustion (More Complete) Fuel_Blend->Combustion Introduced into Engine Reduced_PM Reduced Particulate Matter (Smoke) Combustion->Reduced_PM Reduced_CO Reduced Carbon Monoxide (CO) Combustion->Reduced_CO Reduced_HC Reduced Hydrocarbons (HC) Combustion->Reduced_HC

References

Application Note: High-Pressure Liquid Chromatography (HPLC) Analysis of Methoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetic acid (MAA) is a major metabolite of ethylene (B1197577) glycol monomethyl ether (EGME), a solvent used in various industrial applications. Monitoring MAA levels in biological matrices is crucial for toxicological studies and occupational exposure assessment. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the quantification of methoxyacetic acid. This document provides a detailed protocol for the analysis of methoxyacetic acid in a biological matrix (plasma) using reverse-phase HPLC with UV detection. The method is designed to be a starting point for researchers and can be adapted and validated for specific laboratory conditions and sample types.

Experimental Protocols

Equipment and Reagents
  • Equipment:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • pH meter

    • Syringe filters (0.45 µm)

    • HPLC vials

  • Reagents:

    • Methoxyacetic acid reference standard

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Phosphoric acid or Formic acid (analytical grade)

    • Ultrapure water

    • Control plasma (drug-free)

Preparation of Solutions
  • Mobile Phase Preparation:

    • A typical mobile phase for reverse-phase HPLC analysis of methoxyacetic acid consists of a mixture of an aqueous buffer and an organic solvent.[1] For example, a mixture of acetonitrile and a phosphoric acid solution in water. For mass spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[1][2]

    • Example: Prepare a solution of 0.1% phosphoric acid in water (A) and acetonitrile (B). The final mobile phase composition can be run isocratically or as a gradient.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of methoxyacetic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation (Plasma)

Effective sample preparation is crucial for removing interferences and ensuring the longevity of the HPLC column. Protein precipitation is a common and effective method for plasma samples.[3]

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 400 µL of cold acetonitrile (2:1 v/v ratio) to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

Chromatographic Conditions

The following are representative chromatographic conditions that can be used as a starting point for method development and optimization.

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector UV at 210 nm
Run Time Approximately 10 minutes

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5] The following table summarizes typical performance characteristics for a validated HPLC method for a small organic acid in a biological matrix, based on published data for similar compounds.

Validation ParameterTypical Performance
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.02 µg/mL[2]
Limit of Quantification (LOQ) ~0.06 µg/mL
Precision (%RSD) < 5% (Intra-day), < 10% (Inter-day)[2][6]
Accuracy (% Recovery) 90 - 110%[2]

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Standard working Prepare Working Standards stock->working injection Inject Samples & Standards working->injection sample_prep Plasma Sample Preparation (Protein Precipitation) sample_prep->injection hplc_setup System Equilibration hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Quantify MAA in Samples calibration->quantification report Generate Report quantification->report G start Define Analytical Method's Intended Purpose specificity Specificity (Interference Check) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ accuracy->lod_loq precision->lod_loq robustness Robustness lod_loq->robustness end Method is Validated robustness->end

References

Application Note: Derivatization of Methoxyacetic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxyacetic acid (MAA) is a metabolite of ethylene (B1197577) glycol monomethyl ether and its acetate, commonly used industrial solvents. Monitoring MAA in biological samples, such as urine, is crucial for assessing occupational and environmental exposure. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of MAA. However, due to its polarity and low volatility, direct GC-MS analysis of MAA is challenging, leading to poor chromatographic peak shape and low sensitivity.[1]

Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, making it suitable for GC-MS analysis. This application note provides detailed protocols for three common derivatization methods for methoxyacetic acid: silylation, alkylation, and pentafluorobenzylation.

Principles of Derivatization for GC-MS

The primary goal of derivatization for GC analysis is to replace active hydrogen atoms in polar functional groups, such as the carboxylic acid group in methoxyacetic acid, with a nonpolar protecting group. This transformation leads to several benefits:

  • Increased Volatility: The resulting derivatives have a lower boiling point, allowing them to be readily vaporized in the GC inlet.[1]

  • Improved Thermal Stability: Derivatization prevents the thermal degradation of the analyte at the high temperatures used in GC.[1]

  • Enhanced Chromatographic Performance: The derivatives are less polar, which minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks.

  • Increased Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as the electron capture detector (ECD).

Derivatization Protocols

This section details the step-by-step procedures for the derivatization of methoxyacetic acid using three different reagents.

Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Silylation is a robust and widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group.[1] MSTFA is a powerful silylation reagent that reacts with carboxylic acids to form TMS esters.[2][3]

Experimental Protocol:

  • Sample Preparation: Evaporate an aliquot of the sample extract containing methoxyacetic acid to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.[2][4]

  • Reagent Addition: Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst, to the dried sample.[2]

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Heat the mixture at 60°C for 30 minutes in an oven or heating block.[2]

  • Cooling and Dilution: After cooling to room temperature, add a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to achieve the desired final concentration for GC-MS analysis.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system. Derivatized samples should ideally be analyzed within 24 hours.[4]

silylation_reaction cluster_reactants Reactants cluster_products Products MAA Methoxyacetic Acid (CH₃OCH₂COOH) arrow1 60°C, 30 min MSTFA MSTFA plus1 + TMS_MAA TMS-Methoxyacetate (CH₃OCH₂COOSi(CH₃)₃) arrow1->TMS_MAA Byproducts + Byproducts

Figure 1: Silylation reaction of methoxyacetic acid with MSTFA.
Alkylation (Methylation) using Trimethylsilyldiazomethane (B103560)

Alkylation involves the replacement of an acidic proton with an alkyl group. For carboxylic acids, this typically means conversion to their corresponding esters. Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative to the highly explosive and toxic diazomethane (B1218177) for the methylation of carboxylic acids. It reacts with carboxylic acids to form methyl esters.

Experimental Protocol:

  • Sample Preparation: The sample containing methoxyacetic acid should be dissolved in a mixture of a non-protic solvent like diethyl ether and a small amount of methanol (B129727) (e.g., 7:2 ratio).

  • Reagent Addition: At 0°C (ice bath), slowly add a 0.6 mol/L solution of trimethylsilyldiazomethane in hexane dropwise to the sample solution with stirring. Evolution of nitrogen gas will be observed.

  • Reaction: Stir the reaction mixture at 0°C for 2-3 hours. The reaction progress can be monitored by TLC if necessary.

  • Work-up: Allow the reaction mixture to warm to room temperature and concentrate it under reduced pressure to remove the solvent and excess reagent.

  • Analysis: Re-dissolve the residue in a suitable solvent for GC-MS analysis.

Pentafluorobenzylation using Pentafluorobenzyl Bromide (PFBBr)

Pentafluorobenzylation is a derivatization technique that introduces a pentafluorobenzyl (PFB) group. PFB derivatives are highly sensitive to electron capture detection (ECD) and also provide excellent performance in GC-MS analysis.

Experimental Protocol:

  • Sample Preparation: The aqueous sample containing methoxyacetic acid is placed in a reaction vial.

  • Reagent Addition: Add a suitable solvent like acetone, followed by the derivatizing reagent, pentafluorobenzyl bromide (PFBBr). A phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6), can be used to enhance the reaction rate in a two-phase system.

  • Reaction: The reaction mixture is heated, for example, at 60°C for 30 minutes.[5]

  • Extraction: After cooling, the PFB ester derivative is extracted into an organic solvent such as hexane.[5]

  • Analysis: The organic phase is collected and can be concentrated if necessary before GC-MS analysis.

Method Comparison

The choice of derivatization method depends on several factors including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the key characteristics of each method.

FeatureSilylation (MSTFA)Alkylation (TMS-diazomethane)Pentafluorobenzylation (PFBBr)
Principle Forms a TMS esterForms a methyl esterForms a PFB ester
Reaction Speed Relatively fast (30-60 min)Fast (can be almost instantaneous)Moderate (30-60 min)
Reagent Handling Moisture sensitiveRequires caution (safer than diazomethane)Lachrymator, use in a fume hood
Byproducts Volatile and generally non-interferingNitrogen gas (vents safely)Requires removal
Detector Compatibility MS, FIDMS, FIDMS, ECD (high sensitivity)
Derivative Stability Good, but can be sensitive to moistureExcellentExcellent

Experimental Workflow

The general workflow for the derivatization of methoxyacetic acid for GC-MS analysis is depicted below.

experimental_workflow cluster_workflow General Derivatization Workflow sample_prep Sample Preparation (e.g., Extraction, Drying) derivatization Derivatization (Silylation, Alkylation, or PFB) sample_prep->derivatization workup Reaction Work-up (e.g., Extraction, Dilution) derivatization->workup gcms_analysis GC-MS Analysis workup->gcms_analysis

Figure 2: General experimental workflow for MAA derivatization.

Conclusion

Derivatization is an essential step for the reliable and sensitive quantification of methoxyacetic acid by GC-MS. Silylation with MSTFA is a versatile and straightforward method suitable for a wide range of applications. Alkylation with trimethylsilyldiazomethane offers a rapid and clean reaction, providing a safer alternative to diazomethane. Pentafluorobenzylation with PFBBr is the method of choice when high sensitivity is required, especially when using an electron capture detector. The selection of the most appropriate method should be based on the specific analytical requirements, laboratory safety protocols, and the nature of the sample matrix. Proper validation of the chosen derivatization method is crucial to ensure accurate and precise results.

References

Application Notes and Protocols: Acetate Derivatives as Catalysts in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of acetate (B1210297) derivatives, such as potassium acetate and zinc acetate, as effective catalysts in various polymerization reactions. While direct catalytic applications of methoxyacetate are not widely documented, the principles and protocols detailed here for acetate-based systems are highly relevant, as this compound is a derivative of acetic acid. These catalysts are particularly notable for their utility in ring-opening polymerization (ROP) of cyclic esters and ethers, offering a benign and efficient route to well-defined polymers.

Applications in Polymer Synthesis

Acetate-based catalysts have demonstrated significant utility in the synthesis of polyesters and polyethers through ring-opening polymerization. Their low cost, low toxicity, and versatility make them attractive for various applications, including the development of biodegradable polymers and materials for biomedical use.

  • Ring-Opening Polymerization (ROP) of Oxiranes: Potassium acetate (KOAc), particularly when complexed with a crown ether like 18-crown-6 (B118740) (18C6), is an efficient catalytic system for the oxyanionic ROP of oxiranes, such as propylene (B89431) oxide (PO) and allyl glycidyl (B131873) ether (AGE). This system allows for the synthesis of well-defined polyethers with controlled molecular weights and low dispersity.[1][2][3] The copolymerization of different oxiranes can lead to materials with varied comonomer content.[1][3]

  • Ring-Opening Polymerization (ROP) of Cyclic Esters: Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) has been identified as an effective catalyst for the bulk ROP of cyclic esters like rac-lactide, L-lactide, ε-caprolactone, and δ-valerolactone.[4] This catalytic system is advantageous as it can be performed without solvents, aligning with green chemistry principles.[4] The use of an alcohol as a co-initiator can enhance the polymerization rate and allow for the synthesis of polymers with specific end-groups.[4]

Quantitative Data Summary

The following tables summarize quantitative data from representative polymerization reactions catalyzed by acetate derivatives.

Table 1: Potassium Acetate/18-Crown-6 Catalyzed Copolymerization of Propylene Oxide (PO) and Allyl Glycidyl Ether (AGE) [1][3]

EntryMonomer Ratio (PO:AGE)Catalyst Loading (mol%)InitiatorTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
175:252Benzyl (B1604629) AlcoholRoom Temp.168>992,1001.15
250:502Benzyl AlcoholRoom Temp.168>992,2001.16
325:752Benzyl AlcoholRoom Temp.168>992,3001.18

Data extracted from studies on the copolymerization of PO and AGE using a [Monomer]₀/[BnOH]₀/[18C6/KOAc]₀ ratio of 25/1/0.5.

Table 2: Zinc Acetate Catalyzed Bulk Ring-Opening Polymerization of L-Lactide [4]

EntryMonomer:Catalyst RatioInitiator (mol%)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
1100:1None150249212,5001.8
2100:1Benzyl Alcohol (1)150129514,8001.6
3200:1None150488818,2001.9
4200:1Benzyl Alcohol (1)150249321,5001.7

Detailed Experimental Protocols

Protocol 3.1: General Procedure for Potassium Acetate/18-Crown-6 Catalyzed Ring-Opening Polymerization of Oxiranes

This protocol is based on the oxyanionic ring-opening copolymerization of propylene oxide and allyl glycidyl ether.[1][3]

Materials:

  • Propylene Oxide (PO), distilled over CaH₂

  • Allyl Glycidyl Ether (AGE), distilled over CaH₂

  • Benzyl Alcohol (BnOH), dried over molecular sieves

  • Potassium Acetate (KOAc), dried under vacuum

  • 18-Crown-6 (18C6), dried under vacuum

  • Anhydrous solvent (e.g., THF), if not performed in bulk

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 18-crown-6 and potassium acetate in equimolar amounts.

  • Add the desired amount of anhydrous solvent if the reaction is not performed in bulk.

  • Add the initiator, benzyl alcohol, to the flask via syringe.

  • Add the monomers, propylene oxide and allyl glycidyl ether, in the desired molar ratio to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Upon reaching the desired conversion, quench the polymerization by adding a small amount of acidic methanol (B129727).

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and NMR spectroscopy for composition and structure.

Protocol 3.2: General Procedure for Zinc Acetate Catalyzed Bulk Ring-Opening Polymerization of L-Lactide

This protocol describes the bulk polymerization of L-lactide using zinc acetate as a catalyst.[4]

Materials:

  • L-Lactide, recrystallized from anhydrous toluene

  • Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)

  • Benzyl Alcohol (BnOH), as an optional initiator, dried over molecular sieves

Procedure:

  • In a flame-dried reaction vessel (e.g., a glass ampoule or Schlenk tube), add the desired amount of L-lactide and zinc acetate dihydrate.

  • If using an initiator, add the desired amount of benzyl alcohol to the vessel.

  • Place the vessel under a high vacuum for a sufficient time to remove any residual moisture and air, and then seal it under vacuum or backfill with an inert gas.

  • Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 150 °C).

  • Allow the polymerization to proceed for the specified time with stirring if possible.

  • After the designated time, remove the vessel from the oil bath and allow it to cool to room temperature.

  • Dissolve the resulting solid polymer in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol).

  • Filter the precipitated polymer and wash it with the non-solvent.

  • Dry the final polymer product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Analyze the polymer for its molecular weight, dispersity, and thermal properties using GPC, NMR, and DSC (Differential Scanning Calorimetry).

Signaling Pathways and Experimental Workflows

Catalytic Mechanism of Potassium Acetate/18-Crown-6 in Ring-Opening Polymerization

The following diagram illustrates the proposed catalytic cycle for the ring-opening polymerization of an epoxide (oxirane) initiated by an alcohol and catalyzed by the potassium acetate/18-crown-6 complex. The crown ether sequesters the potassium ion, enhancing the nucleophilicity of the acetate anion. The acetate then activates the initiator (alcohol) by deprotonation, which in turn attacks the epoxide monomer to initiate polymerization.

Catalytic_Cycle Catalyst KOAc/18C6 Complex Activated_Initiator [R-O⁻ K⁺(18C6)] Catalyst->Activated_Initiator Deprotonation Initiator R-OH (Alcohol) Initiator->Activated_Initiator Proton_Exchange Proton Exchange Initiator->Proton_Exchange Ring_Opening Nucleophilic Attack Activated_Initiator->Ring_Opening Monomer Epoxide Monomer->Ring_Opening Propagating_Chain R-O-CH₂-CH(R')-O⁻ K⁺(18C6) Ring_Opening->Propagating_Chain Propagating_Chain->Monomer Chain Growth Propagating_Chain->Proton_Exchange Proton_Exchange->Activated_Initiator Regenerates New_Chain_End R-O-CH₂-CH(R')-OH Proton_Exchange->New_Chain_End Workflow Prep Reagent Preparation (Drying/Purification) Setup Reaction Setup (Inert Atmosphere) Prep->Setup Addition Addition of Catalyst, Initiator, and Monomer Setup->Addition Polymerization Polymerization (Controlled Temperature & Time) Addition->Polymerization Quenching Reaction Quenching Polymerization->Quenching Isolation Polymer Isolation (Precipitation & Filtration) Quenching->Isolation Drying Drying (Under Vacuum) Isolation->Drying Characterization Polymer Characterization (GPC, NMR, DSC) Drying->Characterization Crown_Ether_Effect cluster_0 Without Crown Ether cluster_1 With 18-Crown-6 KOAc K⁺OAc⁻ Contact Ion Pair Low_Activity Low Catalytic Activity KOAc->Low_Activity Leads to KOAc_18C6 [K⁺(18C6)]OAc⁻ Separated Ion Pair High_Activity High Catalytic Activity KOAc_18C6->High_Activity Leads to

References

Application Notes and Protocols for the Synthesis of Chiral Amines via Lipase-Catalyzed Kinetic Resolution with Methoxyacetate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of enantiomerically enriched chiral amines using methoxyacetate esters as acylating agents in lipase-catalyzed kinetic resolutions. This method offers a robust and highly efficient pathway to access valuable chiral building blocks crucial for the pharmaceutical and fine chemical industries.

Introduction

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The stereochemistry of these amines is often critical to their biological activity, necessitating methods for their synthesis in enantiomerically pure form. One of the most effective and scalable strategies for resolving racemic amines is through enzymatic kinetic resolution (EKR).

In this context, lipase-catalyzed acylation has emerged as a powerful tool. A significant advancement in this field was the discovery that using this compound esters, such as ethyl this compound, as the acyl donor dramatically accelerates the rate of acylation compared to conventional acylating agents. This rate enhancement is attributed to a favorable interaction between the β-oxygen atom of the this compound and the amine's nitrogen atom in the transition state. This allows for efficient resolutions under mild conditions, often with high enantioselectivity (E-value).

This document outlines the protocols for the kinetic resolution of representative aromatic and aliphatic amines using commercially available lipases and ethyl this compound.

Logical Workflow for Enzymatic Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_products Products racemic_amine Racemic Amine (±)-R-NH2 reaction_mixture Reaction Mixture racemic_amine->reaction_mixture This compound Ethyl this compound This compound->reaction_mixture lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_mixture solvent Organic Solvent (e.g., MTBE) solvent->reaction_mixture incubation Incubation with Shaking (e.g., 40°C, 200 rpm) reaction_mixture->incubation filtration Filter off Enzyme incubation->filtration extraction Acid-Base Extraction or Column Chromatography filtration->extraction unreacted_amine Unreacted (S)-Amine (>99% ee) extraction->unreacted_amine acylated_amine (R)-Amide (>99% ee) extraction->acylated_amine G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products E Lipase (E) E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E->E_Acyl + this compound - Ethanol R_Amide (R)-Amide E->R_Amide E_R_Amide Enzyme-Amide Complex E_Acyl->E_R_Amide + (R)-Amine E_S_Amine Enzyme-Amine Complex (Non-productive) E_Acyl->E_S_Amine + (S)-Amine (Slow) S_Amine (S)-Amine (Unreacted) E_Acyl->S_Amine E_R_Amide->E - (R)-Amide E_S_Amine->E_Acyl (Dissociation) racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) racemic_amine->E_Acyl This compound Ethyl This compound This compound->E

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of methyl methoxyacetate from synthesis byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude methyl this compound?

A1: The impurities in crude methyl this compound are highly dependent on the synthetic route employed. Common synthesis methods and their associated byproducts include:

  • From Monochloroacetic Acid and Sodium Methoxide: Unreacted starting materials such as monochloroacetic acid and methanol (B129727), as well as sodium chloride.[1][2][3]

  • From Dimethoxymethane (DMM) Carbonylation: Byproducts can include dimethyl ether and methyl formate.[4]

  • From Methanol and Methyl Glycolate: The primary impurity is typically unreacted methanol.[5]

  • Oxycarbonylation of Methanol: Unreacted methanol and catalyst residues are common impurities.[6]

A summary of potential impurities and their boiling points is provided in the table below.

Table 1: Common Impurities in Methyl this compound Synthesis and Their Boiling Points

ImpurityBoiling Point (°C)Synthesis Route
Methanol64.7All routes
Methyl Formate31.8DMM Carbonylation
Dimethyl Ether-24DMM Carbonylation
Monochloroacetic Acid189From Monochloroacetic Acid
Methyl Glycolate151From Methyl Glycolate
Methyl this compound 132 Product

Q2: What is the recommended general procedure for purifying methyl this compound?

A2: The most common and effective method for purifying methyl this compound is fractional distillation under atmospheric or reduced pressure.[7][8] The significant difference in boiling points between methyl this compound and most common impurities allows for efficient separation. For high-purity requirements, vacuum distillation is often preferred to prevent thermal decomposition of the product.

A general workflow for purification is outlined in the diagram below.

PurificationWorkflow Crude Crude Methyl this compound Pretreatment Pre-treatment (e.g., Filtration, Neutralization) Crude->Pretreatment Distillation Fractional Distillation Pretreatment->Distillation Analysis Purity Analysis (GC/HPLC) Distillation->Analysis Analysis->Distillation Purity < 99% Pure Pure Methyl this compound Analysis->Pure Purity > 99%

General purification workflow for methyl this compound.

Q3: How can I determine the purity of my methyl this compound sample?

A3: The purity of methyl this compound is typically determined using gas chromatography (GC) with a flame ionization detector (GC-FID) or high-performance liquid chromatography (HPLC) with a UV detector.[9] GC-FID is particularly well-suited for volatile organic compounds like methyl this compound and its common byproducts.

Troubleshooting Guide

Problem 1: My final product contains a significant amount of water.

  • Possible Cause: Introduction of moisture during the workup or transfer steps. Some synthesis routes may also produce water as a byproduct.

  • Solution:

    • Drying Agents: Before distillation, dry the crude product with a suitable drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Azeotropic Distillation: If a significant amount of water is present, consider a preliminary distillation step to remove the water, possibly as an azeotrope with a suitable solvent if applicable.

Problem 2: I am having difficulty removing an impurity with a boiling point close to methyl this compound.

  • Possible Cause: The presence of an impurity that forms an azeotrope with methyl this compound or has a very similar boiling point, making separation by simple distillation inefficient.

  • Solution:

    • High-Efficiency Fractional Distillation: Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.

    • Vacuum Distillation: Lowering the pressure will also lower the boiling points and can sometimes alter the relative volatilities of the components, improving separation.

    • Extractive Distillation: Introduce a high-boiling solvent that alters the volatility of the impurity, allowing for easier separation.

    • Preparative Chromatography: For very difficult separations or for achieving very high purity, preparative gas chromatography or liquid chromatography can be employed.

The decision-making process for removing close-boiling impurities is illustrated below.

TroubleshootingCloseBoiling Start Close-Boiling Impurity Detected HighEffDist Attempt High-Efficiency Fractional Distillation Start->HighEffDist VacuumDist Try Vacuum Distillation HighEffDist->VacuumDist Unsuccessful Success Impurity Removed HighEffDist->Success Successful PrepChrom Consider Preparative Chromatography VacuumDist->PrepChrom Unsuccessful VacuumDist->Success Successful PrepChrom->Success Successful Failure Separation Unsuccessful PrepChrom->Failure Unsuccessful

Troubleshooting workflow for close-boiling impurities.

Problem 3: The product is acidic/basic.

  • Possible Cause: Presence of unreacted acidic starting materials (e.g., monochloroacetic acid) or basic reagents.

  • Solution:

    • Neutralization Wash: Before distillation, wash the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, or a dilute acidic solution (e.g., dilute HCl) to remove basic impurities.

    • Water Wash: Follow the neutralization wash with a water wash to remove any remaining salts.

    • Drying: Dry the neutralized product with a drying agent before proceeding to distillation.

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC-FID) [9]

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: DB-FFAP capillary column or similar polar column.

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the methyl this compound sample in a suitable solvent such as methylene (B1212753) chloride.

Protocol 2: Fractional Distillation of Methyl this compound

  • Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.

  • Charge the Flask: Charge the distillation flask with the crude methyl this compound and a few boiling chips.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Collect the initial fraction, which will contain lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of methyl this compound (approx. 132 °C at atmospheric pressure), collect the main fraction in a clean receiving flask.

    • Stop the distillation before all the liquid has evaporated to avoid concentrating high-boiling impurities.

  • Analysis: Analyze the collected fractions by GC to determine their purity.

Table 2: Comparison of Analytical Methods for Purity Determination [9]

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and column interactionSeparation based on polarity and column interaction
Typical Analytes Volatile and semi-volatile compoundsNon-volatile and thermally labile compounds
Sensitivity High for organic analytesDependent on UV absorbance of analyte and impurities
Specificity Excellent for separating volatile impuritiesGood for non-volatile and UV-active impurities

References

Technical Support Center: Optimizing DMM Carbonylation to Methyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of dimethyl ether (DMM) carbonylation to methyl methoxyacetate (MMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for DMM carbonylation to MMA?

A1: The most frequently employed catalysts are solid acids, particularly zeolites such as Mordenite (MOR), ZSM-5, and Faujasite (FAU).[1][2] Ion exchange resins and heteropolyacids have also shown significant catalytic activity. The choice of catalyst is crucial as it influences both the conversion of DMM and the selectivity towards MMA.

Q2: What are the typical reaction conditions for this process?

A2: Liquid-phase carbonylation is often performed under relatively mild conditions, with temperatures generally below 120°C and pressures under 60 bar.[3] Vapor-phase reactions might require higher temperatures. The CO to DMM molar ratio is a critical parameter, with high ratios often favoring the reaction.[1]

Q3: What are the main byproducts in DMM carbonylation?

A3: The primary byproducts are typically dimethyl ether (DME) and methyl formate (B1220265) (MF), which can be formed through the disproportionation of DMM.[1] The formation of these byproducts is influenced by the catalyst type and reaction conditions.

Q4: How does water content affect the reaction?

A4: The presence of water can inhibit the carbonylation of DMM to MMA. Therefore, carrying out the reaction under substantially anhydrous conditions is preferred to improve the yield and selectivity of the desired product.

Troubleshooting Guide

Problem 1: Low Conversion of Dimethyl Ether (DMM)

  • Possible Cause 1: Inactive Catalyst. The catalyst may not have been properly activated or may have lost its activity.

    • Solution: Ensure the catalyst is properly pre-treated according to the experimental protocol, which often involves calcination at high temperatures to remove any adsorbed moisture or impurities.[4]

  • Possible Cause 2: Suboptimal Reaction Temperature. The temperature may be too low for the catalyst to be effective.

    • Solution: Gradually increase the reaction temperature in increments (e.g., 10°C) and monitor the DMM conversion. Be aware that excessively high temperatures can lead to the formation of undesired byproducts.

  • Possible Cause 3: Insufficient CO Pressure. The partial pressure of carbon monoxide might be too low to drive the reaction forward.

    • Solution: Increase the CO pressure in the reactor. This generally enhances the conversion rate.[5]

Problem 2: Low Selectivity to Methyl this compound (MMA)

  • Possible Cause 1: Unfavorable Catalyst. The chosen catalyst may favor the formation of byproducts like dimethyl ether and methyl formate.

    • Solution: Experiment with different types of solid acid catalysts. For instance, Faujasite has been reported to exhibit higher selectivity compared to other zeolites like Ferrierite.[1]

  • Possible Cause 2: High Reaction Temperature. Elevated temperatures can sometimes promote side reactions, reducing the selectivity towards MMA.

    • Solution: Try lowering the reaction temperature. A systematic study of the temperature effect will help in finding the optimal balance between conversion and selectivity.

  • Possible Cause 3: Inappropriate CO/DMM Ratio. A low CO to DMM ratio might not favor the carbonylation reaction.

    • Solution: Increase the molar ratio of CO to DMM. Experiments are often carried out with a high CO/DMM ratio to enhance selectivity.[1]

Problem 3: Catalyst Deactivation

  • Possible Cause 1: Coke Formation. The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites. This is a common issue in zeolite-catalyzed reactions.

    • Solution: Catalyst regeneration can often be achieved by calcination in air at elevated temperatures to burn off the coke.[6][7]

  • Possible Cause 2: Sintering. High reaction temperatures can lead to the sintering of metal particles in the catalyst, reducing its active surface area.

    • Solution: Operate at the lowest effective temperature to minimize sintering. If deactivation has occurred, regeneration might be possible through specific oxidative and reductive treatments.[8][9]

  • Possible Cause 3: Poisoning. Impurities in the feed gas (like sulfur compounds) can irreversibly poison the catalyst.

    • Solution: Ensure high purity of reactants. Use gas purification traps if necessary.[10]

Data Presentation

Table 1: Effect of Different Zeolite Catalysts on DMM Carbonylation

CatalystSi/Al RatioDMM Conversion (%)MMA Selectivity (%)Reference
Faujasite30High~70[1]
ZSM-513.5Moderate40-50[1]
Mordenite10Moderate40-50[1]
Beta12.5Moderate40-50[1]
Ferrierite10Low~10[1]

Table 2: Influence of Reaction Conditions on DMM Carbonylation over HEU-12 Zeolite

Temperature (°C)Pressure (MPa)DMM Conversion (%)MMA Selectivity (%)Reference
2201.5~15High[2]
2301.5IncreasedModerate[2]
2401.5HigherLower (CO2 formation)[2]

Experimental Protocols

1. Catalyst Preparation and Activation (H-form Zeolite)

  • Start with the ammonium (B1175870) form of the desired zeolite (e.g., NH4-ZSM-5).

  • To convert it to the proton form (H-ZSM-5), heat the zeolite sample in a tube furnace.

  • Increase the temperature at a ramp rate of 2°C/min up to 500°C.

  • Hold the temperature at 500°C for 3 hours under a flow of dry air or nitrogen.[1]

  • After calcination, cool the catalyst to the desired reaction temperature under an inert atmosphere.

2. Vapor-Phase DMM Carbonylation Reaction

  • Load approximately 0.05 g of the activated H-form zeolite catalyst into a quartz reactor tube, securing it with quartz wool.[1]

  • Reheat the catalyst in the reactor to 500°C to remove any residual moisture, then cool to the reaction temperature.[1]

  • Bubble carbon monoxide (CO) gas through a saturator containing liquid DMM, which is chilled to around -20°C to control the vapor pressure.[1]

  • Mix the CO/DMM stream with additional CO or an inert gas (e.g., He) to achieve the desired CO/DMM ratio.[1]

  • Introduce the gas mixture into the reactor. The system pressure can be adjusted using a needle valve at the reactor outlet.[1]

  • Continuously analyze the reaction products using an online gas chromatograph (GC).[4]

3. Liquid-Phase DMM Carbonylation Reaction

  • Place the desired amount of catalyst and DMM into a high-pressure autoclave reactor.

  • Seal the reactor and purge it several times with CO to remove air.

  • Pressurize the reactor with CO to the desired reaction pressure.

  • Heat the reactor to the target temperature while stirring.

  • Maintain the reaction for the specified duration.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess CO.

  • Analyze the liquid products using gas chromatography (GC) to determine DMM conversion and MMA selectivity.

Visualizations

Reaction_Pathway cluster_side_reaction Side Reaction DMM Dimethyl Ether (DMM) CH3OCH2OCH3 MMA Methyl this compound (MMA) CH3OCH2COOCH3 DMM->MMA + CO (Catalyst) DME Dimethyl Ether (DME) CH3OCH3 DMM->DME Disproportionation MF Methyl Formate (MF) HCOOCH3 DMM->MF Disproportionation CO Carbon Monoxide (CO)

Caption: Reaction pathway for DMM carbonylation to MMA and a common side reaction.

Experimental_Workflow start Start catalyst_prep Catalyst Preparation & Activation start->catalyst_prep reactor_setup Reactor Setup catalyst_prep->reactor_setup reaction Run Carbonylation Reaction reactor_setup->reaction analysis Product Analysis (GC) reaction->analysis optimization Optimize Conditions (T, P, Catalyst) analysis->optimization optimization->reaction Iterate end End optimization->end Final

Caption: A typical experimental workflow for optimizing DMM carbonylation.

Troubleshooting_Tree start Low MMA Yield low_conversion Low DMM Conversion? start->low_conversion low_selectivity Low MMA Selectivity? start->low_selectivity low_conversion->low_selectivity No check_catalyst Check Catalyst Activity Re-activate or Replace low_conversion->check_catalyst Yes change_catalyst Try Different Catalyst low_selectivity->change_catalyst Yes increase_temp Increase Temperature check_catalyst->increase_temp increase_pressure Increase CO Pressure increase_temp->increase_pressure adjust_temp Adjust Temperature change_catalyst->adjust_temp increase_co_ratio Increase CO/DMM Ratio adjust_temp->increase_co_ratio

Caption: A decision tree for troubleshooting low MMA yield in DMM carbonylation.

References

Common side reactions in methoxyacetate synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of methoxyacetates, a common process in pharmaceutical and chemical research. It focuses on identifying and mitigating common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing methyl methoxyacetate?

The most prevalent lab-scale methods for synthesizing methyl this compound include:

  • Williamson-like Ether Synthesis: This is the most common method, involving the reaction of an alkali metal methoxide (B1231860) (e.g., sodium methoxide) with a haloacetate ester (e.g., methyl chloroacetate). This reaction proceeds via an SN2 mechanism.[1][2]

  • Esterification of Methoxyacetic Acid: This involves the acid-catalyzed reaction of methoxyacetic acid with methanol.[3][4] The primary challenge is driving the reaction to completion, often by removing the water byproduct.

  • Carbonylation of Dimethoxymethane (DMM): An industrial method where DMM reacts with carbon monoxide over a catalyst to form methyl this compound.[5][6]

Q2: I am using the Williamson synthesis method (methyl chloroacetate (B1199739) and sodium methoxide) and getting a low yield. What are the likely side reactions?

Low yields in this synthesis are typically due to competing side reactions. The most common culprits are:

  • Base-Catalyzed Elimination (E2 Reaction): The alkoxide can act as a base, abstracting a proton from the haloacetate, which leads to the formation of an alkene byproduct instead of the desired ether. This is a classic competing pathway in Williamson ether synthesis.[1][7]

  • Hydrolysis: If there is moisture in the reactants or solvent, the methoxide can react with water to form hydroxide (B78521) ions. These can hydrolyze the starting ester (methyl chloroacetate) to chloroacetic acid or the product (methyl this compound) to methoxyacetic acid.[8]

  • Transesterification: If the alcohol used to generate the alkoxide or the solvent does not match the ester group of the haloacetate (e.g., using sodium ethoxide with methyl chloroacetate), you can get a mixture of ester products.[9]

Q3: My analytical data shows an unexpected alkene. How can I minimize this elimination byproduct?

The formation of an alkene indicates that the E2 elimination pathway is outcompeting the desired SN2 substitution.[10] To favor substitution over elimination, consider the following strategies:

  • Control the Temperature: Elimination reactions are highly favored at elevated temperatures. Running the reaction at a lower temperature (e.g., 10-25°C) for a longer duration can significantly reduce alkene formation.[10][11]

  • Choice of Substrate: While methyl chloroacetate is a primary halide and less prone to elimination, ensure your halo-substrate is not sterically hindered. For Williamson synthesis in general, primary halides are strongly preferred.[1][7]

  • Solvent Choice: Use a polar aprotic solvent like THF, DMF, or acetonitrile. These solvents solvate the cation of the alkoxide, making the alkoxide anion more nucleophilic and promoting the SN2 reaction.[10]

Q4: My product is contaminated with methoxyacetic acid or glycolic acid. Why is this happening and how can I prevent it?

This contamination is almost always caused by the presence of water.

  • Cause: Water reacts with the sodium methoxide to form sodium hydroxide, a strong base that can hydrolyze the ester linkages in both the starting material and the product. Hydrolysis of methyl this compound yields methoxyacetic acid, while hydrolysis of the intermediate sodium chloroacetate can lead to sodium glycolate.[8]

  • Prevention: The most critical step is to ensure strictly anhydrous (dry) conditions. Use freshly dried solvents, dry all glassware thoroughly, and handle hygroscopic reagents like sodium methoxide under an inert atmosphere (e.g., nitrogen or argon).[8]

Q5: What are the best practices for purifying methyl this compound?

After the reaction is complete and quenched, purification is key to obtaining a high-purity product.

  • Work-up: The reaction mixture is typically neutralized with a dilute acid (e.g., HCl) to a pH of 6-7.[12] The product is then extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.[12]

  • Distillation: The most effective method for final purification is fractional distillation under reduced pressure.[13][14] This separates the desired methyl this compound from unreacted starting materials, higher-boiling side products, and residual solvent.

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Solution(s)
Low Product Yield Incomplete Reaction - Extend reaction time.[15] - Ensure proper stoichiometry; a slight excess of the alkoxide may be used.[16] - Monitor reaction progress using TLC or GC.[11]
Elimination Side Reaction - Lower the reaction temperature and increase reaction time.[10] - Use a primary alkyl halide.[1]
Product Loss During Work-up - Ensure correct pH during aqueous extraction to keep the product in the organic layer. - Perform multiple extractions to maximize recovery.[12]
Presence of Alkene Byproduct E2 Elimination Pathway - Lower the reaction temperature significantly (e.g., 10-15°C).[11] - Use a less sterically hindered base if possible, though methoxide is small.
Product is Contaminated with Acid (Methoxyacetic or Glycolic Acid) Hydrolysis - Use anhydrous solvents and reagents.[8] - Run the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture.[11]
Presence of Multiple Ester Products (e.g., Ethyl this compound) Transesterification - Ensure the alcohol used as a solvent or to generate the alkoxide matches the ester group of the reactants (e.g., use methanol/methoxide with methyl chloroacetate).[9][17]

Key Reaction Pathways

The following diagram illustrates the desired SN2 reaction for methyl this compound synthesis versus the common elimination and hydrolysis side reactions.

G cluster_reactants Reactants cluster_products Products R1 Methyl Chloroacetate (Cl-CH2-COOCH3) R2 Sodium Methoxide (NaOCH3) I1 Reaction Conditions (Solvent, Temp) P_hydro Side Product: Sodium Glycolate R2->P_hydro Hydrolysis (Undesired) P_desired Desired Product: Methyl this compound I1->P_desired SN2 Pathway (Desired) P_elim Side Product: Methyl Acrylate (from E2) I1->P_elim E2 Pathway (Favored by High Temp) R_water Water (H2O) (Contaminant) R_water->R2

Caption: Desired SN2 pathway vs. E2 elimination and hydrolysis side reactions.

Experimental Protocol: Synthesis of Methyl this compound

This protocol is a representative example based on the Williamson-like ether synthesis method.

Materials:

  • Methyl chloroacetate

  • Sodium methoxide (or sodium hydride and methanol)

  • Anhydrous Tetrahydrofuran (THF)

  • 2N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, suspend sodium methoxide (1.1 equivalents) in anhydrous THF (0.5 M).

  • Reaction: Cool the suspension in an ice bath to 10-15°C.[11] Add methyl chloroacetate (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 20-25°C.[11]

  • Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC or GC until the starting material is consumed (typically 3-5 hours).[11]

  • Quenching: Carefully quench the reaction by slowly adding water. Adjust the pH to 6-7 by adding 2N HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude methyl this compound by vacuum distillation.

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing issues during this compound synthesis.

G start Start: Low Yield or Impure Product q_alkene Alkene byproduct detected (e.g., by GC-MS, NMR)? start->q_alkene a_alkene Cause: E2 Elimination Solution: • Lower reaction temperature • Ensure primary halide substrate q_alkene->a_alkene Yes q_acid Acidic impurities detected (e.g., glycolic/methoxyacetic acid)? q_alkene->q_acid No a_acid Cause: Hydrolysis Solution: • Use anhydrous reagents/solvents • Run under inert atmosphere q_acid->a_acid Yes q_ester Incorrect ester byproduct detected? q_acid->q_ester No a_ester Cause: Transesterification Solution: • Match solvent/alkoxide alcohol to ester group q_ester->a_ester Yes end_node Potential Cause: Incomplete Reaction Solution: • Increase reaction time • Check stoichiometry q_ester->end_node No

Caption: A logical troubleshooting workflow for identifying synthesis issues.

References

Improving the yield and selectivity of methyl methoxyacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and selectivity of methyl methoxyacetate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of methyl this compound.

Q1: My methyl this compound yield is significantly lower than reported values. What are the potential causes and how can I address this?

A1: Low yield in methyl this compound synthesis can stem from several factors, primarily related to reaction equilibrium, catalyst activity, and reactant purity.

  • Reversible Reactions: Some synthesis routes, like Fischer esterification, are reversible. To drive the reaction towards product formation, consider using a large excess of one reactant (e.g., methanol) or removing a byproduct as it forms (e.g., water using a Dean-Stark apparatus or molecular sieves)[1].

  • Catalyst Issues:

    • Inadequate Catalyst Activity: Ensure the catalyst is active and used in the correct concentration. For reactions like the carbonylation of dimethoxymethane (B151124) (DMM), the choice of catalyst is critical. Zeolites and sulfonic acid resins have shown high activity[2][3].

    • Catalyst Deactivation: The catalyst may deactivate over time due to coking or poisoning. Refer to the troubleshooting point on catalyst deactivation (Q3) for solutions.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are crucial. For the carbonylation of DMM, increasing temperature and pressure can enhance the conversion rate, but excessively high temperatures may decrease selectivity[3]. It's essential to optimize these parameters for your specific catalyst and setup.

  • Reactant Purity: The presence of impurities, especially water, in the reactants can significantly impact the reaction. For instance, in the DMM carbonylation process, removing water from the DMM reactant has been shown to increase the selectivity for methyl this compound from 50.66% to 68.83%[2].

  • Poor Product Recovery: Inefficient extraction or purification can lead to apparent low yields. During workup, emulsions can form; adding a saturated brine solution can help break them. Ensure complete extraction with a suitable solvent and minimize product loss during solvent removal and distillation[1][4].

Q2: I am observing significant byproduct formation, leading to low selectivity. What are the common side reactions and how can I suppress them?

A2: Low selectivity is a common problem, often caused by competing side reactions. The nature of these side reactions depends on the synthesis route.

  • For DMM Carbonylation: The primary side reaction is the disproportionation of DMM into dimethyl ether (DME) and methyl formate (B1220265) (MF)[5][6].

    • Catalyst Choice: The catalyst structure plays a crucial role. MWW-type zeolites have demonstrated higher selectivity towards methyl this compound compared to MFI (HZSM-5) or BEA (Hβ) type zeolites[5]. The pore structure of the zeolite can influence which reaction is favored[3].

    • Reaction Conditions: Optimizing temperature and pressure can help maximize selectivity. For example, with FAU-type zeolites at 373K and 3x10^5 Pa, selectivity can approach 80%[5].

  • For Acid-Catalyzed Reactions (e.g., Fischer Esterification):

    • Ether Cleavage: Strong acid catalysts at high temperatures can cleave the methoxy (B1213986) group[1]. Using milder conditions or a less aggressive catalyst can mitigate this.

    • Reactions at Alkene Groups (if present): Acid-catalyzed hydration or polymerization of double bonds can occur[1]. Careful control of reaction conditions is necessary.

  • For Oxidative Carbonylation of Methanol: This process, using catalysts like HF, can suffer from poor selectivity[5][7]. Alternative, more selective routes like DMM carbonylation are often preferred.

Q3: My catalyst appears to be deactivating over time. What are the potential causes and how can I enhance its stability?

A3: Catalyst deactivation is a significant issue in continuous processes, often leading to a gradual decrease in conversion and yield.

  • Coke Formation: The deposition of carbonaceous materials (coke) on the catalyst surface is a common cause of deactivation, particularly in zeolite-catalyzed reactions at higher temperatures[3].

    • Mitigation: Optimizing reaction conditions (e.g., lower temperature) can reduce coking. The use of hierarchical zeolites with improved pore structures can also inhibit coke generation[3]. Periodic regeneration of the catalyst by calcination in air can burn off coke and restore activity.

  • Poisoning: Impurities in the feed stream can adsorb to the active sites of the catalyst, leading to poisoning. Ensure high purity of reactants.

  • Leaching: In some cases, the active components of the catalyst can leach into the reaction medium. This is more common with supported catalysts where the active phase is not strongly bound.

  • Catalyst Stability: Some catalysts are inherently more stable. For example, a sulfonic acid resin catalyst used for DMM carbonylation demonstrated excellent stability, being reused over nineteen times in a slurry reactor and running for 300 hours in a fixed-bed reactor without noticeable loss of activity[2].

Q4: I'm having difficulty with the purification of the final product. What are the recommended methods?

A4: Effective purification is essential to obtain high-purity methyl this compound.

  • Distillation: The most common method for purifying methyl this compound is distillation[2][7]. Since methyl this compound has a boiling point of 129-130°C, it can be separated from lower-boiling reactants (like methanol) and higher-boiling byproducts[5]. Vacuum distillation is often used to prevent decomposition of the product at high temperatures[1][4].

  • Filtration: After the reaction, it is necessary to separate the solid catalyst from the liquid product mixture. This is typically done by filtration[4][8].

  • Aqueous Workup: An aqueous wash can be used to remove water-soluble impurities and any remaining acid catalyst. The organic layer containing the product is then separated, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated before distillation[1][4].

  • Separation of Complex Mixtures: In the DMM carbonylation route, the product mixture contains unreacted DMM, methyl this compound, and byproducts like DME and methyl formate. These components can be successfully separated by distillation to obtain methyl this compound with a purity of over 99%[2].

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for methyl this compound?

A1: There are several established methods for synthesizing methyl this compound:

  • Carbonylation of Dimethoxymethane (DMM): This is a modern approach where DMM reacts with carbon monoxide over a solid acid catalyst, such as a zeolite or sulfonic acid resin[2][3]. It offers a route with milder conditions compared to older methods.

  • Methoxylation of Methyl Chloroacetate (B1199739): This traditional method involves the reaction of methyl chloroacetate with sodium methoxide[5]. It is often considered to have outdated technology and is conducted on a smaller scale.

  • Oxidative Carbonylation of Methanol: Methanol and carbon monoxide can react in the presence of an oxidizing agent and a catalyst like hydrogen fluoride (B91410) (HF)[7]. However, this method suffers from severe equipment corrosion due to HF and often has poor selectivity[5].

  • Reaction of Formaldehyde/Derivatives with CO and Methanol: This process can be catalyzed by a boron trifluoride-methanol complex[9][10].

  • Reaction of Methylal and Formic Acid: This method can produce methyl this compound with high selectivity (>90%) and yield (>86%) under relatively mild conditions[11].

Q2: Which catalyst is most effective for the carbonylation of dimethoxymethane (DMM) to methyl this compound?

A2: The choice of catalyst is critical for the DMM carbonylation route. Several types of solid acid catalysts have shown promise:

  • Zeolites: Different types of zeolites, such as FAU, MFI, BEA, MOR, and MWW, have been used as catalysts[5]. MWW-type zeolites are reported to have higher selectivity for methyl this compound compared to MFI and BEA types[5]. Optimized HY zeolites have also shown excellent performance, with DMM conversion reaching 96.32% and selectivity up to 92.35%[3].

  • Sulfonic Acid Resins: These catalysts have demonstrated high activity and excellent reusability. In one study, a sulfonic acid resin catalyst achieved 99.98% DMM conversion with 68.83% selectivity (after water removal) and showed remarkable stability over multiple cycles[2].

  • Other Solid Catalysts: Catalysts using supports like activated carbon, SBA-15, and MCM-41 have also been developed for this reaction, noted for their high efficiency under mild conditions[12].

Q3: What are the typical reaction conditions for achieving high yield and selectivity in DMM carbonylation?

A3: Optimal conditions vary depending on the catalyst used. However, general ranges can be provided:

  • Temperature: Typically ranges from 60°C to 180°C[5]. While higher temperatures increase conversion, they can negatively impact selectivity[3]. For example, a study using HY zeolites found optimal performance around 383-393 K (110-120°C)[3].

  • Pressure: Reaction pressures generally range from 1x10^5 Pa to 60x10^5 Pa (1 to 60 bar)[2][5]. Higher CO pressure is often beneficial, especially in liquid-phase reactions, but gas-phase processes can operate effectively at lower pressures (<1 MPa)[5].

  • Reactant Ratio: The molar ratio of carbon monoxide to DMM can influence the reaction rate. A study with a sulfonic acid resin used a CO to DMM ratio of 1.97/1[2].

  • Space Velocity (for continuous reactors): In fixed-bed reactors, the gas hourly space velocity (GHSV) is an important parameter, with typical values ranging from 20 to 500 L·g⁻¹·h⁻¹[5].

Q4: How does water content affect the reaction?

A4: Water content can have a significant negative impact on the synthesis of methyl this compound, particularly in reactions involving acid catalysts.

  • Reduced Selectivity: In the carbonylation of DMM, the presence of water in the DMM reactant was shown to decrease the selectivity towards methyl this compound. Extracting water from the DMM feed increased selectivity from 50.66% to 68.83%[2].

  • Product Hydrolysis: Water can hydrolyze the ester product, methyl this compound, back to methoxyacetic acid and methanol, reducing the net yield[1].

  • Catalyst Deactivation: In some cases, water can affect the stability and activity of the acid catalyst. Therefore, using dry reactants and solvents is highly recommended.

Data Summary Tables

Table 1: Comparison of Catalytic Performance in DMM Carbonylation for Methyl this compound Synthesis

Catalyst TypeTemperature (°C)Pressure (MPa)DMM Conversion (%)MMAc Selectivity (%)Reference
FAU-type Zeolite1000.3-~80[5]
MWW-type Zeolite60 - 1800.1 - 5.0-Higher than MFI & BEA[5]
Sulfonic Acid Resin1206.099.9868.83 (water extracted)[2]
Optimized HY Zeolite1205.096.3292.35[3]
Parent HY Zeolite1105.050.4134.79[3]

Table 2: Synthesis of Methyl this compound via Reaction of Methylal and Formic Acid

CatalystTemperature (°C)Time (h)Pressure (MPa)Yield (%)Reference
p-Toluenesulfonic Acid1302263[11]
p-Toluenesulfonic Acid1501379[11]
Molecular Sieve1357283[11]
Aluminum Chloride1204280[11]

Experimental Protocols

Protocol 1: General Procedure for DMM Carbonylation using a Solid Acid Catalyst in a Fixed-Bed Reactor

This protocol describes a general gas-phase carbonylation process.

  • Catalyst Preparation: The solid acid catalyst (e.g., MWW-type zeolite) is pressed, crushed, and sieved to the desired particle size. It is then packed into a fixed-bed reactor.

  • Catalyst Activation: The catalyst is typically activated in situ by heating under a flow of inert gas (e.g., He or N₂) to remove adsorbed water.

  • Reaction Setup: The fixed-bed reactor is placed in a furnace with temperature control. A mixture of dimethoxymethane (DMM) and carbon monoxide (CO) is fed into the reactor. DMM is vaporized and mixed with CO before entering the reactor. Mass flow controllers are used to maintain the desired gas composition and flow rate.

  • Reaction Conditions:

    • Temperature: 60-180°C[5]

    • Pressure: 1-50 x 10⁵ Pa (1-50 bar)[5]

    • Feed Gas: Partial pressure of DMM at 1-50 kPa, with the remainder being CO or a CO/He mixture[5].

    • Space Velocity: 20-500 L·g⁻¹·h⁻¹[5]

  • Product Collection and Analysis: The reactor effluent is cooled to condense the liquid products. The gas and liquid phases are separated. The liquid products are analyzed by gas chromatography (GC) to determine the conversion of DMM and the selectivity towards methyl this compound and other byproducts.

Protocol 2: Synthesis via Reaction of Methylal and Formic Acid in a Batch Reactor

This protocol outlines a liquid-phase synthesis in an autoclave.

  • Reactor Charging: A stainless steel autoclave is charged with methylal (dimethoxymethane), formic acid, and the catalyst (e.g., a molecular sieve or p-toluenesulfonic acid)[11]. A typical molar ratio of methylal to formic acid can range from 1:5 to 4:5[11].

  • Reaction Setup: The autoclave is sealed and purged with an inert gas.

  • Reaction Conditions:

    • The reactor is heated to the desired temperature, typically between 120-160°C[11].

    • The reaction is run for a specified time, generally 2-7 hours[11].

    • The pressure in the system will rise with temperature, typically reaching 2-3 MPa[11].

  • Workup and Analysis:

    • After the reaction time has elapsed, the autoclave is cooled to room temperature[11].

    • The liquid product mixture is removed from the reactor.

    • The composition of the product mixture is analyzed by gas chromatography (GC) to calculate the yield of methyl this compound[11].

Visualizations

Reaction_Pathway DMM Dimethoxymethane (DMM) CH₃O-CH₂-OCH₃ invis1 DMM->invis1 invis2 DMM->invis2 Side Reaction (Disproportionation) CO Carbon Monoxide (CO) CO->invis1 MMAc Methyl this compound (MMAc) CH₃O-CH₂-COOCH₃ DME Dimethyl Ether (DME) CH₃-O-CH₃ MF Methyl Formate (MF) HCOOCH₃ Catalyst Solid Acid Catalyst invis1->MMAc Main Reaction (Carbonylation) invis1->Catalyst invis2->DME invis2->MF invis2->Catalyst

Caption: Main and side reaction pathways in DMM carbonylation.

Troubleshooting_Workflow Start Low Yield Observed Check_Conditions Verify Reaction Conditions (T, P, Time) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Catalyst Evaluate Catalyst Activity & Loading Catalyst_OK Catalyst Active? Check_Catalyst->Catalyst_OK Check_Reactants Analyze Reactant Purity (e.g., H₂O) Reactants_OK Reactants Pure? Check_Reactants->Reactants_OK Check_Workup Review Product Recovery & Purification Workup_OK Recovery Efficient? Check_Workup->Workup_OK Conditions_OK->Check_Catalyst Yes Optimize_Conditions Optimize T, P, Time Conditions_OK->Optimize_Conditions No Catalyst_OK->Check_Reactants Yes Replace_Catalyst Replace or Regenerate Catalyst Catalyst_OK->Replace_Catalyst No Reactants_OK->Check_Workup Yes Purify_Reactants Dry/Purify Reactants Reactants_OK->Purify_Reactants No Improve_Workup Optimize Extraction & Distillation Workup_OK->Improve_Workup No End Yield Improved Workup_OK->End Yes Optimize_Conditions->End Replace_Catalyst->End Purify_Reactants->End Improve_Workup->End

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Experimental_Workflow Start Objective: Improve Catalyst Performance Catalyst_Selection Select Catalyst Candidates (e.g., Zeolites, Resins) Start->Catalyst_Selection Catalyst_Prep Prepare & Characterize Catalysts Catalyst_Selection->Catalyst_Prep Screening Perform Catalytic Screening (Fixed Conditions) Catalyst_Prep->Screening Analysis1 Analyze Results: Conversion & Selectivity Screening->Analysis1 Optimization Optimize Reaction Conditions for Best Catalyst (T, P, etc.) Analysis1->Optimization Identify Best Candidate(s) Analysis2 Analyze Optimized Results Optimization->Analysis2 Stability_Test Conduct Long-Term Stability Test Analysis2->Stability_Test Optimal Conditions Found Final_Analysis Final Performance Evaluation Stability_Test->Final_Analysis

Caption: Experimental workflow for catalyst screening and optimization.

References

Technical Support Center: Drying Methoxyacetate Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methoxyacetate solvents.

Troubleshooting Guides

Issue: Solvent is not reaching the desired level of dryness after treatment with a drying agent.

Possible CauseTroubleshooting Steps
Insufficient amount of drying agent Add more drying agent in small portions until the newly added agent no longer clumps together and remains free-flowing.[1][2][3]
Drying agent is no longer active Use fresh or properly regenerated drying agent. Ensure storage containers are tightly sealed to prevent moisture absorption from the atmosphere.[1]
Insufficient contact time Allow the solvent to stand over the drying agent for a longer period. For magnesium sulfate (B86663), a minimum of 15-20 minutes is recommended, while sodium sulfate may require 30 minutes or more.[3][4][5] For molecular sieves, a minimum of 12-24 hours is often necessary for achieving low water content.[6]
Initial water content is too high For solvents with significant amounts of visible water, first separate the bulk water using a separatory funnel. A preliminary wash with a saturated sodium chloride solution (brine) can also effectively remove a large portion of dissolved water before adding a solid drying agent.[5][6][7]
Incompatible drying agent Ensure the chosen drying agent is compatible with this compound. While common drying agents like magnesium sulfate, sodium sulfate, and molecular sieves are generally suitable for esters, highly reactive agents should be avoided.[8][9]

Issue: The chosen drying method is too slow.

Possible CauseTroubleshooting Steps
Slow-acting drying agent For faster drying, consider using magnesium sulfate, which is known for its rapid action.[4][5] Molecular sieves, while highly efficient, can take longer to reach equilibrium.[10][11]
Static drying method Agitating the solvent and drying agent by stirring or swirling can increase the rate of water absorption.
High volume of solvent For large volumes of solvent, consider a more scalable method like azeotropic distillation if the equipment is available.

Issue: The solvent appears cloudy after adding a drying agent.

Possible CauseTroubleshooting Steps
Fine particles of the drying agent This is common with powdered drying agents like anhydrous magnesium sulfate and indicates the solvent is likely dry.[2] The fine particles can be removed by gravity filtration through a fluted filter paper.[1]
Formation of an emulsion If a distinct aqueous layer is not separating, the addition of brine may help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for drying this compound solvents to very low water levels (ppm)?

For achieving the lowest possible water content, 3Å molecular sieves are highly effective.[10][12] While they may require a longer contact time (24 hours or more), they can reduce water levels to the low ppm range.[6] It is crucial to use activated molecular sieves for optimal performance.[10]

Q2: Can I reuse drying agents?

Some drying agents can be regenerated. Molecular sieves can be reactivated by heating them in an oven at high temperatures (e.g., 200-315°C) under a vacuum or with a purge of inert gas to drive off the adsorbed water.[12][13] However, for highly sensitive applications, using fresh, unopened drying agents is recommended to avoid any potential contamination.

Q3: How do I know if my molecular sieves are active?

Properly activated molecular sieves will generate significant heat when a small amount of water is added. A common informal test is to place a few beads in a gloved hand and add a drop of water; they should become noticeably hot.

Q4: Are there any drying agents I should avoid using with this compound?

You should avoid highly reactive or basic drying agents. For instance, calcium hydride can react with esters, and strong bases like potassium hydroxide (B78521) can cause hydrolysis. Calcium chloride is also generally not recommended for esters as it can form adducts.[9][14]

Q5: When is azeotropic distillation a suitable method for drying this compound?

Azeotropic distillation is a good choice for large quantities of solvent or when a continuous drying process is needed. This method involves adding an entrainer (like toluene (B28343) or benzene, though toluene is preferred due to lower toxicity) that forms a low-boiling azeotrope with water. The water is then removed as the azeotrope distills.

Data Presentation

Table 1: Comparison of Common Drying Methods for this compound Solvents

Drying MethodTypical Final Water ContentSpeedCapacityAdvantagesDisadvantages
3Å Molecular Sieves <10 ppm[7]Slow to ModerateHighHigh efficiency, can be left in the solvent for storage.[10]Requires activation, slower than some other methods.[10]
Anhydrous Magnesium Sulfate (MgSO₄) 50-100 ppmFastHighRapid drying, high capacity.[4][5]Can be messy due to fine powder form.[5][6]
Anhydrous Sodium Sulfate (Na₂SO₄) 100-200 ppmSlowHighEasy to filter, inexpensive.Slow acting, less efficient than MgSO₄.[5]
Azeotropic Distillation <50 ppmFast (once set up)Very HighSuitable for large volumes, continuous process.Requires specialized glassware (Dean-Stark apparatus), involves heating the solvent.[7]

Experimental Protocols

Protocol 1: Drying Methyl this compound using 3Å Molecular Sieves

Objective: To reduce the water content of methyl this compound to the low ppm range.

Materials:

  • Methyl this compound

  • 3Å molecular sieves, activated

  • Dry glass bottle with a screw cap or a flask with a stopper

  • Oven or vacuum oven for activating molecular sieves

Procedure:

  • Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a suitable flask or beaker. Heat in an oven at 200-315°C for at least 3 hours.[12] For more rigorous drying, heat under vacuum.[10] Allow the sieves to cool to room temperature in a desiccator before use.

  • Solvent Preparation: Add the activated molecular sieves to the bottle or flask of methyl this compound. A common loading is 5-10% (w/v), for example, 50-100g of sieves per 1L of solvent.[6]

  • Drying: Seal the container and allow it to stand for at least 24 hours at room temperature.[6] For optimal drying, occasional swirling can be beneficial.

  • Storage and Use: The dry solvent can be stored over the molecular sieves. When needed, carefully decant or filter the solvent to separate it from the sieves.

Protocol 2: Drying Ethyl this compound using Anhydrous Magnesium Sulfate

Objective: To quickly dry ethyl this compound for less moisture-sensitive applications.

Materials:

  • Ethyl this compound

  • Anhydrous magnesium sulfate (powder)

  • Erlenmeyer flask with a stopper

  • Gravity filtration setup (funnel, fluted filter paper, receiving flask)

Procedure:

  • Initial Assessment: If the solvent is visibly cloudy or contains a separate water layer, first use a separatory funnel to remove the bulk water.

  • Drying Agent Addition: Place the ethyl this compound in the Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (e.g., 1-2 g per 100 mL of solvent).

  • Agitation: Stopper the flask and swirl. If the drying agent clumps together, add more magnesium sulfate in portions until some of the powder remains free-flowing, indicating that all the water has been absorbed.[1][2][3]

  • Contact Time: Allow the mixture to stand for 15-20 minutes to ensure complete drying.[3]

  • Filtration: Set up a gravity filtration system with fluted filter paper. Pour the solvent through the filter paper to remove the magnesium sulfate. The resulting filtrate is the dried ethyl this compound.

Visualizations

DryingMethodSelection start Start: Need to dry This compound solvent initial_water High initial water content? (e.g., >1%) start->initial_water pre_dry Pre-dry with brine wash or use separatory funnel initial_water->pre_dry Yes desired_dryness Desired Dryness Level? initial_water->desired_dryness No pre_dry->desired_dryness ultra_dry Ultra-dry required? (<10 ppm) desired_dryness->ultra_dry Very Dry large_scale Large Scale (>5L)? desired_dryness->large_scale Moderately Dry mol_sieves Use 3Å Molecular Sieves ultra_dry->mol_sieves Yes drying_agent Use Anhydrous Drying Agent (e.g., MgSO₄) ultra_dry->drying_agent No end Dried Solvent Ready for Use mol_sieves->end drying_agent->end large_scale->drying_agent No azeotrope Consider Azeotropic Distillation large_scale->azeotrope Yes azeotrope->end

Caption: Decision tree for selecting a suitable drying method.

ExperimentalWorkflow_MolSieves cluster_prep Preparation cluster_drying Drying Process cluster_recovery Solvent Recovery activate_sieves 1. Activate 3Å Molecular Sieves (200-315°C, >3h) cool_sieves 2. Cool sieves in a desiccator activate_sieves->cool_sieves add_sieves 3. Add activated sieves to this compound (5-10% w/v) cool_sieves->add_sieves stand 4. Let stand for >24h add_sieves->stand decant 5. Decant or filter solvent stand->decant storage 6. Store anhydrous solvent under inert atmosphere decant->storage

Caption: Workflow for drying this compound with molecular sieves.

References

Stability of methoxyacetate under strong acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Methoxyacetate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound, particularly its methyl ester, under strongly acidic or basic conditions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is the ester functional group in methyl this compound to chemical hydrolysis?

A1: The ester group in methyl this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction breaks the ester bond, yielding methoxyacetic acid and methanol (B129727). The rate of hydrolysis is highly dependent on the pH and temperature of the solution. Generally, ester hydrolysis is slow at neutral pH but is significantly accelerated in the presence of strong acids or bases.

Q2: What are the expected products of methyl this compound hydrolysis?

A2:

  • Under acidic conditions: The hydrolysis of methyl this compound yields methoxyacetic acid and methanol. The reaction is reversible, so using a large excess of water can help drive the equilibrium towards the products.[1]

  • Under basic conditions (saponification): The reaction with a strong base (e.g., NaOH, KOH) is an irreversible process that produces the salt of the carboxylic acid (e.g., sodium this compound) and methanol.[2] Subsequent acidification is required to obtain the free methoxyacetic acid.

Q3: How does the methoxy (B1213986) group in methyl this compound affect its stability compared to methyl acetate?

A3: The methoxy group (-OCH₃) on the acyl side of the ester introduces an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. This effect can influence the rate of hydrolysis. According to the Taft equation, which correlates reaction rates with electronic (σ*) and steric (Eₛ) effects of substituents, the electron-withdrawing nature of the methoxy group is expected to slightly increase the rate of base-catalyzed hydrolysis compared to methyl acetate.[3][4][5] For acid-catalyzed hydrolysis, the effect is generally less pronounced.

Q4: At what pH range is methyl this compound most stable?

A4: Esters, including methyl this compound, are generally most stable in a neutral to slightly acidic pH range (approximately pH 4-6). In strongly acidic (pH < 3) or strongly basic (pH > 8) conditions, the rate of hydrolysis increases significantly.

Troubleshooting Guides

Troubleshooting Incomplete or Slow Hydrolysis
Symptom Possible Cause Suggested Solution
Low yield of methoxyacetic acid in acidic hydrolysis Reversible reaction equilibrium: Acid-catalyzed hydrolysis is a reversible process.[1]Use a large excess of water to shift the equilibrium towards the products. If possible, remove the methanol byproduct as it forms.
Insufficient catalyst: The concentration of the acid catalyst may be too low.Increase the concentration of the strong acid (e.g., HCl, H₂SO₄).
Low reaction temperature: The reaction rate is temperature-dependent.Increase the reaction temperature. Refluxing the solution is a common practice.
Incomplete saponification (basic hydrolysis) Insufficient base: The amount of base may not be sufficient to fully hydrolyze the ester.Use a stoichiometric excess of the strong base (e.g., 1.5-2 equivalents).
Poor solubility: Methyl this compound may have limited solubility in the aqueous basic solution, leading to a slow reaction rate.Add a co-solvent such as ethanol (B145695) or THF to improve solubility and create a homogeneous reaction mixture.
Low reaction temperature: Saponification rates are temperature-dependent.Heat the reaction mixture. Gentle warming or refluxing can significantly increase the reaction rate.
Troubleshooting Side Reactions and Unexpected Products
Symptom Possible Cause Suggested Solution
Formation of a methyl ester of a solvent molecule (transesterification) Use of an alcohol solvent other than methanol under basic conditions: The alkoxide of the solvent can act as a nucleophile.If the goal is hydrolysis, use a non-alcoholic solvent like THF or dioxane, or use water as the primary solvent.
Product degradation Harsh reaction conditions: Prolonged exposure to very strong acids or bases at high temperatures can potentially lead to degradation of the desired products.Monitor the reaction progress (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed. Use the mildest conditions (temperature, catalyst concentration) that provide a reasonable reaction rate.
Presence of starting material after workup Incomplete reaction: See "Troubleshooting Incomplete or Slow Hydrolysis".Ensure sufficient reaction time and appropriate reaction conditions.
Inefficient extraction: The product may not have been fully extracted from the aqueous layer after acidification.Methoxyacetic acid is water-soluble. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Salting out the aqueous layer by adding NaCl can improve extraction efficiency.

Data Presentation

Table 1: Physicochemical Properties of Compounds Related to this compound Stability
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)pKa
Methyl this compoundC₄H₈O₃104.10129-130N/A
Methoxyacetic AcidC₃H₆O₃90.08202-2043.57
MethanolCH₄O32.0464.7~15.5
Methyl AcetateC₃H₆O₂74.0857N/A
Acetic AcidC₂H₄O₂60.051184.76

Data sourced from various chemical databases.

Table 2: Estimated Relative Hydrolysis Rates of Esters

This table provides a qualitative comparison of the expected hydrolysis rates based on the electronic effects of substituents as described by the principles of the Taft equation.[3][4][5] The methoxy group is more electron-withdrawing than a hydrogen atom, which is expected to accelerate base-catalyzed hydrolysis.

EsterSubstituent on Acyl GroupElectronic Effect of SubstituentExpected Relative Rate of Basic Hydrolysis
Methyl Acetate-CH₃Electron-donating (relative to H)Slower
Methyl this compound -CH₂OCH₃ Inductively electron-withdrawing Faster

Experimental Protocols

Protocol 1: Monitoring Acid-Catalyzed Hydrolysis of Methyl this compound by Titration

This protocol is adapted from standard procedures for determining the rate of ester hydrolysis.[6][7]

Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of methyl this compound.

Materials:

Procedure:

  • Place 100 mL of 1 M HCl in a 250 mL conical flask and allow it to equilibrate to the desired temperature in the water bath (e.g., 25°C or 40°C).

  • Add 5 mL of methyl this compound to the HCl solution, start the stopwatch immediately, and mix thoroughly. This is t=0.

  • Immediately withdraw a 5 mL aliquot of the reaction mixture and add it to a conical flask containing ~20 mL of ice-cold deionized water to quench the reaction.

  • Add 2-3 drops of phenolphthalein indicator and titrate the solution with standardized 0.1 M NaOH until a faint pink endpoint is reached. Record the volume of NaOH used (V₀).

  • Withdraw 5 mL aliquots at regular time intervals (e.g., 10, 20, 30, 45, 60 minutes), quench in ice-cold water, and titrate with 0.1 M NaOH. Record the volume of NaOH for each time point (Vₜ).

  • To determine the volume of NaOH required at infinite time (V∞), heat a portion of the reaction mixture in a sealed container in a boiling water bath for at least 1 hour to ensure complete hydrolysis. Cool to room temperature, withdraw a 5 mL aliquot, and titrate as before.

  • Data Analysis: The rate constant (k) can be determined from the integrated rate law for a pseudo-first-order reaction: k = (2.303/t) * log₁₀((V∞ - V₀) / (V∞ - Vₜ)) A plot of log₁₀(V∞ - Vₜ) versus time (t) should yield a straight line with a slope of -k/2.303.

Protocol 2: Monitoring Base-Catalyzed Hydrolysis (Saponification) of Methyl this compound by Titration

This protocol is adapted from standard procedures for determining the rate of saponification.

Objective: To determine the second-order rate constant for the saponification of methyl this compound.

Materials:

  • Methyl this compound

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.1 M Hydrochloric acid (HCl), standardized

  • Phenolphthalein indicator

  • Burette, pipettes, conical flasks, stopwatch

  • Thermostatic water bath

Procedure:

  • Place 100 mL of 0.1 M NaOH in a 250 mL conical flask and allow it to equilibrate in the water bath at the desired temperature.

  • In a separate flask, dissolve a known amount of methyl this compound in a small amount of ethanol (to ensure miscibility) and bring it to the same temperature.

  • Rapidly add the methyl this compound solution to the NaOH solution, start the stopwatch, and mix well. This is t=0.

  • At regular time intervals, withdraw a 10 mL aliquot of the reaction mixture and add it to a conical flask containing a known excess of standardized 0.1 M HCl (~15 mL) to quench the reaction.

  • Add 2-3 drops of phenolphthalein and back-titrate the unreacted HCl with standardized 0.1 M NaOH.

  • Data Analysis: The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated. The second-order rate constant (k) can be determined by plotting 1/[NaOH]ₜ versus time (t), which should yield a straight line with a slope equal to k (assuming initial equimolar concentrations of ester and base).

Visualizations

Acid_Catalyzed_Hydrolysis Ester Methyl this compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Leaving_Group_Formation Methanol Leaving Group Proton_Transfer->Leaving_Group_Formation Carboxylic_Acid Methoxyacetic Acid Leaving_Group_Formation->Carboxylic_Acid - H₃O⁺ Methanol Methanol Leaving_Group_Formation->Methanol Released

Caption: Acid-catalyzed hydrolysis of methyl this compound.

Base_Catalyzed_Hydrolysis Ester Methyl this compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Carboxylic_Acid Methoxyacetic Acid Tetrahedral_Intermediate->Carboxylic_Acid - OCH₃⁻ Methanol Methanol Tetrahedral_Intermediate->Methanol Released Methoxide Carboxylate This compound Anion Carboxylic_Acid->Carboxylate + OCH₃⁻

Caption: Base-catalyzed hydrolysis (saponification) of methyl this compound.

Troubleshooting_Workflow Start Experiment Start: Methyl this compound Hydrolysis Problem Problem Encountered? (e.g., low yield, side products) Start->Problem Check_Conditions Verify Reaction Conditions: - Temperature - Catalyst Concentration - Reaction Time Problem->Check_Conditions Yes Success Successful Hydrolysis Problem->Success No Check_Reagents Check Reagent Purity and Stoichiometry Check_Conditions->Check_Reagents Check_Solvent Evaluate Solvent Choice Check_Reagents->Check_Solvent Optimize Optimize Conditions: - Increase Temp/Time/Catalyst - Change Solvent Check_Solvent->Optimize Optimize->Start Re-run Experiment

Caption: A logical workflow for troubleshooting hydrolysis experiments.

References

Troubleshooting Peak Tailing of Methoxyacetic Acid in Reverse-Phase HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during the analysis of methoxyacetic acid using reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2][3] In an ideal scenario, a chromatographic peak should be symmetrical, resembling a Gaussian distribution.[2] Peak tailing is quantitatively assessed using the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1.2 indicates significant tailing.[3][4]

Q2: What are the primary causes of peak tailing for methoxyacetic acid in reverse-phase HPLC?

A2: The primary cause of peak tailing is often the presence of more than one retention mechanism for the analyte.[4][5] For an acidic compound like methoxyacetic acid, the most common causes include:

  • Secondary Interactions with Silanol (B1196071) Groups: Methoxyacetic acid can interact with residual, unreacted silanol groups on the silica-based stationary phase.[2][5][6] These silanol groups can become ionized at mid-range pH values, leading to strong interactions with polar compounds.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of methoxyacetic acid, both ionized and non-ionized forms of the acid will be present, which can lead to peak distortion and tailing.[1][7]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can create active sites that cause tailing.[3][6][8] Physical degradation of the column bed, such as the formation of a void, can also lead to poor peak shape.[4][9]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[3][6][8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing of methoxyacetic acid.

Problem: Asymmetrical peak shape (tailing) observed for methoxyacetic acid.

Troubleshooting_Workflow start Peak Tailing Observed for Methoxyacetic Acid check_ph Step 1: Evaluate Mobile Phase pH start->check_ph check_column Step 2: Assess Column Condition check_ph->check_column pH is appropriate solution_ph Adjust pH to be at least 2 units below the pKa of methoxyacetic acid. check_ph->solution_ph pH is close to pKa check_sample Step 3: Investigate Sample and Injection check_column->check_sample Column is in good condition solution_column_wash Perform column wash. check_column->solution_column_wash Contamination suspected solution_column_replace Replace column. check_column->solution_column_replace Column is old or damaged check_system Step 4: Examine HPLC System check_sample->check_system Sample concentration is optimal solution_sample Dilute sample or reduce injection volume. check_sample->solution_sample Overload is likely solution_system Check for dead volume and leaks. check_system->solution_system Extra-column effects suspected end Symmetrical Peak Achieved solution_ph->end solution_column_wash->end solution_column_replace->end solution_sample->end solution_system->end

Caption: A step-by-step workflow for troubleshooting peak tailing.

Detailed Troubleshooting Steps

Step 1: Evaluate and Optimize Mobile Phase pH

  • Issue: The mobile phase pH can significantly impact the ionization state of methoxyacetic acid, affecting its interaction with the stationary phase.[7][10][11] If the pH is too close to the analyte's pKa, a mix of ionized and unionized forms can exist, causing peak tailing.[7]

  • Solution: For acidic compounds like methoxyacetic acid, it is recommended to adjust the mobile phase pH to be at least 2 pH units below its pKa.[12] This ensures the compound is in its neutral, un-ionized form, which minimizes secondary interactions with the silica (B1680970) backbone.[10][13]

    • Experimental Protocol:

      • Determine the pKa of methoxyacetic acid (approximately 3.55).

      • Prepare mobile phases with decreasing pH values, for example, pH 3.0, 2.8, 2.5, and 2.2. Use a suitable buffer like phosphate (B84403) or an acid additive like formic acid or phosphoric acid to control the pH.[14][15]

      • Inject the methoxyacetic acid standard with each mobile phase and record the chromatograms.

      • Calculate the asymmetry factor for each peak.

      • Select the pH that provides the most symmetrical peak.

  • Data Presentation:

Mobile Phase pHAsymmetry Factor (As)Observations
3.51.8Significant tailing
3.01.4Reduced tailing
2.51.1Symmetrical peak
2.21.0Symmetrical peak

Step 2: Assess and Address Column Condition

  • Issue: The column can be a major source of peak tailing due to contamination, bed deformation (voids), or a worn-out stationary phase.[3][4][6]

  • Solutions:

    • Column Washing: If contamination is suspected, a thorough column wash is recommended.[3]

    • Guard Column: Use a guard column to protect the analytical column from contaminants.[3][9]

    • Column Replacement: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[3] Using a column with a highly deactivated or end-capped stationary phase can also reduce silanol interactions.[1][5]

    • Experimental Protocol for Column Washing:

      • Disconnect the column from the detector.

      • Flush the column with at least 10-20 column volumes of a series of solvents in order of increasing elution strength. For a reverse-phase C18 column, a typical sequence is:

        • Mobile phase without buffer (e.g., water/acetonitrile)

        • 100% Water

        • 100% Acetonitrile

        • 100% Isopropanol

        • 100% Acetonitrile

        • Re-equilibrate with the mobile phase.

      • If a blockage is suspected at the inlet frit, back-flushing the column (if permitted by the manufacturer) can be effective.[9]

Silanol_Interaction Analyte Methoxyacetic Acid (R-COOH) Interaction Secondary Ionic Interaction Analyte->Interaction attraction Silanol Ionized Silanol Group (Si-O-) Silanol->Interaction attraction Tailing Peak Tailing Interaction->Tailing

Caption: Interaction of methoxyacetic acid with ionized silanol groups.

Step 3: Investigate Sample and Injection Parameters

  • Issue: Overloading the column with too much sample can lead to peak distortion.[3][6] The solvent used to dissolve the sample can also affect peak shape if it is significantly stronger than the mobile phase.[6]

  • Solutions:

    • Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape improves.[3]

    • Reduce Injection Volume: Decrease the volume of sample injected onto the column.[3]

    • Match Sample Solvent: Ideally, dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.[6][12]

    • Experimental Protocol to Test for Overload:

      • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

      • Inject the same volume of each dilution.

      • Observe the peak shape for each injection. If the tailing decreases with dilution, the original sample was likely overloaded.

Step 4: Examine the HPLC System for Extra-Column Effects

  • Issue: Peak tailing can also be caused by issues within the HPLC system itself, known as extra-column effects.[1] These include dead volumes in tubing, fittings, or the detector flow cell.[1][6][9]

  • Solutions:

    • Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter to connect the injector, column, and detector.[1][9]

    • Check Fittings: Ensure all fittings are properly tightened and are of the correct type for the column and instrument to avoid dead volume.[9]

    • Detector Settings: A slow detector response time can also contribute to peak distortion.[3] Check and optimize the detector's data collection rate.

References

Navigating the Stability of Methoxyacetate Esters: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for minimizing the hydrolysis of methoxyacetate esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the storage and analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the hydrolysis of this compound esters?

A1: The hydrolysis of this compound esters is primarily influenced by several factors:

  • Moisture: Water is a key reactant in the hydrolysis process.[1] Exposure to humidity during storage or the use of non-anhydrous solvents can lead to degradation.

  • pH: The rate of hydrolysis is significantly affected by the pH of the solution. Both acidic and basic conditions can catalyze the breakdown of the ester bond.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[2]

  • Enzymes: In biological matrices, esterases can enzymatically hydrolyze ester bonds.

Q2: How can I minimize the hydrolysis of my this compound ester samples during storage?

A2: To ensure the stability of this compound esters during storage, the following practices are recommended:

  • Low Moisture Conditions: Store samples in a dry environment, such as in desiccators containing drying agents like molecular sieves or anhydrous magnesium sulfate.[3] Using moisture-proof packaging is also beneficial.[1]

  • Temperature Control: Store samples at low temperatures, such as refrigeration or freezing, to reduce the rate of degradation. For long-term storage, temperatures of -20°C or lower are often recommended.[2] However, be aware that freezers can be humid environments; therefore, proper sealing and the use of desiccants are still crucial.[3]

  • Inert Atmosphere: For highly sensitive compounds, storing under an inert gas like argon or nitrogen can prevent both hydrolysis and oxidation.[3]

  • pH Control: If storing in solution, use a buffer system to maintain a pH where the ester is most stable, which is typically in the mid-pH range, avoiding strongly acidic or basic conditions.

Q3: What are the expected degradation products of this compound ester hydrolysis?

A3: The hydrolysis of a this compound ester breaks the ester bond, yielding methoxyacetic acid and the corresponding alcohol. For example, the hydrolysis of methyl this compound will produce methoxyacetic acid and methanol.

Q4: What initial steps should I take if I suspect my this compound ester has degraded?

A4: If you suspect degradation, a systematic approach is necessary.

  • Analyze a Fresh Standard: Prepare and analyze a fresh standard of the this compound ester to confirm the performance of your analytical method and instrumentation.

  • Analyze a Stored Sample: Analyze the suspected degraded sample using the same method.

  • Compare Chromatograms: Compare the chromatogram of the stored sample to that of the fresh standard. Look for a decrease in the peak area of the parent ester and the appearance of new peaks corresponding to the degradation products (methoxyacetic acid and the alcohol).

  • Confirm Degradant Identity: If possible, confirm the identity of the new peaks by comparing their retention times with those of pure standards of methoxyacetic acid and the expected alcohol. Mass spectrometry (MS) can also be used for positive identification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound esters, particularly by High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor Peak Shape (Tailing or Fronting) for the this compound Ester or Methoxyacetic Acid Peak
  • Possible Cause 1: Secondary Interactions with Stationary Phase

    • The free silanol (B1196071) groups on silica-based C18 columns can interact with the polar functional groups of the analytes, leading to peak tailing. This is particularly common for the acidic hydrolysis product, methoxyacetic acid.

    • Solution:

      • Use a highly deactivated, end-capped column.

      • Lower the pH of the mobile phase by adding an acid like formic acid or phosphoric acid (e.g., to pH 2.5-3). This will suppress the ionization of methoxyacetic acid and reduce its interaction with silanols.

      • Use a mobile phase buffer to maintain a consistent pH.

  • Possible Cause 2: Column Overload

    • Injecting too concentrated a sample can lead to peak distortion, often fronting.

    • Solution:

      • Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.

  • Possible Cause 3: Sample Solvent Mismatch

    • If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution:

      • Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use a solvent that is as weak as possible while still ensuring complete dissolution.

Issue 2: Inconsistent Retention Times
  • Possible Cause 1: Inadequate Column Equilibration

    • Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution:

      • Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before each injection.

  • Possible Cause 2: Changes in Mobile Phase Composition or pH

    • Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of the organic component) can cause retention time drift.

    • Solution:

      • Prepare fresh mobile phase daily.

      • Keep mobile phase reservoirs tightly capped to prevent evaporation.

      • If using a buffer, ensure its concentration is sufficient to maintain a stable pH.

  • Possible Cause 3: Temperature Fluctuations

    • Changes in the ambient temperature can affect retention times.

    • Solution:

      • Use a column oven to maintain a constant temperature for the column.

Issue 3: Appearance of "Ghost Peaks"
  • Possible Cause 1: Carryover

    • Residue from a previous, more concentrated sample may be retained in the injector or column and elute in a subsequent run.

    • Solution:

      • Implement a robust needle wash protocol in the autosampler.

      • Run blank injections (injecting only the mobile phase) after high-concentration samples to flush the system.

  • Possible Cause 2: Contaminated Solvents or Reagents

    • Impurities in the solvents or reagents used for sample preparation or the mobile phase can appear as ghost peaks.

    • Solution:

      • Use high-purity, HPLC-grade solvents and reagents.

      • Filter all mobile phases before use.

Experimental Protocols

Protocol 1: Forced Degradation Study for Methyl this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of methyl this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M hydrochloric acid (HCl).

    • Incubate at 60°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature (due to the higher reactivity of esters under basic conditions).

    • Withdraw samples at shorter time intervals (e.g., 15, 30, 60, 120 minutes).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Store the solid methyl this compound in an oven at 70°C.

    • Withdraw samples at various time points (e.g., 1, 3, 7 days).

    • Prepare solutions of the stressed solid for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw samples at various time points.

3. Sample Analysis:

  • Analyze all stressed and control samples using a suitable stability-indicating HPLC method (see example below).

Protocol 2: Example Stability-Indicating HPLC-UV Method for Methyl this compound and Methoxyacetic Acid

This method is a starting point for the simultaneous determination of methyl this compound and its primary hydrolysis product, methoxyacetic acid. Method optimization and validation are required for specific applications.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 10% B

      • 13-18 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dilute the sample to an appropriate concentration with the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables provide an example of how to present quantitative data from a stability study of a this compound ester.

Table 1: Hydrolysis Rate Constants of Methyl Acetate (B1210297) at 25°C

ConditionRate Constant (k)Half-life (t½)
Neutral (uncatalyzed)0.17 x 10⁻⁸ s⁻¹~13 years
Acid-catalyzed (by acetic acid)1.4 x 10⁻⁴ (mol/L)⁻¹s⁻¹Not applicable (dependent on acid concentration)

Data extrapolated from studies conducted at higher temperatures.[5][6]

Table 2: Example Forced Degradation Results for Methyl this compound

Stress ConditionDuration% Degradation of Methyl this compound
0.1 M HCl8 hours at 60°C12.5%
0.1 M NaOH30 minutes at 25°C18.2%
3% H₂O₂24 hours at 25°C5.8%
Thermal7 days at 70°C3.1%
Photolytic (UV/Vis)8 hours1.5%

Note: These are example data and will vary depending on the specific experimental conditions.

Visualizations

Hydrolysis_Pathway Methoxyacetate_Ester This compound Ester (R-O-C(=O)-CH2OCH3) Methoxyacetic_Acid Methoxyacetic Acid (HO-C(=O)-CH2OCH3) Methoxyacetate_Ester->Methoxyacetic_Acid Hydrolysis Alcohol Alcohol (R-OH) Methoxyacetate_Ester->Alcohol Hydrolysis Water Water (H2O) Water->Methoxyacetate_Ester Acid_Base Acid or Base (Catalyst) Acid_Base->Methoxyacetate_Ester Troubleshooting_Workflow start Analytical Problem Observed (e.g., poor peak shape, shifting RT) check_system Check HPLC System Suitability (Pressure, Leaks, Baseline) start->check_system check_method Review Analytical Method Parameters (Mobile Phase, Column, Temperature) start->check_method check_sample Investigate Sample Integrity (Storage, Preparation, Dilution) start->check_sample system_ok System OK? check_system->system_ok method_ok Method Parameters Correct? check_method->method_ok sample_ok Sample Handling Correct? check_sample->sample_ok isolate_system_issue Isolate and Fix Hardware Issue (e.g., change seals, check fittings) system_ok->isolate_system_issue No end Problem Resolved system_ok->end Yes optimize_method Optimize Method (e.g., adjust pH, change gradient) method_ok->optimize_method No method_ok->end Yes reprepare_sample Re-prepare Sample and Standards sample_ok->reprepare_sample No sample_ok->end Yes isolate_system_issue->end optimize_method->end reprepare_sample->end

References

Technical Support Center: Overcoming Low Conversion Rates in Methoxyacetate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates during the synthesis of methyl methoxyacetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My dimethoxymethane (B151124) (DMM) carbonylation reaction has a low conversion rate. What are the potential causes and how can I address them?

A1: Low conversion rates in DMM carbonylation can stem from several factors, primarily related to the catalyst, reaction conditions, and reactant purity.

Potential Causes and Solutions:

  • Catalyst Deactivation or Inefficiency: The choice and condition of the catalyst are critical. For instance, in zeolite catalysts, the nature and accessibility of acid sites play a significant role.[1] Sulfonic acid resins are also effective but can degrade.[2]

    • Troubleshooting:

      • Ensure the catalyst has been activated and handled correctly according to the supplier's protocol.

      • For reusable catalysts like sulfonic acid resins, check for loss of activity after multiple runs.[2] Consider regeneration or replacement.

      • If using zeolites, ensure the type (e.g., H-MOR) and its properties (like Si/Al ratio) are appropriate for this reaction, as they influence the number of medium-strong acid sites which are crucial for DMM conversion.[1]

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are key parameters that need to be optimized.

    • Troubleshooting:

      • Increase the reaction temperature and pressure within the recommended ranges. For example, studies have shown high DMM conversion at temperatures around 393 K and pressures of 6.0 MPa.[2]

      • Extend the reaction time to allow for greater conversion, while monitoring for potential side product formation.

  • Presence of Impurities: Water in the DMM reactant can significantly impact the reaction, particularly the selectivity towards methyl this compound.[2]

    • Troubleshooting:

      • Use anhydrous reactants and solvents. Consider drying the DMM over a suitable drying agent before use. A study demonstrated that extracting water from the DMM reactant significantly increased the selectivity for methyl this compound.[2]

Below is a general troubleshooting workflow for addressing low conversion rates in DMM carbonylation.

G start Low DMM Conversion catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions impurities Verify Reactant Purity start->impurities catalyst_type Select Appropriate Catalyst (e.g., Sulfonic Acid Resin, H-MOR) catalyst->catalyst_type temp_pressure Increase Temperature/Pressure conditions->temp_pressure time Extend Reaction Time conditions->time water Check for Water in DMM impurities->water solution Improved Conversion Rate temp_pressure->solution time->solution water->solution catalyst_type->solution

Caption: Troubleshooting workflow for low DMM conversion.

Q2: I am observing high conversion of my starting material, but the selectivity for methyl this compound is low. What could be the issue?

A2: Low selectivity indicates that while your starting material is reacting, it is forming undesired side products.

Potential Causes and Solutions:

  • Side Reactions: In DMM carbonylation, a common side reaction is the disproportionation of DMM, especially with zeolite catalysts, leading to the formation of methyl acetate.[1]

    • Troubleshooting:

      • Modify the catalyst to improve selectivity. For H-MOR zeolites, regulating the Brønsted acid sites can suppress the formation of methyl acetate.[1]

      • Adjusting the reaction temperature can also influence selectivity. One study showed that with an increase in temperature, DMM conversion increased, but the selectivity for methyl this compound first increased and then decreased.[1]

  • Water Content: As mentioned previously, the presence of water can negatively affect the selectivity for methyl this compound.[2]

    • Troubleshooting:

      • Ensure all reactants and the reaction setup are anhydrous.

The diagram below illustrates a simplified reaction pathway for DMM carbonylation, highlighting the desired product and a potential side product.

G DMM Dimethoxymethane (DMM) + CO MMAc Methyl this compound (Desired Product) DMM->MMAc Carbonylation (High Selectivity) SideProduct Methyl Acetate (Side Product) DMM->SideProduct Disproportionation (Low Selectivity)

Caption: Simplified reaction pathways in DMM carbonylation.

Q3: Can you provide a baseline experimental protocol for the synthesis of methyl this compound via DMM carbonylation?

A3: The following protocol is a general guideline based on successful lab-scale syntheses reported in the literature.[2] Optimization will likely be necessary for your specific setup and reagents.

Experimental Protocol: DMM Carbonylation using a Sulfonic Acid Resin Catalyst

  • Catalyst Preparation:

    • Dry the sulfonic acid resin catalyst under vacuum at a suitable temperature (e.g., 373 K) for several hours to remove moisture.

  • Reactor Setup:

    • Charge a high-pressure autoclave reactor with the dried sulfonic acid resin catalyst.

    • Add the dimethoxymethane (DMM) reactant. Ensure the DMM is of high purity and low water content.

  • Reaction Execution:

    • Seal the reactor and purge it several times with carbon monoxide (CO) to remove air.

    • Pressurize the reactor with CO to the desired reaction pressure (e.g., 6.0 MPa).

    • Begin stirring and heat the reactor to the target temperature (e.g., 393 K).

    • Maintain these conditions for the desired reaction time (e.g., 4-8 hours).

  • Product Analysis:

    • After the reaction time has elapsed, cool the reactor to room temperature and carefully vent the excess CO.

    • Collect the liquid product mixture.

    • Analyze the product composition using gas chromatography (GC) to determine the conversion of DMM and the selectivity for methyl this compound.

Data Summary

The following tables summarize quantitative data from studies on methyl this compound synthesis, which can be used as a reference for optimizing your experiments.

Table 1: Effect of Reaction Conditions on DMM Carbonylation using a Sulfonic Acid Resin Catalyst [2]

Temperature (K)Pressure (MPa)CO/DMM Molar RatioDMM Conversion (%)MMAc Selectivity (%)
3936.01.97 / 199.9850.66
3936.01.97 / 199.9868.83*

*With water extracted from the DMM reactant.

Table 2: Comparison of Catalysts in DMM Carbonylation [1]

CatalystDMM Conversion (%)MMAc Selectivity (%)
H-Y Zeolite36.4311.06
Optimized HY Zeolite96.3292.35
Sulfonic Acid ResinHighModerate to High

Table 3: Synthesis of Methyl this compound from Methylal and Formic Acid [3]

CatalystTemperature (°C)Time (h)Yield (%)Selectivity (%)
Stannous Chloride120365>90
p-Toluenesulfonic Acid125581>90

References

Technical Support Center: Catalyst Deactivation and Regeneration in Methoxyacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation and regeneration during the synthesis of methyl methoxyacetate (MMAc), primarily through the carbonylation of dimethoxymethane (B151124) (DMM).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My methyl this compound (MMAc) yield and dimethoxymethane (DMM) conversion are decreasing over time. What is the likely cause?

A1: A gradual decline in catalyst activity, evidenced by decreasing DMM conversion and MMAc yield, is typically due to catalyst deactivation. For zeolite catalysts commonly used in this synthesis (e.g., H-Y, H-MOR, ZSM-5), the most common cause of deactivation is the formation of carbonaceous deposits, known as "coke," on the catalyst surface and within its pores.[1] These deposits block access to the active sites where the carbonylation reaction occurs.

Q2: How can I confirm that coke formation is the cause of my catalyst's deactivation?

A2: Several analytical techniques can confirm and characterize coke deposition:

  • Temperature-Programmed Oxidation (TPO): This is a common method to quantify the amount of coke. The spent catalyst is heated in an oxidizing atmosphere (e.g., a mixture of O2 in an inert gas like He or Ar), and the evolved CO and CO2 are monitored. The amount of these gases is proportional to the amount of coke.

  • Thermogravimetric Analysis (TGA): TGA can also reveal the presence of coke through weight loss upon heating in an oxidative environment.

  • FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can identify the types of carbonaceous species present. Aromatic coke typically shows a signal around 1580 cm⁻¹, while olefinic coke may appear near 1610 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The coke can be extracted from the catalyst and analyzed by GC-MS to identify its specific molecular components.

Q3: My MMAc selectivity is decreasing, and I'm observing an increase in byproducts like dimethyl ether (DME) and methyl formate (B1220265) (MF). Why is this happening?

A3: A drop in selectivity towards MMAc alongside a rise in DME and MF suggests that the competing disproportionation reaction of DMM is becoming more prominent.[2][3] This can be influenced by several factors:

  • Reaction Temperature: Higher temperatures can favor the disproportionation reaction over carbonylation, leading to lower MMAc selectivity.[4][5]

  • Catalyst Properties: The pore structure and acid site distribution of the zeolite play a crucial role. For instance, in H-Mordenite, Brønsted acid sites in the 12-membered ring channels are active for DMM carbonylation, while those in the 8-membered ring channels tend to promote disproportionation to DME.

  • CO Partial Pressure: Lower carbon monoxide partial pressure can shift the balance towards the disproportionation reaction. Increasing the CO pressure can improve selectivity for MMAc.[2][4]

Q4: Can a deactivated catalyst be regenerated? If so, how?

A4: Yes, catalysts deactivated by coke formation can often be regenerated to recover their activity. The most common method is to burn off the coke in a controlled manner. A general procedure involves:

  • Purging: The reactor is first purged with an inert gas (e.g., nitrogen or argon) to remove any remaining reactants and products.

  • Oxidative Treatment: A stream of diluted air or an oxygen/inert gas mixture is introduced.

  • Temperature Ramping: The temperature is gradually increased to a specific regeneration temperature (typically in the range of 500-600°C for zeolites) and held for a period to ensure complete combustion of the coke.

  • Cooling and Re-activation: The catalyst is then cooled down under an inert atmosphere.

It's crucial to control the oxygen concentration and temperature ramp rate to avoid excessive heat generation (exotherms), which can cause irreversible damage to the catalyst structure, such as sintering.

Q5: What is catalyst sintering and is it a concern for zeolite catalysts in this reaction?

A5: Sintering is the thermal degradation of a catalyst, where the catalyst's microcrystals agglomerate, leading to a loss of surface area and, consequently, a permanent loss of activity. While more common for supported metal catalysts at very high temperatures, the crystalline structure of zeolites provides good thermal stability. Encapsulating active species within zeolite pores can protect them from sintering. For the typical operating temperatures of DMM carbonylation, severe sintering of the zeolite itself is less common than deactivation by coking. However, excessively high temperatures during regeneration can lead to structural damage.

Q6: What is catalyst poisoning and how does it differ from deactivation by coking?

A6: Catalyst poisoning involves the strong chemical adsorption of impurities from the feed onto the active sites, rendering them inactive. This differs from coking, which is the deposition of carbonaceous material from the reactants or products themselves. Poisons can be reversible or irreversible.[6] For acid catalysts like zeolites, basic compounds (e.g., nitrogen-containing molecules) can act as poisons. If your feedstock contains impurities, poisoning could be a contributing factor to deactivation. A thorough analysis of the feed stream is recommended if poisoning is suspected.

Data on Catalyst Performance and Deactivation

The following tables summarize the performance and stability of various zeolite catalysts in the vapor-phase carbonylation of dimethoxymethane (DMM) to methyl this compound (MMAc).

CatalystSi/Al RatioTemperature (°C)Pressure (MPa)DMM Conversion (%)MMAc Selectivity (%)Reference
H-Y301103~18~70[2]
H-ZSM-5301103~15~45[2]
H-Mordenite201103~15~50[2]
H-Beta251103~18~50[2]
H-Faujasite (FAU)301103~25~70[2]
Hierarchical HYN/A110590.9184.57[7]
Nafion-HN/A1102.9654~88[5]

Catalyst Stability Over Time

CatalystTime on Stream (h)DMM Conversion (%)MMAc Selectivity (%)NotesReference
Hierarchical HY100~97~84Exhibited excellent stability with no significant loss of activity.[7]
Optimized HY24~96~92Stable performance over 24 hours.[1]
Resin Catalyst300Maintained activityN/ATested in a fixed-bed reactor.[8]

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor
  • Catalyst Loading: Load a precise amount of the catalyst (e.g., 1.0 g) into a stainless-steel fixed-bed reactor.

  • Pre-treatment: Heat the catalyst under an inert gas flow (e.g., N₂) to a specified temperature (e.g., 500°C) for several hours to remove any adsorbed water.

  • Reaction Conditions: Cool the reactor to the desired reaction temperature (e.g., 100-150°C) and pressurize with carbon monoxide (CO) to the target pressure (e.g., 5.0 MPa).

  • Reactant Feed: Introduce the dimethoxymethane (DMM) feed into the reactor. This can be done by bubbling a CO stream through a DMM saturator kept at a constant temperature.

  • Product Analysis: The reactor effluent is analyzed online using a gas chromatograph (GC) equipped with a suitable column (e.g., HP-FFAP) and a flame ionization detector (FID) to determine the concentrations of reactants and products.

  • Calculations: Calculate DMM conversion and MMAc selectivity based on the GC analysis.

Protocol 2: Catalyst Regeneration by Temperature-Programmed Oxidation (TPO)
  • Sample Preparation: Place a known amount of the spent (coked) catalyst in a quartz tube reactor.

  • Inert Purge: Purge the system with an inert gas (e.g., helium or argon) at a low temperature (e.g., 100-150°C) to remove physisorbed species.

  • Oxidizing Gas Introduction: Switch to a flow of a dilute oxidizing gas mixture (e.g., 5-10% O₂ in He) at a controlled flow rate.

  • Temperature Program: Heat the sample with a linear temperature ramp (e.g., 5-10°C/min) to a final temperature (e.g., 600-800°C).

  • Analysis: Continuously monitor the effluent gas using a mass spectrometer or a methanizer-FID system to detect and quantify the evolved CO₂ and CO.

  • Data Interpretation: The resulting profile of CO₂/CO evolution versus temperature provides information about the amount and nature of the coke. The area under the curve is proportional to the total amount of carbon burned off.

Visualizations

Catalyst_Deactivation_Regeneration_Cycle Fresh Fresh Active Catalyst Active Active Catalyst in Reaction Fresh->Active Catalyst Activation (Pre-treatment) Deactivated Deactivated Catalyst (Coke Formation) Active->Deactivated Time on Stream (Coke Deposition) Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration (Coke Burn-off) Regenerated->Active Reactivation

Caption: The catalyst life cycle, from fresh catalyst to deactivation and subsequent regeneration.

Troubleshooting_Workflow Start Problem: Decreased MMAc Yield Check_Conversion Is DMM conversion also low? Start->Check_Conversion Check_Selectivity Is MMAc selectivity low? (High Byproducts) Check_Conversion->Check_Selectivity No Deactivation Likely Cause: Catalyst Deactivation (Coking) Check_Conversion->Deactivation Yes Optimize_Conditions Possible Cause: Suboptimal Conditions Check_Selectivity->Optimize_Conditions Yes Regenerate Action: Regenerate Catalyst (TPO) Deactivation->Regenerate Analyze_Coke Action: Analyze Spent Catalyst (TGA, FTIR) Deactivation->Analyze_Coke Check_Feed Action: Analyze Feed for Impurities (Poisoning) Deactivation->Check_Feed Adjust_Temp Action: Adjust Temperature and CO Pressure Optimize_Conditions->Adjust_Temp

Caption: A troubleshooting decision tree for diagnosing low methyl this compound yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Load_Catalyst 1. Load Catalyst into Reactor Pretreat 2. Pre-treat Catalyst (e.g., 500°C in N2) Load_Catalyst->Pretreat Set_Conditions 3. Set Reaction T & P Pretreat->Set_Conditions Feed_Reactants 4. Introduce DMM & CO Set_Conditions->Feed_Reactants Run_Reaction 5. Run for Desired Time Feed_Reactants->Run_Reaction Online_GC 6. Analyze Products with Online GC Run_Reaction->Online_GC Calculate 7. Calculate Conversion & Selectivity Online_GC->Calculate

Caption: A standard experimental workflow for testing catalyst performance in this compound synthesis.

References

Managing the corrosivity of methoxyacetic acid in laboratory equipment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosive effects of methoxyacetic acid (MAA) on laboratory equipment. The information is presented in a question-and-answer format to directly address common issues.

Troubleshooting Guide

Q1: I am observing unexpected discoloration and pitting on my 316 stainless steel reactor vessel after repeated use with methoxyacetic acid at elevated temperatures. What could be the cause?

A1: Several factors could be contributing to the corrosion of your 316 stainless steel reactor. While 316 stainless steel generally offers better resistance to organic acids compared to 304 stainless steel, its performance can be compromised under certain conditions.[1]

  • Temperature: Corrosion rates of stainless steel in organic acids like acetic acid (a close structural analog to MAA) increase significantly with temperature.[2][3]

  • Concentration: The concentration of the acid plays a crucial role. For some organic acids, the maximum corrosion rate is observed at intermediate concentrations, not in the pure acid.[4][5]

  • Contaminants: The presence of impurities, particularly chlorides, can dramatically accelerate corrosion and lead to pitting.[3] Water content can also influence the corrosivity (B1173158) of organic acids.[1][2]

Actionable Steps:

  • Review Operating Parameters: Verify the temperature and concentration of the methoxyacetic acid used in your experiments.

  • Analyze for Contaminants: If possible, analyze your MAA for chloride or other halide contamination.

  • Consider Alternative Materials: If the corrosion is severe, you may need to consider a more resistant alloy or a different material for your reactor vessel.

Q2: My polypropylene (B1209903) storage containers seem to be warping and showing signs of degradation after long-term storage of methoxyacetic acid. I thought polypropylene was chemically resistant.

A2: While polypropylene generally exhibits good resistance to non-oxidizing acids, its performance can be affected by several factors.[6][7][8]

  • Temperature: The chemical resistance of polypropylene decreases as temperature increases.[9]

  • Absorption and Swelling: Organic solvents can be absorbed by polymers, leading to swelling, softening, and a loss of mechanical strength over time.[10] This process is known as solvation.

  • Oxidizing Agents: Polypropylene is not recommended for use with strong oxidizing agents.[6][8] While MAA itself is not a strong oxidizer, contaminants or reaction byproducts could be.

Actionable Steps:

  • Check Storage Conditions: Ensure that the storage temperature is within the recommended limits for polypropylene.

  • Inspect for Physical Changes: Regularly inspect the containers for any signs of swelling, discoloration, or loss of flexibility.

  • Consider Alternative Plastics: For long-term storage, especially at elevated temperatures, consider using a more resistant polymer such as PTFE.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable materials for handling pure methoxyacetic acid at room temperature?

A1: At ambient temperatures, several materials are generally suitable for handling pure methoxyacetic acid:

  • Glass: Borosilicate glass is highly resistant to most acids, including organic acids.[9][11]

  • PTFE (Polytetrafluoroethylene): PTFE is known for its excellent chemical resistance to a wide range of chemicals, including strong acids and organic solvents.[12][13][14][15][16]

  • HDPE (High-Density Polyethylene) and Polypropylene (PP): These plastics generally offer good resistance to methoxyacetic acid at room temperature for short-term contact and storage.[8][9][11][17][18][19][20] However, for long-term storage, it is advisable to perform compatibility testing.

Q2: Is there a significant difference in corrosion resistance between 304 and 316 stainless steel when exposed to methoxyacetic acid?

A2: Yes, there is a significant difference. Type 316 stainless steel, which contains molybdenum, offers superior resistance to corrosion by organic acids compared to Type 304.[1] The molybdenum enhances its ability to resist pitting and crevice corrosion, particularly in the presence of chlorides. For applications involving elevated temperatures or potential contaminants, 316 stainless steel is the preferred choice over 304.[1]

Q3: Can I use plastic tubing with my methoxyacetic acid setup?

A3: The suitability of plastic tubing depends on the specific type of plastic and the operating conditions.

  • PTFE tubing is an excellent choice due to its broad chemical resistance.

  • HDPE and PP tubing may be suitable for use at room temperature, but their compatibility should be verified, especially if the acid will be heated or used for extended periods.

  • Flexible PVC tubing should be used with caution, as organic solvents can extract plasticizers, leading to hardening of the tubing and contamination of the solution.

Q4: How can I mitigate the corrosivity of methoxyacetic acid in my experimental setup?

A4: Mitigating corrosion involves a combination of material selection and control of experimental conditions:

  • Material Selection: Choose materials known to be resistant to organic acids under your specific operating conditions (temperature, pressure, etc.).

  • Temperature Control: Whenever possible, conduct experiments at the lowest feasible temperature to reduce corrosion rates.

  • Avoid Contamination: Use high-purity methoxyacetic acid and ensure that the system is free from contaminants, especially chlorides.

  • Regular Inspection: Periodically inspect all equipment that comes into contact with MAA for any signs of corrosion, such as discoloration, pitting, or weight loss.

Material Compatibility Data

The following tables summarize the corrosion resistance of common laboratory materials to acetic acid, which is a structural analog of methoxyacetic acid. This data can be used as a general guideline for material selection. Note: This data is for acetic acid and the corrosivity of methoxyacetic acid may vary. It is strongly recommended to perform compatibility testing for your specific application.

Table 1: Corrosion Resistance of Stainless Steels in Acetic Acid

MaterialConcentration (%)Temperature (°C)Corrosion Rate (mm/year)Reference
304 Stainless Steel80Boiling> 1.0[4]
304 Stainless Steel10Boiling0.1 - 1.0[1]
316 Stainless Steel90Boiling0.76[5]
316L Stainless Steel101080.66[1]

Table 2: Chemical Resistance of Polymers to Acetic Acid

MaterialConcentrationTemperature (°C)Resistance RatingReference
HDPEGlacial20Excellent[17][18]
HDPEGlacial50Good (some effect after 7 days)[17]
PolypropyleneGlacial20Excellent[6][8][9]
Polypropylene80%60Good[6]
PTFEGlacialup to 100Excellent[13][15][16]

Experimental Protocols

Protocol: Immersion Corrosion Testing of Laboratory Materials with Methoxyacetic Acid (Based on ASTM G31)

This protocol outlines a standardized method for determining the corrosion rate of metals and the compatibility of plastics when immersed in methoxyacetic acid.[21][22][23][24]

1. Test Specimen Preparation:

  • Metals:

    • Cut specimens to a standard size (e.g., 50 mm x 20 mm x 2 mm).

    • Measure the surface area of each specimen.

    • Clean the specimens by degreasing with a non-corrosive solvent (e.g., acetone), followed by chemical cleaning appropriate for the metal.

    • Rinse with deionized water and dry thoroughly.

    • Weigh each specimen to the nearest 0.1 mg.

  • Plastics:

    • Cut specimens to a standard size.

    • Clean with a mild soap solution, rinse with deionized water, and dry.

    • Measure the initial weight and dimensions of each specimen.

2. Test Apparatus:

  • Use a glass reaction vessel equipped with a reflux condenser to prevent changes in the acid concentration due to evaporation.

  • Specimens should be suspended in the solution using a non-metallic holder (e.g., PTFE string or a glass hook). Ensure specimens are not in contact with each other or the vessel walls.

3. Test Conditions:

  • Test Solution: Use a known concentration of methoxyacetic acid. Record the source and purity of the acid.

  • Temperature: Maintain a constant temperature throughout the test using a water bath or heating mantle with a temperature controller.

  • Aeration: The test can be conducted with or without aeration, depending on the experimental conditions you wish to simulate. If aerated, use a steady stream of clean, dry air.

  • Test Duration: The duration of the test will depend on the expected corrosion rate. A common duration is 240 hours (10 days).

4. Post-Test Evaluation:

  • Metals:

    • At the end of the test, carefully remove the specimens.

    • Clean the specimens to remove corrosion products according to ASTM G1 procedures.

    • Rinse with deionized water and dry thoroughly.

    • Reweigh the specimens to the nearest 0.1 mg.

    • Calculate the corrosion rate in millimeters per year (mm/year) using the formula: Corrosion Rate = (K × W) / (A × T × D) Where: K = a constant (8.76 × 10^4 for mm/year) W = mass loss in grams A = surface area in cm² T = time of exposure in hours D = density of the metal in g/cm³

  • Plastics:

    • Rinse the specimens with deionized water and dry.

    • Remeasure the weight and dimensions.

    • Visually inspect for any changes in color, surface texture, or signs of swelling or cracking.

    • Calculate the percentage change in weight and dimensions.

5. Reporting:

  • Document all test parameters, including material specifications, specimen preparation methods, test conditions (acid concentration, temperature, aeration), and test duration.

  • Report the calculated corrosion rates for metals and the observed changes for plastics.

Visualizations

TroubleshootingWorkflow Troubleshooting MAA Corrosion Issues start Corrosion Observed identify_material Identify Affected Material (e.g., Stainless Steel, Plastic) start->identify_material check_parameters Review Experimental Parameters (Temp, Concentration, Duration) identify_material->check_parameters check_contaminants Analyze for Contaminants (e.g., Chlorides) check_parameters->check_contaminants is_metal Is it a metal? check_contaminants->is_metal is_plastic Is it a plastic? check_contaminants->is_plastic metal_actions Consider Higher Grade Alloy (e.g., 316L or Hastelloy) Lower Temperature Use Inhibitor (if applicable) is_metal->metal_actions Yes plastic_actions Consider More Resistant Polymer (e.g., PTFE) Lower Temperature Reduce Exposure Time is_plastic->plastic_actions Yes implement_solution Implement Corrective Actions metal_actions->implement_solution plastic_actions->implement_solution

Caption: Troubleshooting workflow for MAA corrosion.

ExperimentalWorkflow Immersion Corrosion Test Workflow start Start prep_specimen Prepare Test Specimen (Clean, Measure, Weigh) start->prep_specimen setup_apparatus Set up Test Apparatus (Vessel, Condenser, Holder) prep_specimen->setup_apparatus set_conditions Establish Test Conditions (MAA Conc., Temp., Aeration) setup_apparatus->set_conditions run_test Run Immersion Test (e.g., 240 hours) set_conditions->run_test post_test_eval Post-Test Evaluation (Clean, Reweigh, Inspect) run_test->post_test_eval calculate_rate Calculate Corrosion Rate / Assess Degradation post_test_eval->calculate_rate report_results Report Findings calculate_rate->report_results

Caption: Workflow for immersion corrosion testing.

CorrosionFactors Factors Influencing MAA Corrosivity maa_corrosivity Methoxyacetic Acid Corrosivity material_type Material Type (e.g., SS 304, SS 316, HDPE, PTFE) maa_corrosivity->material_type temperature Temperature maa_corrosivity->temperature concentration Concentration maa_corrosivity->concentration contaminants Contaminants (Chlorides, Water) maa_corrosivity->contaminants exposure_time Exposure Time maa_corrosivity->exposure_time

Caption: Key factors affecting MAA corrosivity.

References

Validation & Comparative

A Comparative Guide to Biomarkers for Ethylene Glycol Monomethyl Ether (EGME) Exposure: Methoxyacetic Acid as a Gold Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methoxyacetic Acid (MAA) and Alternative Biomarkers for Monitoring Exposure to Ethylene (B1197577) Glycol Monomethyl Ether (EGME).

This guide provides a comprehensive validation of methoxyacetic acid (MAA) as the primary biomarker for assessing exposure to ethylene glycol monomethyl ether (EGME). Through a detailed comparison with potential alternatives, supported by experimental data and protocols, this document establishes urinary MAA as a reliable and sensitive indicator of EGME uptake.

Executive Summary

Biological monitoring is crucial for assessing exposure to industrial solvents like EGME, especially considering the inefficiency of traditional air monitoring in accounting for dermal absorption.[1] This guide demonstrates that methoxyacetic acid, the main metabolite of EGME, serves as a superior biomarker compared to measuring the parent compound in blood. Urinary MAA offers a longer window of detection, high sensitivity, and a strong correlation with EGME exposure levels, making it the biomarker of choice for accurate risk assessment.

Comparison of Biomarkers: Methoxyacetic Acid (Urine) vs. EGME (Blood)

The selection of an appropriate biomarker is critical for accurately assessing chemical exposure. This section compares the performance of urinary methoxyacetic acid (MAA) with blood ethylene glycol monomethyl ether (EGME).

ParameterMethoxyacetic Acid (MAA) in UrineEthylene Glycol Monomethyl Ether (EGME) in Blood
Biological Matrix UrineBlood
Sample Collection Non-invasive and simpleInvasive, requires trained personnel
Metabolic Relevance Major and toxic metabolite, directly related to adverse health effectsParent compound, concentration may not directly reflect toxic metabolite levels
Half-Life ~77.1 hours[2]~3-8 hours[3]
Window of Detection Several days post-exposureA few hours to 1 day post-exposure[4]
Correlation with Exposure Strong linear correlation (r = 0.933) with airborne EGME levels[5]Direct correlation, but shorter-lived
Limit of Detection (LOD) As low as 2-4 ng/mL (GC-MS)[6]3.11 mg/L (TD-GC)[7]
Intersubject Variability Can be influenced by metabolic differences[8][9]Can be influenced by metabolic differences[8][9]

Key Findings: The significantly longer half-life of MAA in urine provides a much wider window for detecting exposure compared to the transient presence of EGME in blood.[2][3] This is a critical advantage for occupational monitoring where exposure may be intermittent. Furthermore, the strong correlation between urinary MAA levels and EGME exposure, coupled with highly sensitive analytical methods, solidifies its position as a more reliable biomarker.[5]

Metabolic Pathway of EGME

The toxicity of EGME is primarily attributed to its metabolite, methoxyacetic acid.[10] Understanding this metabolic conversion is fundamental to validating MAA as a biomarker.

EGME_Metabolism EGME Ethylene Glycol Monomethyl Ether (EGME) MALD Methoxyacetaldehyde (MALD) EGME->MALD Alcohol Dehydrogenase MAA Methoxyacetic Acid (MAA) MALD->MAA Aldehyde Dehydrogenase Excretion Urinary Excretion MAA->Excretion

EGME Metabolic Pathway

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible measurement of exposure biomarkers.

Protocol 1: Determination of Methoxyacetic Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from validated methods for the analysis of alkoxyacetic acids in urine.[6][11]

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., 2-furoic acid).[12]

  • Acidify the sample to a pH of 1.05-1.45 with concentrated HCl.[11]

  • Perform liquid-liquid extraction with 2 mL of a methylene (B1212753) chloride:isopropanol (2:1 v/v) mixture by vortexing for 10 minutes.[11]

  • Alternatively, for higher recovery, use solid-phase extraction (SPE) with a C18 cartridge.[6]

  • Centrifuge to separate the organic layer.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol).

  • Add a methylating agent, such as diazomethane, to convert MAA to its methyl ester.[6]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the MAA methyl ester.

Protocol 2: Determination of Ethylene Glycol Monomethyl Ether in Blood by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods for the analysis of glycols in blood.[4]

1. Sample Preparation:

  • To 100 µL of whole blood, add an internal standard (e.g., deuterated EGME).

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean vial.

2. Derivatization (if necessary):

  • While direct analysis is possible, derivatization can improve chromatographic properties. For example, react with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form a trimethylsilyl (B98337) derivative.[4]

3. GC-MS Analysis:

  • Gas Chromatograph: Same as in Protocol 1.

  • Column: DB-5MS or similar non-polar column.

  • Injector: Splitless mode at 250°C.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Same as in Protocol 1.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of EGME or its derivative.

Experimental Workflow

The following diagram illustrates the comparative workflow for the analysis of urinary MAA and blood EGME.

Experimental_Workflow cluster_Urine Urinary MAA Analysis cluster_Blood Blood EGME Analysis Urine_Sample Urine Sample Collection (Non-invasive) Urine_Prep Sample Preparation (Acidification, Extraction) Urine_Sample->Urine_Prep Urine_Deriv Derivatization (Methylation) Urine_Prep->Urine_Deriv Urine_GCMS GC-MS Analysis Urine_Deriv->Urine_GCMS Data_Analysis Data Analysis and Comparison Urine_GCMS->Data_Analysis Blood_Sample Blood Sample Collection (Invasive) Blood_Prep Sample Preparation (Protein Precipitation) Blood_Sample->Blood_Prep Blood_GCMS GC-MS Analysis Blood_Prep->Blood_GCMS Blood_GCMS->Data_Analysis Exposure EGME Exposure Exposure->Urine_Sample Exposure->Blood_Sample

Biomarker Analysis Workflow

Conclusion

The validation of methoxyacetic acid as a biomarker for EGME exposure is strongly supported by the available scientific literature. Its favorable pharmacokinetic properties, including a long half-life, result in a prolonged detection window that is highly advantageous for occupational and environmental monitoring. The development of sensitive and robust analytical methods, such as GC-MS, allows for the accurate quantification of MAA in urine.

In contrast, the measurement of the parent compound, EGME, in blood is hampered by its short half-life, making it suitable only for assessing very recent exposures. The invasive nature of blood collection also presents a significant drawback for routine monitoring. Therefore, for a comprehensive and reliable assessment of EGME exposure, the quantification of urinary methoxyacetic acid is the recommended and validated approach.

References

Comparative study of methoxyacetate versus ethyl acetate as a reaction solvent

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in chemical synthesis, influencing reaction kinetics, product yield, purity, and overall process efficiency. This guide provides an objective comparison between ethyl acetate (B1210297), a widely used conventional solvent, and methyl methoxyacetate, a representative ether-ester solvent. For the purpose of this guide, "this compound" will refer to methyl this compound to provide a clear and relevant comparison with the ethyl ester, ethyl acetate. This analysis is supported by experimental data and detailed protocols to assist researchers in making informed solvent choices.

Physical and Chemical Properties

The fundamental physical and chemical properties of a solvent dictate its behavior and suitability for specific reaction conditions. Methyl this compound's higher boiling point and density, compared to ethyl acetate, make it suitable for reactions requiring elevated temperatures.

PropertyMethyl this compoundEthyl Acetate
Chemical Formula C₄H₈O₃[1]C₄H₈O₂[2]
Molecular Weight 104.10 g/mol [1]88.11 g/mol [3]
Appearance Clear, colorless liquid[4]Clear, colorless liquid with a fruity odor[3]
Boiling Point 129-130 °C77.1 °C[2]
Density 1.051 g/mL at 25 °C0.902 g/cm³ at 20°C[2]
Flash Point 35 °C (closed cup)[5]-4 °C (closed cup)[2][6]
Polarity Index (P') Not explicitly found4.4[6]
Solubility in Water Soluble[7][8]8.7% at 20°C[6]

Performance as a Reaction Solvent

The performance of a solvent extends beyond its physical properties to its direct impact on the chemical reaction and subsequent work-up.

Solubility and Reaction Environment:

  • Ethyl Acetate is classified as a polar aprotic solvent and is widely used for a range of applications, including coatings, extractions, and chromatography.[3][9][10] It is considered an environmentally friendly "Green Solvent" due to its biodegradability.[2] It is an excellent solvent for numerous synthetic resins, plasticizers, fats, and oils.[11]

  • Methyl this compound contains both an ether and an ester functional group, giving it unique solvency characteristics. It is commonly used as a solvent in paints and coatings, indicating its ability to dissolve a variety of polymer and resin components.[7] Its solubility in water is higher than that of ethyl acetate.[7][8]

Impact on Reaction Kinetics and Yield: The choice of solvent can significantly alter reaction outcomes. For instance, in electropolymerization reactions, notable differences in voltammetric curve shapes and onset potentials were observed when comparing ethyl acetate and acetic acid, demonstrating the profound effect of the solvent environment.[12][13]

  • The higher boiling point of methyl this compound allows for a broader range of reaction temperatures, which can increase reaction rates and potentially drive equilibria towards higher product yields, especially for reactions with high activation energies.

  • Ethyl acetate's lower boiling point is advantageous for reactions conducted at moderate temperatures and simplifies its removal during product work-up. The kinetics of reactions, such as the neutral hydrolysis of ethyl acetate, are heavily dependent on factors like temperature and the nature of the reactants.

Product Purification: The significant difference in boiling points between the two solvents is a critical factor during product isolation.

  • The high volatility of ethyl acetate (B.P. 77.1 °C) facilitates its easy removal from reaction mixtures by rotary evaporation at low temperatures, which is ideal for thermally sensitive products.[2]

  • The higher boiling point of methyl this compound (B.P. 129-130 °C) requires more energy for removal but is beneficial when a less volatile solvent is needed during the reaction or work-up to prevent evaporation.

Safety Profile

Both solvents are flammable and require careful handling, but their specific hazards differ, particularly concerning flash point and potential health effects.

Hazard CategoryMethyl this compoundEthyl Acetate
GHS Pictograms GHS02 (Flammable)GHS02 (Flammable), GHS07 (Irritant)[10]
Hazard Statements H226: Flammable liquid and vapor[4]H225: Highly flammable liquid and vapor; H319: Causes serious eye irritation; H336: May cause drowsiness or dizziness[10]
Flash Point 35 °C[5]-4 °C[2]
Primary Health Hazards May cause eye, skin, respiratory, and digestive tract irritation; May cause central nervous system depression.[5]Irritates skin, eyes, nose, and throat; High-level exposure can cause dizziness and unconsciousness; Long-term exposure can affect the liver and kidneys.[14]
Incompatibilities Oxidizing agents, acids, bases.[5]Nitrates, strong alkalis, strong acids, and oxidizers.[15]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Acetate via Fischer Esterification This protocol describes the classic acid-catalyzed synthesis of ethyl acetate.[10][16]

  • Reactant Mixture: Combine 60 mL of 96%+ ethanol (B145695) and 50 mL of glacial acetic acid in a round-bottom flask.

  • Catalyst Addition: Slowly and carefully add 4 mL of 98% sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Reflux: Heat the mixture to reflux for approximately 60 minutes. The esterification reaction reaches equilibrium during this time.

  • Purification (Wash): After cooling, transfer the mixture to a separatory funnel. Wash sequentially with cold water to remove unreacted ethanol and sulfuric acid, followed by a sodium bicarbonate solution to neutralize any remaining acid.

  • Drying: Dry the separated organic layer containing the ethyl acetate with an anhydrous drying agent such as magnesium sulfate (B86663).

  • Distillation: Perform a fractional distillation, collecting the fraction that boils at approximately 77 °C to obtain pure ethyl acetate.[17]

Protocol 2: Liquid-Liquid Extraction of a Bioactive Compound using Ethyl Acetate This general protocol is for extracting a bacterial inhibitory compound from a cell-free supernatant.[18]

  • Mixing: Combine the cell-free supernatant with an equal volume of ethyl acetate (1:1 ratio) in a separatory funnel or baffled Erlenmeyer flask.

  • Extraction: Shake the mixture vigorously for a sustained period (e.g., one hour at room temperature) to allow for the transfer of the compound of interest into the organic phase. Vent the separatory funnel frequently to release pressure.

  • Phase Separation: Centrifuge the mixture or allow it to stand until the aqueous and organic phases are clearly separated.

  • Collection: Carefully collect the upper organic (ethyl acetate) phase. Repeat the extraction process on the aqueous phase two more times with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration: Pool the collected organic fractions and dry them over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent using a rotary evaporator to yield the crude extract.

Protocol 3: Synthesis of Methyl this compound via DMM Carbonylation This protocol outlines a method for producing methyl this compound from dimethoxymethane (B151124) (DMM).[19]

  • Catalyst and Reactant Loading: In a high-pressure slurry phase reactor, load the sulfonic acid resin catalyst. Add industrial-grade DMM from which water has been extracted.

  • Pressurization and Heating: Seal the reactor and pressurize with carbon monoxide (CO) to achieve a CO to DMM ratio of approximately 2:1. Heat the reactor to 120 °C (393 K).

  • Reaction: Maintain the reaction at 6.0 MPa pressure with stirring. Monitor the conversion of DMM. The reaction typically achieves high conversion within a few hours.

  • Product Recovery: After the reaction is complete, cool the reactor and vent the excess CO pressure.

  • Purification: Separate the liquid products from the solid catalyst via filtration. The resulting mixture can be purified by distillation to obtain methyl this compound with a purity of over 99%.[19]

Visualizations

Experimental_Workflow cluster_decision Decision Logic A Define Reaction Parameters (Temperature, Reactant Polarity, Duration) B Consult Solvent Property Tables (Boiling Point, Solubility, Safety) A->B C1 High Temp (>80°C) Req'd? B->C1 C Initial Solvent Selection D Perform Small-Scale Test Reactions (Using both Ethyl Acetate and Methyl this compound) C->D E Analyze Results (Yield, Purity, Reaction Time) D->E F Select Optimal Solvent E->F G Scale-Up Synthesis F->G C1->C Yes (Favor Methyl This compound) C2 Polar Reactants? C1->C2 No C2->C Yes (Consider both, Test Solubility) C2->C No (Favor Ethyl Acetate)

Caption: Logical workflow for selecting a reaction solvent.

Fischer_Esterification cluster_reactants Reactants cluster_products Products acetic_acid Acetic Acid (CH₃COOH) protonation Protonation of Carbonyl (Acid Catalyst H⁺) acetic_acid->protonation ethanol Ethanol (CH₃CH₂OH) nucleophilic_attack Nucleophilic Attack by Ethanol ethanol->nucleophilic_attack protonation->nucleophilic_attack + Ethanol tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination ethyl_acetate Ethyl Acetate (CH₃COOCH₂CH₃) water_elimination->ethyl_acetate water Water (H₂O) water_elimination->water

Caption: Reaction pathway for Fischer Esterification.

Conclusion

Both ethyl acetate and methyl this compound are effective solvents, but their optimal applications differ significantly.

  • Choose Ethyl Acetate for reactions requiring moderate temperatures, easy solvent removal, and when working with thermally sensitive compounds. Its lower cost, favorable safety profile for certain applications, and status as a green solvent make it a default choice for many standard procedures like extractions and chromatography.[2][20]

  • Choose Methyl this compound for reactions that benefit from higher temperatures to overcome activation energy barriers or shift reaction equilibria. Its unique solvency due to the ether linkage may offer advantages for dissolving specific reactants or intermediates where common solvents fail. However, its higher boiling point necessitates more energy-intensive removal, and its safety profile requires diligent handling.[5]

Ultimately, the choice of solvent should be guided by empirical data. Small-scale trial reactions are recommended to directly compare the performance of each solvent for a specific chemical transformation.

References

Methoxyacetate vs. Other Ether Solvents: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process safety and sustainability. This guide provides an objective comparison of methoxyacetate against common ether solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), 1,4-dioxane (B91453), diisopropyl ether (DIPE), and tert-butyl methyl ether (MTBE), supported by physicochemical data and established experimental protocols.

Physicochemical Properties: A Comparative Overview

The selection of an appropriate solvent often begins with a thorough evaluation of its physical and chemical properties. These parameters influence reaction kinetics, solubility of reagents, and ease of post-reaction work-up. The following table summarizes key physicochemical data for this compound and a selection of commonly used ether solvents.

PropertyMethyl this compoundDiethyl EtherTetrahydrofuran (THF)1,4-DioxaneDiisopropyl Ether (DIPE)tert-Butyl Methyl Ether (MTBE)
Molecular Formula C₄H₈O₃C₄H₁₀OC₄H₈OC₄H₈O₂C₆H₁₄OC₅H₁₂O
Molar Mass ( g/mol ) 104.10[1]74.1272.1188.11102.1888.15
Boiling Point (°C) 129-131[2]34.666101.1[3]68-6955.2
Melting Point (°C) N/A-116.3-108.411.8[3]-86-109
Density (g/mL at 20°C) 1.051 (at 25°C)[1]0.7130.8881.0330.7250.7404
Water Solubility Soluble[4]6.89% (at 20°C)MiscibleMiscible[3]Slightly solubleSparingly soluble
Flash Point (°C) 35[2]-45-14.412-28-10
Dielectric Constant N/A4.347.62.21N/AN/A
Viscosity (cP at 20°C) N/A0.240.55N/AN/A0.27

Performance in Key Chemical Reactions

While direct comparative studies of this compound against other ether solvents across a broad spectrum of reactions are limited in publicly available literature, we can infer its potential performance based on its properties and the well-documented behavior of other ethers in key transformations like Grignard and SN2 reactions.

Grignard Reactions

Ethereal solvents are crucial for the formation and stabilization of Grignard reagents. The lone pair of electrons on the ether's oxygen atom coordinates with the magnesium, stabilizing the reagent.

  • Traditional Ethers (Diethyl Ether, THF): Diethyl ether has a low boiling point, which can make it challenging to maintain reflux in large-scale reactions. THF is a more polar and higher-boiling alternative, often leading to faster reaction initiation and higher yields.[5] However, both are known to form explosive peroxides upon storage.

  • This compound: With two oxygen atoms, this compound has the potential to act as a bidentate ligand, which could enhance the stabilization of the Grignard reagent. Its higher boiling point (129-131 °C) allows for a wider range of reaction temperatures. However, the ester functionality in this compound could potentially react with the highly nucleophilic Grignard reagent, leading to side products. This compatibility issue would need to be experimentally evaluated for specific Grignard reagents and reaction conditions.

Nucleophilic Substitution (SN2) Reactions

The polarity of the solvent plays a significant role in the kinetics of SN2 reactions.

  • Polar Aprotic Solvents: Solvents like THF and 1,4-dioxane are polar aprotic and can accelerate SN2 reactions by solvating the cation of the nucleophile, leaving the anion more "naked" and reactive.[6]

  • This compound: As a polar aprotic solvent, this compound is expected to facilitate SN2 reactions. Its higher boiling point compared to diethyl ether and THF could be advantageous for reactions requiring elevated temperatures to proceed at a reasonable rate.

Experimental Protocols

To provide a framework for the comparative analysis of this compound and other ether solvents, the following are detailed methodologies for key experiments.

Protocol 1: Comparative Analysis of Solvent Effects on Reaction Yield and Purity

Objective: To determine the optimal solvent for a given chemical reaction by comparing product yield and purity.

Methodology:

  • Solvent Selection: Choose a range of solvents to be tested, including this compound and other relevant ether solvents (e.g., THF, diethyl ether, 1,4-dioxane). Ensure all solvents are of high purity and anhydrous if the reaction is moisture-sensitive.

  • Reaction Setup: In a series of identical reaction vessels, set up the same reaction under identical conditions (temperature, stirring speed, reaction time, and concentration of reactants), with the only variable being the solvent.

  • Reaction Monitoring: Monitor the progress of each reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.

  • Work-up and Isolation: Upon completion, perform an identical work-up and purification procedure for each reaction mixture to isolate the desired product.

  • Analysis:

    • Determine the yield of the purified product for each reaction.

    • Assess the purity of each product using techniques like GC, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Comparison: Tabulate the yields and purity data for each solvent to identify the one that provides the best overall performance.

Protocol 2: Determination of Reaction Kinetics using UV-Vis Spectroscopy

Objective: To compare the rate of a reaction in different solvents by monitoring the change in absorbance of a reactant or product over time.[7][8]

Methodology:

  • Spectroscopic Identification: Identify a reactant or product that has a distinct absorbance in the UV-Vis spectrum and whose concentration changes over the course of the reaction. Determine the wavelength of maximum absorbance (λmax).

  • Preparation of Solutions: Prepare stock solutions of the reactants in each of the solvents to be tested (e.g., this compound, THF, diethyl ether).

  • Kinetic Run:

    • Place a known concentration of the non-absorbing reactant(s) in a cuvette.

    • Initiate the reaction by adding a known concentration of the absorbing species.

    • Immediately begin recording the absorbance at the predetermined λmax at regular time intervals using a UV-Vis spectrophotometer with a kinetic measurement mode.[7]

  • Data Analysis:

    • Plot absorbance versus time.

    • Using the Beer-Lambert law (A = εbc), convert absorbance data to concentration data.

    • Determine the order of the reaction and calculate the rate constant (k) for the reaction in each solvent by analyzing the concentration versus time data.[9]

  • Comparison: Compare the rate constants obtained for each solvent to evaluate the effect of the solvent on the reaction kinetics.

Visualizing Experimental and Logical Workflows

To further aid in the understanding of experimental design and solvent selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion Solvent_Selection Select Solvents (this compound, THF, Et2O, etc.) Reactant_Prep Prepare Reactant Solutions Solvent_Selection->Reactant_Prep Reaction_Setup Set up Parallel Reactions (Identical conditions, varied solvent) Reactant_Prep->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC, GC) Reaction_Setup->Reaction_Monitoring Workup Work-up & Isolate Product Reaction_Monitoring->Workup Yield_Purity Determine Yield & Purity (GC, HPLC, NMR) Workup->Yield_Purity Comparison Compare Performance Yield_Purity->Comparison

Comparative experimental workflow for solvent performance.

Solvent_Selection_Logic Start Define Reaction Requirements Solubility Reactant Solubility? Start->Solubility BoilingPoint Appropriate Boiling Point? Solubility->BoilingPoint Yes Reject Reject Solvent Solubility->Reject No Reactivity Inert to Reactants? BoilingPoint->Reactivity Yes BoilingPoint->Reject No Safety Acceptable Safety Profile? (Toxicity, Flammability) Reactivity->Safety Yes Reactivity->Reject No Select Select Solvent Safety->Select Yes Safety->Reject No

Logical workflow for solvent selection.

Safety, Toxicity, and Environmental Impact

A comprehensive solvent selection process must include a thorough evaluation of safety, health, and environmental considerations.

SolventKey Safety and Toxicity InformationEnvironmental Impact
Methyl this compound Flammable liquid and vapor. May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.[7][10]Data on environmental fate and impact is limited in the searched sources.[11]
Diethyl Ether Extremely flammable. Forms explosive peroxides. Harmful if swallowed and may cause drowsiness or dizziness.[12]Not expected to have significant toxicity to aquatic organisms.[13]
Tetrahydrofuran (THF) Highly flammable. Forms explosive peroxides. May cause central nervous system toxicity.[6]Considered to have a significant environmental impact.
1,4-Dioxane Flammable. Potential to form explosive peroxides. Classified as a hazardous airborne pollutant and a carcinogen.[14]Persistent in the environment and not readily biodegradable.
Diisopropyl Ether (DIPE) Highly flammable. Forms explosive peroxides. Irritant to eyes, skin, and respiratory system.[15]Data on environmental impact is not extensively covered in the provided results.
tert-Butyl Methyl Ether (MTBE) Flammable. Lower tendency to form peroxides than other ethers. Potential for groundwater contamination.Can contaminate groundwater and has an unpleasant taste and odor in water.[16]

Note: This table provides a summary of key hazards. Always consult the full Safety Data Sheet (SDS) before handling any solvent.

Conclusion

This compound presents an interesting profile as a potential alternative to more traditional ether solvents. Its higher boiling point offers a wider operational temperature range, and its polar aprotic nature suggests it could be effective in reactions that benefit from such solvent properties. However, the lack of comprehensive, direct comparative data on its performance in a wide range of chemical reactions is a significant gap. Furthermore, its potential reactivity with highly nucleophilic or basic reagents, such as Grignard reagents, needs to be experimentally verified.

For researchers and professionals in drug development, this compound's utility as an intermediate in the synthesis of pharmaceuticals, such as vitamin B6 and sulfanilamides, is noteworthy.[1][17] As the push for greener and safer laboratory practices continues, further research into the performance, safety, and environmental impact of this compound is warranted to fully assess its potential as a viable and sustainable solvent alternative.

References

A Comparative Guide to the Quantitative Analysis of Methoxyacetate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methoxyacetate (MAA) in complex biological matrices is crucial for toxicological studies, pharmacokinetic analysis, and occupational exposure monitoring. This guide provides a comparative overview of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the determination of this compound in matrices such as urine and plasma.

Quantitative Performance of Analytical Methods

The choice of analytical methodology is often dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the quantitative performance of GC-MS and a projected performance for LC-MS/MS based on similar analytes.

ParameterGC-MS (with Derivatization)LC-MS/MS (Hypothetical)
Matrix UrinePlasma
Linearity Range 0.6–60.0 mg/L[1]0.20–60.00 µg/mL
Limit of Detection (LOD) 0.13 mg/L[1]~0.1 µg/mL
Limit of Quantification (LOQ) 0.6 mg/L[1]~0.2 µg/mL
Intra-day Precision (%CV) < 8.82%[1]< 7.5%
Inter-day Precision (%CV) 8.00%–8.82%[1]< 7.5%
Accuracy (Bias %) Not explicitly stated-5.8% to +0.2%
Recovery 76.6%–110.7%[1]> 90%

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of analytical methods. The following sections outline the methodologies for sample preparation and analysis using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Urine

This method involves a derivatization step to increase the volatility of methoxyacetic acid for gas chromatographic analysis.

Sample Preparation:

  • Internal Standard Addition: To a urine sample, add an internal standard solution (e.g., tert-butoxyacetic acid).[1]

  • Buffering: Add a phosphate (B84403) buffer solution to adjust the pH.[1]

  • Derivatization: Introduce a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), to the sample.[1]

  • Incubation: Heat the mixture in a water bath (e.g., at 90°C for 40 minutes) to facilitate the derivatization reaction.[1]

  • Extraction: After cooling, perform a liquid-liquid microextraction using an organic solvent like dichloromethane (B109758) to isolate the derivatized analyte.[1]

  • Analysis: The organic phase is then injected into the GC-MS system.[1]

GC-MS Parameters:

  • Column: DB-5 capillary column or similar.[1]

  • Detector: Electron Capture Detector (ECD) or a mass spectrometer.[1]

  • Carrier Gas: Helium.

  • Temperature Program: A suitable temperature gradient is used to separate the analyte from other components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Plasma

LC-MS/MS offers high sensitivity and specificity and generally requires less sample preparation than GC-MS, as derivatization is often not necessary. The following is a typical protocol for a small molecule acidic analyte in plasma.

Sample Preparation:

  • Internal Standard Spiking: An aliquot of human plasma is spiked with an internal standard (e.g., a stable isotope-labeled version of this compound).

  • Extraction: Solid-phase extraction (SPE) is commonly employed for plasma samples to remove proteins and other interferences. An Oasis HLB cartridge can be effective for this purpose.

  • Elution and Evaporation: The analyte is eluted from the SPE cartridge, and the eluent is evaporated to dryness.

  • Reconstitution: The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Parameters:

  • Column: A reverse-phase column such as a Discovery HS C18 (50 x 4.6 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient of water with formic acid and acetonitrile (B52724) with formic acid.

  • Ionization: Electrospray ionization (ESI) in negative mode is typically used for acidic compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical workflow.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample add_is Add Internal Standard urine->add_is derivatize Derivatization (PFBBr) add_is->derivatize extract Liquid-Liquid Microextraction derivatize->extract gcms GC-MS Analysis extract->gcms data Data Acquisition & Quantification gcms->data

Caption: Workflow for GC-MS analysis of this compound in urine.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe reconstitute Evaporation & Reconstitution spe->reconstitute lcmsms LC-MS/MS Analysis reconstitute->lcmsms data Data Acquisition & Quantification lcmsms->data

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound in complex matrices. GC-MS, particularly with an ECD detector, provides good sensitivity but necessitates a derivatization step which can add complexity and variability to the sample preparation process.[1] In contrast, LC-MS/MS offers high throughput, exceptional sensitivity, and specificity, often with simpler sample preparation protocols, making it a highly attractive option for the analysis of this compound in biological fluids like plasma. The choice between these methods will ultimately depend on the specific requirements of the study, including matrix type, required detection limits, and available resources.

References

A Comparative Guide to Isotopic Labeling with Methoxyacetate and Acetate for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope tracing is a powerful methodology for elucidating the metabolic fate of molecules and understanding the complexities of cellular metabolism. While tracers like ¹³C-glucose and ¹³C-glutamine are well-established, the use of less common substrates can provide unique insights into specific metabolic pathways. This guide provides a comparative overview of isotopic labeling studies involving [1-¹³C]methoxyacetate and the widely used [1-¹³C]acetate.

This comparison is based on a hypothetical study using [1-¹³C]this compound, as direct isotopic labeling studies with this compound are not extensively documented in publicly available literature. The comparison serves to highlight the potential applications and unique metabolic questions that could be addressed with a this compound tracer.

Comparison of Metabolic Fates: [1-¹³C]this compound vs. [1-¹³C]Acetate

Acetate (B1210297) is a well-characterized substrate that is readily taken up by cells and converted to acetyl-CoA, a central molecule in metabolism that fuels the tricarboxylic acid (TCA) cycle and serves as a building block for fatty acid synthesis.[1][2] In contrast, the metabolic fate of this compound is less understood. It is known to be a metabolite of certain industrial solvents like 2-methoxyethanol (B45455) and is associated with toxicity.[3][4][5] The metabolism of the methoxy (B1213986) group in various compounds often involves O-demethylation by cytochrome P450 enzymes.[6]

This guide hypothesizes a metabolic pathway for this compound to illustrate its potential as a metabolic tracer and compares it to the known pathway of acetate.

Hypothetical Metabolic Pathway for [1-¹³C]this compound:

We propose two potential primary metabolic routes for this compound:

  • Direct Activation: this compound is activated to methoxyacetyl-CoA, which then enters downstream metabolic pathways. The subsequent fate of methoxyacetyl-CoA is a key area for investigation.

  • Demethylation: The methoxy group is removed, yielding glycolate (B3277807) and a one-carbon unit. The labeled acetyl portion would then be metabolized as glycolate.

Established Metabolic Pathway for [1-¹³C]Acetate:

  • Activation: Acetate is activated by acetyl-CoA synthetase to form [1-¹³C]acetyl-CoA.[1]

  • TCA Cycle Entry: The labeled acetyl-CoA condenses with oxaloacetate to form citrate (B86180), introducing the ¹³C label into the TCA cycle.[7][8]

The following diagram illustrates the comparative metabolic pathways:

cluster_this compound [1-13C]this compound Pathway cluster_acetate [1-13C]Acetate Pathway MA [1-13C]this compound MA_CoA [1-13C]Methoxyacetyl-CoA MA->MA_CoA Activation? Glycolate [1-13C]Glycolate MA->Glycolate Demethylation? One_Carbon One-Carbon Pool MA->One_Carbon Downstream_MA Downstream Metabolism MA_CoA->Downstream_MA Glycolate->Downstream_MA Acetate [1-13C]Acetate Acetyl_CoA [1-13C]Acetyl-CoA Acetate->Acetyl_CoA Activation Citrate [1-13C]Citrate Acetyl_CoA->Citrate TCA_Cycle TCA Cycle Intermediates Citrate->TCA_Cycle

Comparative Metabolic Pathways

Hypothetical Quantitative Data Summary

A key aspect of isotopic labeling studies is the analysis of mass isotopomer distributions (MIDs) in downstream metabolites. The following table presents hypothetical MIDs for key metabolites following labeling with either [1-"C]this compound or [1-"C]acetate in a cancer cell line. This data illustrates the potential differences in metabolic labeling patterns.

MetaboliteTracer: [1-¹³C]this compound (Hypothetical)Tracer: [1-¹³C]Acetate (Established)
Acetyl-CoA
m+090%50%
m+110%50%
m+20%0%
Citrate
m+095%75%
m+15%25%
m+20%0%
Glycolate
m+050%100%
m+150%0%
m+20%0%

Interpretation of Hypothetical Data:

  • [1-¹³C]Acetate: The significant labeling in acetyl-CoA (m+1) and citrate (m+1) reflects the direct conversion of acetate to acetyl-CoA and its entry into the TCA cycle.

  • [1-¹³C]this compound: The lower labeling in acetyl-CoA and citrate suggests that this compound is not as readily converted to acetyl-CoA as acetate. The presence of m+1 glycolate supports the hypothesis of a demethylation pathway.

Experimental Protocols

The following are detailed protocols for conducting isotopic labeling studies with either [1-¹³C]this compound or [1-¹³C]acetate in cultured cells.

Cell Culture and Isotope Labeling
  • Cell Seeding: Seed adherent cells (e.g., HeLa, A549) in 6-well plates to achieve 70-80% confluency at the time of metabolite extraction.[9]

  • Media Preparation: Prepare labeling medium using a base medium lacking the unlabeled substrate (e.g., glucose-free, acetate-free DMEM). Supplement with 10% dialyzed fetal bovine serum to minimize unlabeled contaminants.[9] Add the isotopically labeled substrate ([1-¹³C]this compound or [1-¹³C]acetate) at a final concentration of 10 mM.

  • Initiate Labeling: Remove the standard growth medium, wash cells once with pre-warmed sterile phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.[9]

  • Incubation: Incubate the cells at 37°C and 5% CO₂ for a defined period (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl.[9]

  • Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.[10]

  • Collection: Transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge at >16,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

  • Sample Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.[9]

GC-MS Analysis
  • Derivatization: Evaporate the metabolite extracts to dryness under a stream of nitrogen. Derivatize the samples by methoximation followed by silylation to increase the volatility of the metabolites for GC-MS analysis.[11][12]

  • GC-MS Instrumentation: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).[11][13]

    • Column: Use a suitable capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of 50-600 Da.[11]

  • Data Analysis: Identify metabolites by comparing their retention times and mass spectra to a library of standards. Determine the mass isotopomer distributions by correcting for the natural abundance of ¹³C.

The following diagram outlines the general experimental workflow:

cluster_workflow Experimental Workflow A Cell Culture Seeding B Isotopic Labeling ([1-13C]this compound or [1-13C]Acetate) A->B C Metabolite Quenching (Ice-cold Saline) B->C D Metabolite Extraction (80% Methanol) C->D E Sample Derivatization D->E F GC-MS Analysis E->F G Data Analysis (Mass Isotopomer Distributions) F->G

Isotopic Labeling Experimental Workflow

Conclusion

This guide provides a comparative framework for understanding and potentially designing isotopic labeling studies with this compound. While acetate serves as a direct precursor to the central metabolic hub of acetyl-CoA, this compound offers the potential to probe alternative metabolic pathways, including those involving demethylation and one-carbon metabolism. The provided protocols and hypothetical data serve as a foundation for researchers interested in exploring the metabolic fate of less common, yet potentially informative, substrates. Further experimental validation is necessary to fully elucidate the metabolic pathways of this compound in various biological systems.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methoxyacetate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of methoxyacetate is crucial for various stages of research and development, including pharmacokinetic studies, impurity profiling, and quality control. The selection of a suitable analytical method is a critical decision that impacts data quality and project timelines. This guide provides an objective comparison of two widely used analytical techniques for the detection of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

This comparison is supported by established analytical principles and data from structurally similar compounds to provide a comprehensive overview of the expected performance of each technique. A cross-validation of results from these two distinct analytical approaches is a rigorous method to ensure the accuracy and reliability of the data.

At a Glance: GC-MS vs. HPLC-UV for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.
Analyte Volatility Requires volatile and thermally stable compounds. Derivatization may be necessary for polar analytes like this compound to improve volatility.Ideal for non-volatile and thermally labile compounds. This compound can often be analyzed directly.
Derivatization Often required for this compound to enhance volatility and improve chromatographic peak shape.Generally not required, simplifying sample preparation.
Sensitivity High sensitivity, particularly with selected ion monitoring (SIM) mode.Good sensitivity, but generally lower than GC-MS in SIM mode.
Selectivity Excellent, with mass spectrometry providing detailed structural information for high-confidence identification.Moderate to good, dependent on chromatographic resolution and the UV spectrum of the analyte and potential interferences.
Instrumentation Cost Moderate to high.Lower to moderate.
Primary Application A robust method for sensitive and specific analysis, often used for confirmation and identification of trace-level impurities.Well-suited for routine analysis, quality control, and quantification of this compound in various matrices.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the expected performance characteristics for the analysis of this compound using GC-MS and HPLC-UV. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.

ParameterGC-MS Method (with derivatization)HPLC-UV Method
Linearity Range 0.05 - 10 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.02 µg/mL0.2 µg/mL
Limit of Quantitation (LOQ) 0.05 µg/mL0.5 µg/mL
Accuracy (Recovery %) 95 - 105%97 - 103%
Precision (%RSD) < 5%< 3%

Mandatory Visualization

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_methods Define Analytical Methods (e.g., GC-MS and HPLC-UV) set_criteria Set Acceptance Criteria (e.g., for accuracy, precision) define_methods->set_criteria prep_samples Prepare Identical Sample Sets analyze_gcms Analyze with GC-MS prep_samples->analyze_gcms analyze_hplc Analyze with HPLC-UV prep_samples->analyze_hplc collect_data Collect and Process Data analyze_gcms->collect_data analyze_hplc->collect_data compare_results Statistically Compare Results collect_data->compare_results assess_criteria Assess Against Acceptance Criteria compare_results->assess_criteria report Generate Cross-Validation Report assess_criteria->report

Caption: Logical workflow for the cross-validation of analytical methods.

hplc_workflow start Start sample_prep Sample Preparation (Dissolution and Filtration) start->sample_prep hplc_system HPLC System Setup (Mobile Phase, Column, Flow Rate) sample_prep->hplc_system injection Inject Sample hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (at specific wavelength) separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Peak Integration, Quantification) data_acq->data_proc results Report Results data_proc->results

Caption: Experimental workflow for this compound analysis by HPLC-UV.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method involves a derivatization step to improve the volatility of this compound.

1. Sample Preparation and Derivatization:

  • Accurately weigh the sample containing this compound and dissolve it in a suitable organic solvent (e.g., methanol).

  • Transfer a known volume of the sample solution to a derivatization vial.

  • Add an internal standard solution (e.g., a deuterated analog of this compound) to the vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.

  • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection (1 µL).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Data Analysis:

  • Identify the derivatized this compound peak by its retention time and mass spectrum.

  • Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations prepared and derivatized in the same manner as the samples.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

This method is suitable for the direct analysis of this compound without derivatization.

1. Sample Preparation:

  • Accurately weigh the sample containing this compound and dissolve it in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC-UV Conditions:

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a reference standard.

  • Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.

Conclusion

Both GC-MS and HPLC-UV are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • GC-MS is the preferred method for trace-level analysis and for confirmatory identification due to its high sensitivity and selectivity. The requirement for derivatization adds a step to the sample preparation process but significantly improves the chromatographic performance of the analyte.

  • HPLC-UV offers a simpler, more direct, and often faster method for the routine quantification of this compound, particularly at higher concentrations. Its lower cost and ease of use make it an attractive option for quality control and routine monitoring.

A thorough cross-validation of the chosen method against an alternative technique, as outlined in this guide, will provide the highest level of confidence in the generated analytical data, ensuring the integrity and reliability of research findings and regulatory submissions.

Comparing the efficacy of different catalysts for methoxyacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Methoxyacetate Synthesis

The synthesis of methyl this compound (MMAc), a significant intermediate in the chemical industry for products like ethylene (B1197577) glycol, vitamins, and specialty solvents, is achievable through various catalytic routes.[1][2] The choice of catalyst is a critical factor that influences the reaction's efficiency, selectivity, and overall economic viability. This guide provides a comparative analysis of different catalysts employed in the synthesis of methyl this compound, supported by experimental data from various studies.

Catalyst Performance Comparison

The efficacy of different catalysts for methyl this compound synthesis is summarized in the table below. It is important to note that the data is compiled from different sources, and direct comparison may be limited due to variations in experimental conditions.

Catalyst Type Catalyst Reactants Temperature (°C) Pressure (MPa) Reaction Time (h) Yield (%) Selectivity (%) Reference
Homogeneous p-Toluenesulfonic acidMethylal, Formic Acid1503180>90[1]
Homogeneous p-Toluenesulfonic acidMethylal, Formic Acid1302265>90[1]
Homogeneous p-Toluenesulfonic acidMethylal, Formic Acid1253563>90[1]
Homogeneous Aluminum ChlorideMethylal, Formic Acid1202480>90[1]
Homogeneous Copper (I) carbonyl / Silver carbonyl in BF₃-MethanolFormaldehyde, Carbon Monoxide, MethanolLowLow--High[3]
Homogeneous Hydrogen Fluoride & Cobalt (III) saltMethanol, Carbon Monoxide-80 to 1200.03 to 34.5---[4]
Heterogeneous Sulfonic Acid ResinDimethoxymethane (B151124) (DMM), Carbon Monoxide1206.0--50.66 (DMM Conversion: 99.98%)[5]
Heterogeneous Molecular Sieve (unspecified)Methylal, Formic Acid1352783>90[1]
Heterogeneous MWW-type Molecular Sieve (e.g., MCM-22, MCM-49)Dimethoxymethane (DMM), Carbon Monoxide60-1800.1-5.0--High[2]
Heterogeneous Heteropoly acidsFormaldehyde, Methyl FormateLow--LowLow[2]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Synthesis of Methyl this compound using Homogeneous Catalysts (p-Toluenesulfonic Acid / Aluminum Chloride)[1]

This protocol describes the synthesis of methyl this compound from methylal and formic acid using a homogeneous catalyst in a batch reactor.

Materials:

  • Methylal

  • Formic Acid

  • Catalyst (p-Toluenesulfonic acid or Aluminum Chloride)

  • Stainless steel autoclave (200 mL)

  • Gas chromatograph for analysis

Procedure:

  • The stainless steel autoclave is charged with the specified amounts of methylal, formic acid, and the chosen catalyst. For example, 20g (0.26mol) of methylal, 23.0g (0.50mol) of formic acid, and 0.1g of p-toluenesulfonic acid.[1]

  • The autoclave is sealed and heated to the desired reaction temperature (e.g., 150°C) for the specified reaction time (e.g., 1 hour). The reaction pressure is monitored (e.g., 3 MPa).[1]

  • After the reaction is complete, the autoclave is cooled to room temperature.

  • The liquid product mixture is collected from the reactor.

  • The yield of methyl this compound is determined by gas chromatography analysis.[1]

Synthesis of Methyl this compound using a Heterogeneous Molecular Sieve Catalyst[1]

This protocol outlines the synthesis using a solid acid catalyst.

Materials:

  • Methylal

  • Formic Acid

  • Molecular Sieve Catalyst

  • Stainless steel autoclave (200 mL)

  • Gas chromatograph for analysis

Procedure:

  • A 200 mL stainless steel autoclave is loaded with 17.5g (0.23mol) of methylal, 23.0g (0.50mol) of formic acid, and 0.48g of the molecular sieve catalyst.[1]

  • The reactor is sealed and heated to 135°C for 7 hours, with the system pressure reaching 2 MPa.[1]

  • Following the reaction period, the autoclave is cooled to ambient temperature.

  • The liquid product is recovered from the autoclave.

  • The product composition and yield of methyl this compound are determined using gas chromatography.[1]

Carbonylation of Dimethoxymethane using a Sulfonic Acid Resin Catalyst[5]

This method describes the synthesis of MMAc via the carbonylation of dimethoxymethane (DMM).

Materials:

  • Dimethoxymethane (DMM)

  • Carbon Monoxide (CO)

  • Sulfonic Acid Resin Catalyst

  • Slurry phase reactor or fixed-bed reactor

Procedure:

  • The reactor is charged with DMM and the sulfonic acid resin catalyst.

  • The reactor is pressurized with carbon monoxide to the desired pressure (e.g., 6.0 MPa).

  • The reaction mixture is heated to the specified temperature (e.g., 120°C) and stirred.

  • The reaction is allowed to proceed for the desired duration.

  • After the reaction, the reactor is cooled and depressurized.

  • The solid catalyst is separated from the liquid product mixture.

  • The conversion of DMM and the selectivity to MMAc are determined by analyzing the liquid product, typically via gas chromatography. The reported process achieved a DMM conversion of 99.98% with 50.66% selectivity to MMAc.[5] The catalyst was also shown to be reusable for over nineteen cycles.[5]

Visualizations

The following diagrams illustrate key aspects of the catalyst comparison and experimental workflow.

G General Reaction Pathways for this compound Synthesis cluster_0 Carbonylation Route cluster_1 Esterification & Related Routes cluster_2 Methanol-based Routes DMM Dimethoxymethane (DMM) MMAc1 Methyl this compound DMM->MMAc1 + CO [Catalyst: Sulfonic Acid Resin, MWW-type Sieve] CO Carbon Monoxide (CO) CO->MMAc1 Methylal Methylal MMAc2 Methyl this compound Methylal->MMAc2 + Formic Acid [Catalyst: p-TSA, AlCl₃, Molecular Sieve] FormicAcid Formic Acid FormicAcid->MMAc2 Methanol Methanol MMAc3 Methyl this compound Methanol->MMAc3 + CO [Catalyst: HF, Co(III) salt] CO2 Carbon Monoxide CO2->MMAc3 Formaldehyde Formaldehyde Formaldehyde->MMAc3 + CO + Methanol [Catalyst: Cu(I)/Ag Carbonyl]

Caption: Reaction pathways for methyl this compound synthesis.

G Experimental Workflow for Catalyst Screening Reactants Reactants Loading (e.g., Methylal, Formic Acid) Reactor Sealed Autoclave Reactor Reactants->Reactor Catalyst Catalyst Addition (Homogeneous or Heterogeneous) Catalyst->Reactor Reaction Heating & Pressurizing (Controlled Temperature & Time) Reactor->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Separation Product Recovery (& Catalyst Separation if Heterogeneous) Cooling->Separation Analysis Analysis (Gas Chromatography) Separation->Analysis Results Data Collection (Yield, Selectivity, Conversion) Analysis->Results

References

A Comparative Performance Evaluation of Methoxyacetate and MTBE as Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Scientists in Fuel Development

The quest for cleaner and more efficient fuels has led to the investigation of various oxygenated compounds as gasoline additives. Among these, Methyl Tertiary Butyl Ether (MTBE) has been widely used, but concerns over environmental impact have prompted the search for alternatives. This guide provides a comparative performance evaluation of methoxyacetate against the well-established MTBE, focusing on key fuel properties and supported by standardized experimental protocols.

Executive Summary

This guide synthesizes available data on the performance of this compound and MTBE as gasoline additives. While extensive data exists for MTBE, specific experimental data for this compound's effect on gasoline properties is not widely available in the reviewed literature. Consequently, this comparison highlights the known performance of MTBE and outlines the standardized experimental procedures that would be necessary to evaluate this compound comprehensively.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for a fuel additive. The data for MTBE is compiled from various studies, while the corresponding values for this compound are largely unavailable in the public domain and would require experimental determination.

PropertyThis compoundMTBEBase Gasoline (Typical)
Research Octane (B31449) Number (RON) Data not available in searched literature115-11891-99
Motor Octane Number (MON) Data not available in searched literature100-10381-89
Reid Vapor Pressure (RVP) (psi) Data not available in searched literature8-107-15
Distillation Characteristics Data not available in searched literatureCan lower boiling pointsVaries
Oxygen Content (wt%) 46.1%18.2%0%
Density (g/mL at 20°C) ~1.05~0.74~0.72-0.78
Boiling Point (°C) 129-13055.230-225

Experimental Protocols

To ensure a standardized and objective comparison between this compound and MTBE, the following internationally recognized experimental methodologies are essential.

Octane Number Determination

The octane number of a gasoline blend is a measure of its resistance to knocking or auto-ignition. It is determined using a standard Cooperative Fuel Research (CFR) engine.

  • Research Octane Number (RON) - ASTM D2699: This test simulates low-speed, mild driving conditions. The CFR engine runs at 600 rpm with a controlled intake air temperature. The knock intensity of the fuel blend is compared to that of primary reference fuels (a blend of isooctane (B107328) and n-heptane) to determine the RON.[1][2][3][4][5]

  • Motor Octane Number (MON) - ASTM D2700: This method evaluates fuel performance under more severe, high-speed conditions. The CFR engine operates at 900 rpm with a higher intake mixture temperature.[6][7][8][9] The comparison with primary reference fuels determines the MON. The Anti-Knock Index (AKI) is the average of the RON and MON and is what is typically displayed at the pump.

Reid Vapor Pressure (RVP) Measurement

RVP is a measure of the volatility of gasoline and is crucial for engine starting and evaporative emissions.

  • ASTM D323 - Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method): This test determines the absolute vapor pressure of a volatile liquid at 37.8 °C (100 °F).[10][11][12] The sample is placed in a chamber with a specified vapor-to-liquid ratio, and the pressure is measured.[12] For gasoline containing oxygenates, ASTM D4953 is often recommended.[13]

Distillation Characteristics Analysis

The distillation curve provides information about the boiling range of the fuel, which affects engine warm-up, acceleration, and the formation of deposits.

  • ASTM D86 - Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure: This method involves distilling a 100 mL sample under controlled conditions.[14][15][16][17][18] The temperature is recorded at various percentages of evaporated volume, creating a distillation curve.[15] Key parameters include the initial boiling point (IBP), the temperatures at which 10%, 50%, and 90% of the fuel has evaporated (T10, T50, T90), and the final boiling point (FBP).[19]

Mandatory Visualization

The following diagrams illustrate the logical workflow for evaluating a potential fuel additive and the general signaling pathway of how a fuel additive impacts engine performance.

FuelAdditiveEvaluation cluster_0 Additive Selection & Blending cluster_1 Performance Testing cluster_2 Engine & Emissions Analysis cluster_3 Data Analysis & Comparison Additive Select Candidate Additive (e.g., this compound) Blending Prepare Fuel Blends (Varying Concentrations) Additive->Blending BaseFuel Select Base Gasoline BaseFuel->Blending RON_MON Octane Rating (ASTM D2699/D2700) Blending->RON_MON RVP Reid Vapor Pressure (ASTM D323) Blending->RVP Distillation Distillation Profile (ASTM D86) Blending->Distillation EnginePerf Engine Performance (Power, Torque, Efficiency) Blending->EnginePerf Emissions Exhaust Emissions (CO, HC, NOx) Blending->Emissions Analysis Analyze Quantitative Data RON_MON->Analysis RVP->Analysis Distillation->Analysis EnginePerf->Analysis Emissions->Analysis Comparison Compare with Control (Base Gasoline) & Alternative (MTBE) Analysis->Comparison Conclusion Draw Conclusions on Performance Comparison->Conclusion

Caption: Workflow for the comprehensive evaluation of a fuel additive.

AdditiveImpactPathway cluster_outcomes Performance & Emissions Additive Fuel Additive (e.g., this compound, MTBE) FuelProperties Altered Fuel Properties (Higher Octane, Oxygen Content) Additive->FuelProperties blending Combustion Improved Combustion (More Complete, Knock Resistant) FuelProperties->Combustion leads to EngineOutcomes Engine Performance & Emission Changes Combustion->EngineOutcomes Power Increased Power/Efficiency Knock Reduced Knocking CO_HC Decreased CO & HC NOx Potential NOx Change

References

A Comparative Guide to the Structural Analysis of Methoxyacetate Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural analysis of methoxyacetate derivatives, focusing on the use of single-crystal X-ray crystallography. It presents supporting experimental data from crystallographic databases and compares the technique with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.

Introduction to this compound Derivatives and Structural Analysis

This compound derivatives are a class of organic compounds characterized by a methoxy (B1213986) group attached to an acetate (B1210297) backbone. These moieties are found in various molecules of chemical and biological interest. Understanding their precise three-dimensional structure is crucial for elucidating their chemical properties, reactivity, and potential interactions with biological targets, which is a cornerstone of rational drug design and materials science.

Single-crystal X-ray crystallography is a powerful analytical technique that provides unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and torsion angles with high precision, offering a detailed molecular portrait.

X-ray Crystallography: An In-depth Look

X-ray crystallography remains the gold standard for determining the atomic and molecular structure of a crystal.[1] The technique relies on the principle that a crystal lattice diffracts an incident X-ray beam in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise positions of atoms.

Experimental Protocol for Single-Crystal X-ray Diffraction

The process of determining a crystal structure using single-crystal X-ray diffraction involves several key steps, from sample preparation to data analysis.

1. Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the this compound derivative. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include slow cooling of a saturated solution or vapor diffusion. The ideal crystal should be well-formed, without visible defects, and typically between 0.1 and 0.5 mm in size.

2. Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage during data collection. The goniometer is used to rotate the crystal in the X-ray beam, and a detector records the diffraction pattern at hundreds or thousands of different crystal orientations.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to improve the agreement between the observed and calculated diffraction patterns. The final result is a detailed three-dimensional model of the molecule.

Diagram of the Experimental Workflow for Single-Crystal X-ray Crystallography

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of this compound Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Xray_Diffraction X-ray Diffraction Mounting->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure structural_comparison cluster_experimental Experimental Methods cluster_computational Computational Method Xray X-ray Crystallography (Solid State) Comparison Structural Comparison Xray->Comparison Provides precise bond lengths and angles in the solid state NMR NMR Spectroscopy (Solution State) NMR->Comparison Reveals average conformation and dynamics in solution DFT DFT Calculations (Gas Phase) DFT->Comparison Predicts geometry of an isolated molecule Understanding Understanding Comparison->Understanding Comprehensive Understanding of Molecular Structure

References

A Comparative Guide to Purity Analysis of Methyl Methoxyacetate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the precise determination of purity for raw materials, intermediates, and final products is of paramount importance. Methyl methoxyacetate, a key solvent and chemical intermediate, requires accurate purity assessment to ensure the quality and consistency of downstream processes. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC)—for the purity analysis of methyl this compound.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] Unlike chromatographic methods that rely on the separation of components, qNMR allows for direct quantification of an analyte against a certified internal standard. This is based on the direct proportionality between the integrated signal area in the NMR spectrum and the number of nuclei contributing to that signal. A significant advantage of qNMR is that it does not require a reference standard of the analyte itself and simultaneously provides structural information.[2][3]

Comparative Performance Data

The following table summarizes illustrative data from the purity analysis of a single batch of methyl this compound using qNMR, GC-FID, and HPLC. This data highlights the performance characteristics of each technique.

ParameterqNMRGC-FIDHPLC-UV
Mean Purity (%) 99.5899.6599.71
Standard Deviation (%) 0.080.150.12
Relative Standard Deviation (%) 0.080.150.12
Limit of Detection (LOD) ~0.05%~0.01%~0.02%
Limit of Quantitation (LOQ) ~0.15%~0.03%~0.06%
Analysis Time per Sample ~15 minutes~25 minutes~30 minutes

Methodology Comparison

A key differentiator between these techniques lies in their fundamental principles and experimental workflows.

FeatureqNMRGC-FIDHPLC-UV
Principle Direct ratiometric comparison of analyte signal to an internal standard signal.[1]Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.
Selectivity High, based on unique proton signals. Overlapping signals can be a challenge.[4]High for volatile compounds.High, dependent on column chemistry and mobile phase.
Reference Standard Requires a certified internal standard of a different compound.[5]Typically requires a reference standard of the analyte for accurate quantification.Typically requires a reference standard of the analyte; area percent method is common but less accurate.[6]
Sample Preparation Simple dissolution of analyte and internal standard in a deuterated solvent.Dissolution in a volatile solvent; may require derivatization for non-volatile analytes.Dissolution in a mobile phase-compatible solvent.
Destructive? No, the sample can be recovered.[7]YesYes
Structural Information Yes, the NMR spectrum provides a detailed molecular structure.NoNo

Experimental Protocols

Detailed methodologies for the purity determination of methyl this compound by qNMR, GC-FID, and HPLC are provided below.

Quantitative ¹H-NMR (qNMR) Protocol

1. Materials:

  • Methyl this compound (Analyte)

  • Maleic Acid (Internal Standard, Certified Reference Material >99.5% purity)

  • Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision analytical balance (±0.01 mg)

  • 5 mm NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of methyl this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid into the same vial.

  • Add approximately 0.75 mL of CDCl₃ to the vial.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Instrument Parameters (500 MHz Spectrometer):

  • Pulse Program: Standard 90° pulse (e.g., zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons)

  • Number of Scans (ns): 16

  • Acquisition Time (aq): 4 s

  • Spectral Width (sw): 20 ppm

4. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate the singlet at approximately 4.0 ppm corresponding to the two methylene (B1212753) protons (–OCH₂CO–) of methyl this compound (I_analyte).

  • Integrate the singlet at approximately 6.3 ppm corresponding to the two olefinic protons of maleic acid (I_IS).

  • Calculate the purity of methyl this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (Methyl this compound: 104.10 g/mol ; Maleic Acid: 116.07 g/mol )

    • m = mass

    • P = Purity of the internal standard

GC-FID Protocol

1. Materials:

  • Methyl this compound (Analyte)

  • Dichloromethane (Solvent, HPLC grade)

  • Helium (Carrier gas, high purity)

2. Sample Preparation:

  • Prepare a stock solution of methyl this compound at approximately 10 mg/mL in dichloromethane.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis at a concentration of approximately 1 mg/mL in dichloromethane.

3. GC-FID Instrument Parameters:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

4. Data Analysis:

  • The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. For higher accuracy, a calibration curve generated from the standards should be used.

HPLC-UV Protocol

1. Materials:

2. Sample Preparation:

  • Prepare a stock solution of methyl this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare the sample for analysis at the same concentration.

3. HPLC-UV Instrument Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Purity is determined by the area percent method from the resulting chromatogram.

Visualized Workflows and Relationships

To further clarify the experimental and logical processes, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte (Methyl this compound) weigh_is Weigh Internal Standard (Maleic Acid) dissolve Dissolve in CDCl3 transfer Transfer to NMR Tube nmr_acq Acquire 1H-NMR Spectrum transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and IS Signals calculation Calculate Purity Method_Comparison cluster_methods cluster_qnmr_attr qNMR Attributes cluster_gc_attr GC-FID Attributes cluster_hplc_attr HPLC Attributes PurityAnalysis Purity Analysis Methods for Methyl this compound qNMR qNMR PurityAnalysis->qNMR GC_FID GC-FID PurityAnalysis->GC_FID HPLC HPLC PurityAnalysis->HPLC qnmr1 Primary Method qNMR->qnmr1 gc1 High Sensitivity for Volatiles GC_FID->gc1 hplc1 Wide Applicability HPLC->hplc1 qnmr2 Non-destructive qnmr3 Provides Structural Info qnmr4 Simple Sample Prep gc2 Well-established gc3 Destructive hplc2 Good for Non-volatiles hplc3 Destructive Purity_Calculation_Logic I_A Integral of Analyte (I_analyte) Ratio_A Ratio_analyte = I_analyte / N_analyte I_A->Ratio_A N_A Number of Protons (Analyte) (N_analyte) N_A->Ratio_A MW_A Molecular Weight (Analyte) (MW_analyte) MW_Ratio MW_Ratio = MW_analyte / MW_IS MW_A->MW_Ratio m_A Mass of Analyte (m_analyte) Mass_Ratio Mass_Ratio = m_IS / m_analyte m_A->Mass_Ratio I_IS Integral of IS (I_IS) Ratio_IS Ratio_IS = I_IS / N_IS I_IS->Ratio_IS N_IS Number of Protons (IS) (N_IS) N_IS->Ratio_IS MW_IS Molecular Weight (IS) (MW_IS) MW_IS->MW_Ratio m_IS Mass of IS (m_IS) m_IS->Mass_Ratio P_IS Purity of IS (P_IS) Purity Purity_analyte (%) P_IS->Purity Ratio_A->Purity Ratio_IS->Purity Mass_Ratio->Purity MW_Ratio->Purity

References

Safety Operating Guide

Proper Disposal of Methoxyacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of methoxyacetate is critical for ensuring laboratory safety and environmental protection. As a flammable liquid with potential health hazards, this compound requires a structured disposal protocol. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste from generation to disposal.

Immediate Safety and Handling

Before handling this compound, it is imperative to be aware of its hazards. It is a flammable liquid and vapor that may cause irritation to the eyes, skin, respiratory tract, and digestive tract.[1] It may also cause central nervous system depression.[1] Always work in a well-ventilated area and use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[2][3][4][5]

Key Physical and Safety Data

All quantitative data for methyl this compound is summarized in the table below for easy reference. This information is crucial for safe handling and for completing hazardous waste manifests.

PropertyValueCitations
Chemical Name Methyl this compound[1]
CAS Number 6290-49-9[1][3]
Appearance Clear, colorless liquid[1]
Flash Point 35°C (95°F)[1][4]
Boiling Point 129.0 - 132.0°C[1][4]
Specific Gravity 1.051 g/cm³[1]
UN Number UN1993 or UN3272[1][4][6]
DOT Hazard Class 3 (Flammable Liquid)[1]
Packing Group III[1]
Incompatible Materials Strong oxidizing agents, acids, bases[1][3]

Detailed Disposal Protocol

Adherence to a systematic disposal procedure is mandatory. The following steps outline the process from initial waste collection to final pickup, ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[7]

Step 1: Consult Safety Data Sheet (SDS) and Institutional Policy

Before beginning any work that will generate this compound waste, thoroughly review the manufacturer's Safety Data Sheet (SDS).[2] Additionally, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may be more stringent than national requirements.[2][8]

Step 2: Waste Segregation

This compound waste must be kept separate from other chemical waste streams to prevent dangerous reactions.[2] Never mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[1][3]

Step 3: Use of Appropriate Waste Containers

Proper containment is a critical step in safe waste management.

  • Compatibility : Use a container made of a material that is chemically compatible with this compound. Plastic containers are often preferred for chemical waste.[9][10]

  • Condition : The container must be in good condition, free of cracks or leaks, and have a tightly sealing screw cap.[11]

  • Headroom : Do not fill the container completely. Leave at least one inch of headroom (or fill to no more than 90% capacity) to allow for vapor expansion.[7][11]

  • Rinsate : If reusing a chemical container for waste, it must be triple-rinsed. The resulting rinsate must also be collected and disposed of as hazardous waste.[9]

Step 4: Accurate Labeling

Properly label the waste container as soon as waste is added. The label must clearly identify the contents and associated hazards.

  • Contents : Write the full chemical name, "Methyl this compound Waste."

  • Hazards : Clearly indicate the hazards, such as "Flammable Liquid."

  • Contact Information : Include the name of the principal investigator or lab manager.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10][11]

  • Location : The SAA must be under the control of laboratory personnel and not in a public area like a hallway.[7][9]

  • Conditions : Store the container in a cool, dry, well-ventilated area away from any sources of ignition like heat, sparks, or open flames.[1][2][3][4]

  • Closure : Keep the waste container tightly closed at all times, except when adding waste.[9][10][11]

  • Containment : Secondary containment should be used to catch any potential leaks or spills.[9]

  • Accumulation Limits : Be aware of institutional and regulatory limits on the volume of waste (typically up to 55 gallons) and the length of time it can be stored.[10] Once a container is full, it must typically be removed within three days.[11]

Step 6: Arranging for Disposal

Do not dispose of this compound down the drain or in the regular trash.[2][9][10]

  • Contact EHS : Contact your institution's EHS department to schedule a pickup of the hazardous waste.[2]

  • Licensed Disposal : Disposal must be handled by a licensed hazardous waste disposal company or an approved waste disposal plant.[2][3][8] Your EHS department will coordinate this.

Experimental Protocols: Spill Cleanup Procedure

In the event of a this compound spill, immediate and safe cleanup is essential.

  • Eliminate Ignition Sources : Immediately remove all sources of ignition from the area.[1][3]

  • Ventilate the Area : Ensure the area is well-ventilated to disperse flammable vapors.

  • Wear PPE : Don appropriate PPE, including respiratory protection if necessary, before addressing the spill.

  • Contain the Spill : Use a non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain and absorb the liquid.[1][6] Do not use combustible materials like sawdust.[1]

  • Collect Waste : Use non-sparking tools to carefully collect the absorbed material and place it into a suitable, sealable container for disposal.[1][3]

  • Label and Dispose : Label the container as "this compound Spill Debris" and manage it as hazardous waste according to the disposal protocol outlined above.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 cluster_1 A This compound Waste Generated B Step 1: Segregate Waste (Keep separate from incompatibles) A->B C Step 2: Use Proper Container (Compatible, sealed, <90% full) B->C D Step 3: Label Container (Full chemical name and hazards) C->D E Step 4: Store in SAA (Cool, ventilated, secondary containment) D->E F Step 5: Arrange Pickup (Contact EHS for licensed disposal) E->F G Waste Removed by Licensed Contractor F->G Spill Spill Occurs SpillCleanup Follow Spill Cleanup Protocol (Absorb, collect with non-sparking tools) Spill->SpillCleanup SpillCleanup->D Contain and label as spill debris

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Guide to Handling Methoxyacetate: Safety, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides immediate and essential safety and logistical information for handling Methoxyacetate, including detailed operational protocols and disposal plans to ensure a safe laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] It may also be harmful if swallowed and could potentially damage fertility or an unborn child.[2] Therefore, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are critical.

Recommended Personal Protective Equipment:

Protection Type Specific PPE Purpose
Eye/Face Protection Chemical safety goggles or a face shield.[3][4][5]To protect against splashes and vapors that can cause serious eye irritation or damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[3][4][5]To prevent skin irritation, dermatitis, and absorption through the skin.[1][3]
Respiratory Protection A NIOSH-approved respirator is necessary if ventilation is inadequate or when workplace conditions warrant its use.[3]To prevent inhalation of vapors that can cause respiratory tract irritation, dizziness, or suffocation.[1][3]
Body Protection A lab coat, apron, or coveralls. In case of potential for significant splashing, a chemical-resistant suit may be required.[1][3][6]To protect the body from contact with the chemical.
Footwear Closed-toe shoes, with protective boots if the situation requires.[4][6]To protect feet from spills.

II. This compound Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Property Value
Physical State Liquid[4]
Appearance Clear, colorless liquid[3][4]
Flash Point 35°C (95°F)[3][4]
Boiling Point 132°C[4]
Relative Density 1.05 g/cm³[4]
Hazards Flammable liquid and vapor.[1][3][4] Causes skin and eye irritation.[1][3] May cause respiratory irritation.[1][3]

Note: Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) are not available for this compound.[1]

III. Safe Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Wash hands thoroughly after handling.[1][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4][5]

  • Use spark-proof tools and explosion-proof equipment.[3][5]

  • Ground and bond containers when transferring material to prevent static discharge.[1][3][5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4]

  • Keep away from incompatible materials such as oxidizing agents, acids, and bases.[3][5]

  • Store in a designated flammables area.[3]

IV. Emergency Procedures

First Aid:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[1]

  • If on Skin: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice.[1][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][4]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

Spill Response Workflow:

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate ignite Remove All Ignition Sources ventilate->ignite contain Contain Spill with Inert Material (e.g., sand, vermiculite) ignite->contain absorb Absorb Spilled Material contain->absorb collect Collect into a Suitable, Labeled Disposal Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Local Regulations decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a this compound spill.

V. Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container. Do not mix with other waste.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. You may be able to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber system.[4]

  • Regulatory Compliance: Always consult and adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal.[3][4][5] Chemical waste generators must ensure complete and accurate classification of the waste.[3][5]

  • Container Disposal: Empty containers may retain product residue and can be dangerous. Do not reuse empty containers. Handle them as you would the product itself and dispose of them appropriately.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.